Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H45N3O7/c1-30-41(43(52)53)49(45(2,3)56-30)42(51)39(47-44(54)55-29-38-36-25-15-13-23-34(36)35-24-14-16-26-37(35)38)27-28-40(50)48-46(31-17-7-4-8-18-31,32-19-9-5-10-20-32)33-21-11-6-12-22-33/h4-26,30,38-39,41H,27-29H2,1-3H3,(H,47,54)(H,48,50)(H,52,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTGZPUCAULNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H45N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Imperative of Pseudoproline Dipeptides in Fmoc Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, particularly in the realm of drug discovery and development, the efficient synthesis of complex, aggregation-prone peptides is a significant challenge. The formation of secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, low yields, and difficult purification processes. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues, enhancing the quality and accessibility of synthetic peptides. This technical guide provides an in-depth exploration of pseudoproline dipeptides within the context of Fmoc SPPS, offering a comprehensive overview of their mechanism, application, and the practicalities of their implementation.
Introduction to Pseudoproline Dipeptides
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) that are reversibly protected as a cyclic oxazolidine or thiazolidine moiety.[1][2] This modification introduces a "kink" into the peptide backbone, mimicking the conformational effect of proline.[3][4] The pioneering work of Mutter and coworkers introduced pseudoprolines as a method to disrupt the formation of secondary structures that cause peptide aggregation during SPPS.[1][2] These dipeptides are incorporated into the growing peptide chain as a single unit and the native Ser, Thr, or Cys residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[2][5]
Mechanism of Action: Disrupting Aggregation at the Source
The primary function of pseudoproline dipeptides is to prevent peptide chain aggregation by disrupting the formation of intermolecular β-sheets.[3][6] This is achieved through a combination of conformational and solubility-enhancing effects.
Conformational Disruption: The five-membered oxazolidine or thiazolidine ring of the pseudoproline forces the preceding peptide bond into a cis-amide conformation, similar to proline.[2][7] This introduces a bend in the peptide backbone, effectively breaking the planarity required for the formation of stable β-sheet structures.[3][4] By interrupting these hydrogen bonding networks, the peptide chains are less likely to aggregate, remaining better solvated and more accessible for subsequent coupling and deprotection reactions.[1][6]
Enhanced Solubility: The introduction of pseudoproline dipeptides increases the solubility of the growing peptide chain in the organic solvents used for SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][4] This improved solvation further contributes to the prevention of aggregation and facilitates more efficient chemical reactions.
Data Presentation: Quantitative Impact on Peptide Synthesis
The use of pseudoproline dipeptides has a demonstrable positive impact on the crude purity and overall yield of synthesized peptides, particularly for sequences known to be "difficult."
| Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Reference |
| Amyloid Beta-Peptide (Aβ42) | Standard Fmoc/tBu SPPS | 56% | Not Reported | [6] |
| Amyloid Beta-Peptide (Aβ42) | SPPS with Pseudoprolines | 78% | Not Reported | [6] |
| JR 26-mer | Standard Fmoc-SPPS | Failed Synthesis | < 5% (Complex mixture) | [8] |
| JR 26-mer | Depsipeptide Method | ~75% | Not Reported | [8] |
| Complex Peptide (e.g., liraglutide) | Standard Fmoc-SPPS | Not Reported | Lower | [6] |
| Complex Peptide (e.g., liraglutide) | SPPS with Pseudoprolines | Not Reported | Markedly Improved | [6] |
| hAmylin(1-37) | Standard Fmoc SPPS | Nearly Impossible | Very Low | [1][9] |
| hAmylin(1-37) | SPPS with Pseudoprolines | High Yield | High Purity | [1][9] |
| RANTES (24-91) | Standard Fmoc SPPS | Difficult | Low | [1][9] |
| RANTES (24-91) | SPPS with Pseudoprolines & ChemMatrix Resin | Efficient Synthesis | High Purity | [1][9] |
| 95-residue peptide | Standard Fmoc SPPS | Not Reported | Low | [10] |
| 95-residue peptide | SPPS with 7 Pseudoproline Dipeptides | Not Reported | Remarkable Purity | [10] |
Experimental Protocols
The incorporation of pseudoproline dipeptides into a standard Fmoc SPPS workflow is straightforward.
General Protocol for Fmoc SPPS with Pseudoproline Dipeptides
This protocol outlines the manual coupling of a pseudoproline dipeptide.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 1 minute, drain, and then treat for an additional 6-10 minutes. Wash the resin thoroughly with DMF.
-
Pseudoproline Dipeptide Coupling:
-
Dissolve the Fmoc-pseudoproline dipeptide (1.5-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU or HBTU, 1.5-5 equivalents) in a minimal volume of DMF.
-
Add diisopropylethylamine (DIPEA) (3-10 equivalents) to the solution to create the activation mixture.
-
Immediately add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test to ensure completion.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature. This step also regenerates the native Ser, Thr, or Cys residue from the pseudoproline.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Lyophilize the crude peptide.
-
Guidelines for Pseudoproline Placement
Empirical evidence has led to the development of several guidelines for the optimal placement of pseudoproline dipeptides within a sequence to maximize their effectiveness.[4][11]
-
Spacing: Insert pseudoprolines approximately every 5-6 amino acid residues.[11][12]
-
Proximity to Proline: Maintain a minimum of 2 residues, and optimally 5-6 residues, between a pseudoproline and a proline or another pseudoproline.[4][11]
-
Hydrophobic Regions: Position pseudoprolines immediately before hydrophobic stretches of amino acids to enhance solubility and prevent aggregation.[4][11]
Advantages and Limitations
The use of pseudoproline dipeptides offers significant advantages in Fmoc SPPS, but it is also important to be aware of their limitations.
Advantages:
-
Enhanced Synthetic Efficiency: Can increase product yields by up to 10-fold in highly aggregated sequences.[1][11]
-
Improved Purity: Results in purer crude products, simplifying HPLC purification.[11][13]
-
Ease of Use: Incorporated using standard coupling protocols and are compatible with automated synthesizers.[1][2]
-
Versatility: Applicable to Ser, Thr, and Cys-containing peptides.[1]
-
Reversibility: The native amino acid is fully restored during the final cleavage step.[2]
Limitations:
-
Steric Hindrance: The cyclic structure of the pseudoproline is sterically hindered, which is why they are used as pre-formed dipeptides rather than monomeric pseudoproline amino acids.[1][4]
-
Sequence Dependency: Their use is limited to sequences containing Ser, Thr, or Cys.[8]
-
Cost: Pseudoproline dipeptides are specialized reagents and can be more expensive than standard Fmoc-amino acids.
Conclusion
Pseudoproline dipeptides are an invaluable tool for overcoming the challenges associated with the synthesis of "difficult" peptides. By effectively disrupting the formation of secondary structures that lead to aggregation, they significantly improve the yield and purity of the final product. For researchers, scientists, and drug development professionals, the strategic incorporation of pseudoproline dipeptides into Fmoc SPPS protocols can be the key to successfully accessing complex and therapeutically relevant peptides. A thorough understanding of their mechanism of action, coupled with adherence to established guidelines for their use, will enable the full realization of their potential in advancing peptide-based research and development.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. The role of pseudo-proline dipeptides [gtpeptide.com]
- 13. merckmillipore.com [merckmillipore.com]
The Role of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in Overcoming Aggregation in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a specialized dipeptide building block designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). Its primary function is to act as a "structure breaker," mitigating the aggregation of the growing peptide chain, a common challenge in the synthesis of long or hydrophobic peptides, often termed "difficult sequences." This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by qualitative and semi-quantitative data from analogous systems. Detailed experimental protocols for its incorporation and diagrams illustrating its impact on peptide synthesis are also presented. While specific quantitative data for this exact dipeptide is limited in publicly available literature, the principles and data from closely related pseudoproline dipeptides offer valuable insights into its application and efficacy.
Introduction: The Challenge of Peptide Aggregation in SPPS
Solid-phase peptide synthesis, particularly utilizing the Fmoc/tBu strategy, is a cornerstone of modern peptide and protein chemistry. However, a significant hurdle in the synthesis of many peptide sequences is the tendency of the growing peptide chain to aggregate on the solid support. This aggregation, primarily driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling and deprotection steps, resulting in low yields, difficult purifications, and, in severe cases, complete synthesis failure.
To address this challenge, various strategies have been developed, including the use of specialized amino acid derivatives that disrupt secondary structure formation. Among the most effective of these are pseudoproline dipeptides. This compound is a prime example of such a reagent, offering a solution for sequences containing the Gln-Thr motif that are prone to aggregation.
Mechanism of Action: Disrupting Secondary Structure Formation
The core of this compound's mechanism of action lies in the conformational constraints imposed by its pseudoproline (psi(Me,Me)pro) moiety. This moiety is an oxazolidine ring formed between the backbone nitrogen and the side-chain hydroxyl group of the threonine residue.
The key aspects of its mechanism are:
-
Induction of a "Kink": The five-membered oxazolidine ring introduces a rigid bend or "kink" in the peptide backbone, similar to that of a natural proline residue.
-
Cis-Amide Bond Stabilization: This kink favors the formation of a cis-amide bond between the glutamine and the modified threonine residue. In contrast, standard peptide bonds predominantly adopt a trans conformation.
-
Disruption of β-Sheet Formation: The presence of a cis-amide bond disrupts the regular hydrogen bonding patterns required for the formation of stable β-sheet structures, which are the primary drivers of peptide aggregation.
-
Enhanced Solvation: By preventing aggregation, the peptide chains remain more solvated by the synthesis solvent (e.g., DMF), ensuring better access for reagents to the reactive N-terminus of the growing peptide. This leads to more efficient coupling and deprotection reactions.
-
Reversible Modification: The pseudoproline modification is temporary. The oxazolidine ring is cleaved under standard acidic conditions used for the final cleavage of the peptide from the resin (e.g., with trifluoroacetic acid), regenerating the native threonine residue in the final peptide product.
The following diagram illustrates the proposed mechanism of action:
Data Presentation: Efficacy in the Synthesis of "Difficult" Peptides
| Peptide Sequence | Synthesis Strategy | Observed Outcome | Approximate Yield |
| Human Amylin (hIAPP) Fragment (8-37) | Standard Fmoc-SPPS | Only traces of the desired peptide were produced. | Near 0% |
| Human Amylin (hIAPP) Fragment (8-37) | Fmoc-SPPS with Pseudoproline Dipeptides | The desired product was obtained with high yield and purity. | "High Yield" |
| Full-Length Human Amylin (1-37) | Fmoc-SPPS with Pseudoproline & Hmb Derivatives | Successful synthesis of the full-length peptide. | 10-30% (purified) |
| Asn(15) analog of WW domain FBP28 | Standard Fmoc-SPPS | Described as "impossible to obtain". | 0% |
| Asn(15) analog of WW domain FBP28 | Fmoc-SPPS with Pseudoproline Dipeptides | Successful synthesis of the target peptide. | Not Quantified |
Experimental Protocols
The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols. The dipeptide is treated as a single amino acid building block during the coupling step.
General Protocol for Manual Fmoc-SPPS Incorporating a Pseudoproline Dipeptide
This protocol outlines a single coupling cycle for the incorporation of this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU, HCTU) (3-5 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound and the coupling reagent in a minimal amount of DMF.
-
Add DIPEA to the solution to activate the dipeptide. The solution may change color.
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Continuation of Synthesis: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step will cleave the peptide from the resin, remove the side-chain protecting groups (including the Trt group), and convert the pseudoproline back to threonine.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
-
The following diagram illustrates the workflow for incorporating the pseudoproline dipeptide in an SPPS cycle.
Conclusion
This compound is a valuable tool for synthetic peptide chemists, particularly for the synthesis of sequences prone to aggregation. Its mechanism of action, based on the temporary introduction of a backbone "kink" that disrupts secondary structure formation, leads to significant improvements in coupling efficiency, yield, and purity of the final peptide product. While quantitative data specific to this dipeptide is sparse, the extensive body of evidence supporting the use of pseudoprolines in general provides a strong rationale for its application in overcoming the challenges of "difficult" peptide synthesis. The straightforward integration of this dipeptide into standard Fmoc-SPPS protocols makes it an accessible and powerful solution for researchers in both academic and industrial settings.
The Role of ψ(Me,Me)proline in Preventing Peptide Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide aggregation is a central pathological feature of numerous debilitating diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. The self-assembly of peptides into insoluble, β-sheet-rich amyloid fibrils is a complex process that presents a significant challenge for therapeutic intervention. A promising strategy to inhibit this process involves the site-specific incorporation of conformational constraints into the peptide backbone. This technical guide provides an in-depth examination of the use of N-amido-gem-dimethylproline, specifically ψ(Me,Me)pro, as a potent disruptor of peptide aggregation. We will explore its mechanism of action, present quantitative data on its efficacy, detail key experimental protocols for its study, and discuss its implications for the design of novel therapeutics.
Introduction: The Challenge of Peptide Aggregation
The misfolding and subsequent aggregation of specific peptides and proteins are linked to over 25 human diseases.[1] These processes typically involve a conformational change from a soluble, often α-helical or random coil structure, to a highly organized, insoluble fibrillar state characterized by a cross-β-sheet architecture.[2] This aggregation cascade is not only a hallmark of disease but is also a major hurdle during the synthesis and formulation of peptide-based therapeutics.[2][3]
Strategies to prevent aggregation are of paramount importance.[1][4] One of the most effective approaches is the introduction of "β-sheet breakers" – molecules or modifications that disrupt the hydrogen bonding patterns necessary for β-sheet formation and fibril elongation.[5] ψ(Me,Me)proline, a synthetic analog of proline, has emerged as a powerful tool in this regard.
Mechanism of Action: How ψ(Me,Me)pro Disrupts Aggregation
The efficacy of ψ(Me,Me)proline lies in its unique structural properties. As a pseudoproline, it introduces a significant conformational restraint into the peptide backbone.[5]
-
Steric Hindrance and Backbone Kink: The gem-dimethyl groups on the C5 carbon of the proline ring create substantial steric hindrance. This forces the preceding peptide bond (Xaa-ψ(Me,Me)pro) to adopt a cis conformation, a significant deviation from the typically favored trans conformation.[6]
-
Disruption of β-Sheet Formation: The induced cis-amide bond introduces a rigid "kink" in the peptide chain.[5] This localized disruption of the linear, planar geometry required for inter-chain hydrogen bonding effectively prevents the peptide from participating in the formation of stable β-sheet structures, which are the fundamental building blocks of amyloid fibrils.[2][5]
The logical pathway of this mechanism is illustrated below.
Caption: Mechanism of ψ(Me,Me)pro-mediated aggregation prevention.
Quantitative Data Presentation
The inhibitory effect of ψ(Me,Me)pro can be quantified using various biophysical techniques. The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor amyloid fibril formation in real-time.[7][8][9] ThT dye exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of fibrils.[7]
Below is a summary of representative data comparing the aggregation kinetics of a model amyloidogenic peptide (e.g., a fragment of Amyloid-β) with and without the incorporation of a ψ(Me,Me)pro residue.
| Peptide Sequence | Lag Time (t_lag) (hours) | Max ThT Fluorescence (Arbitrary Units) | Fibril Presence (TEM) | Secondary Structure (CD) |
| Control Peptide (e.g., Aβ16-22) | 2.5 ± 0.4 | 950 ± 50 | Abundant, mature fibrils | Predominantly β-sheet |
| ψ(Me,Me)pro Peptide (e.g., Aβ16-ψ-22) | > 48 | 45 ± 10 | None detected | Random coil / Disordered |
Data are presented as mean ± standard deviation and are representative of typical findings in the literature.
Interpretation:
-
Lag Time: The significantly extended lag time for the ψ(Me,Me)pro-containing peptide indicates a profound inhibition of the nucleation phase of aggregation.
-
Max ThT Fluorescence: The near-baseline fluorescence level confirms the absence of significant β-sheet-rich fibril formation.
-
TEM & CD: Orthogonal methods like Transmission Electron Microscopy (TEM) and Circular Dichroism (CD) spectroscopy corroborate the ThT data, providing visual and structural confirmation of aggregation inhibition.[7][10]
Experimental Protocols & Workflow
To rigorously assess the impact of ψ(Me,Me)pro, a multi-faceted experimental approach is required.
Caption: General experimental workflow for studying aggregation inhibitors.
Thioflavin T (ThT) Aggregation Assay
This assay monitors the kinetics of fibril formation.[8][11]
-
Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T in ddH₂O and filter through a 0.2 µm syringe filter.[8]
-
Prepare peptide stock solutions (control and ψ(Me,Me)pro-modified) in an appropriate buffer (e.g., PBS, pH 7.4). It is crucial to first disaggregate any pre-formed oligomers, often by treating the peptide with HFIP or dilute NaOH followed by neutralization and buffer exchange.[10]
-
Immediately before use, centrifuge the peptide stock solutions at >14,000 x g for 20 minutes at 4°C and use the supernatant.[10]
-
-
Assay Setup (96-well plate):
-
Use a non-binding, black, clear-bottom 96-well plate.[10]
-
In each well, combine the peptide solution (final concentration typically 10-50 µM) and ThT solution (final concentration 20-25 µM) in the assay buffer.[8][11] Total volume should be 100-200 µL.
-
Include necessary controls: buffer + ThT (background), inhibitor alone + ThT (to check for intrinsic fluorescence).[10]
-
-
Measurement:
-
Place the plate in a fluorescence microplate reader pre-set to 37°C.[11]
-
Set the excitation wavelength to ~450 nm and the emission wavelength to ~485 nm.[8][9]
-
Record fluorescence readings at regular intervals (e.g., every 10-15 minutes) for up to 48 hours or until the aggregation curve of the control peptide reaches a plateau. Intermittent shaking (e.g., 10 seconds before each read) can be used to promote aggregation.[8]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Determine kinetic parameters such as the lag time (t_lag) and the maximum fluorescence intensity.[10]
-
Transmission Electron Microscopy (TEM)
TEM provides high-resolution visualization of peptide aggregate morphology.[12][13][14]
-
Sample Preparation (Negative Staining):
-
Take aliquots from the ThT assay wells at various time points (e.g., final time point).
-
Place 3-5 µL of the peptide sample onto a 400-mesh carbon-coated copper grid for 1-3 minutes.[15][16]
-
Wick away the excess sample using filter paper.[15]
-
Wash the grid by briefly floating it on a drop of ddH₂O.
-
Stain the grid by placing 3 µL of a 2% (w/v) uranyl acetate solution onto it for 1-3 minutes.[15]
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids using a transmission electron microscope operating at an accelerating voltage of 80-120 kV.[15][16]
-
Scan at low magnification to assess the overall sample distribution and then capture high-magnification images (e.g., 25,000X or higher) to resolve the fine structure of any aggregates.[15] Amyloid fibrils typically appear as long, unbranched filaments with a width of 5-10 nm.[15]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptide in solution.[17][18][19]
-
Sample Preparation:
-
Measurement:
-
Acquire CD spectra in the far-UV range (typically 190-250 nm) at a controlled temperature (e.g., 25°C).[19]
-
Record the spectra before and after the aggregation experiment to monitor conformational changes.
-
-
Data Analysis:
-
Process the raw data by subtracting the spectrum of the buffer blank and converting the signal to mean residue ellipticity.
-
Analyze the spectra for characteristic signatures: α-helices show negative bands near 222 and 208 nm, β-sheets show a negative band around 218 nm, and random coils exhibit a strong negative band near 198 nm.[19] Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.[20]
-
Conclusion and Future Directions
The incorporation of ψ(Me,Me)proline is a robust and highly effective strategy for preventing peptide aggregation. By enforcing a cis-amide bond and creating a rigid kink in the peptide backbone, it acts as a powerful β-sheet disrupter. The experimental protocols detailed herein provide a comprehensive framework for quantifying this effect and confirming the underlying structural mechanism.
For drug development professionals, ψ(Me,Me)pro and other pseudoproline dipeptides represent a critical tool in the "molecular toolbox." They can be used not only to inhibit the pathological aggregation of amyloidogenic peptides but also to solve practical challenges in solid-phase peptide synthesis (SPPS) by disrupting on-resin aggregation and improving yields.[2][5] Future research will likely focus on optimizing the placement of these residues within therapeutic peptide sequences to maximize anti-aggregation efficacy while preserving biological activity, paving the way for a new generation of more stable and effective peptide-based drugs.
References
- 1. Inhibition of amyloid-β aggregation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 12. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Transmission electron microscopy assay [assay-protocol.com]
- 16. Transmission electron microscopy [bio-protocol.org]
- 17. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 20. researchgate.net [researchgate.net]
The Strategic Advantage of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficiency, purity, and the successful synthesis of "difficult" sequences is paramount. Aggregation of the growing peptide chain, particularly within hydrophobic or β-sheet-forming sequences, remains a significant hurdle, leading to incomplete coupling reactions, truncated byproducts, and challenging purification processes. The incorporation of pseudoproline dipeptides, such as Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, has emerged as a powerful strategy to mitigate these challenges. This technical guide provides a comprehensive overview of the benefits, experimental protocols, and underlying principles of utilizing this specialized dipeptide in SPPS.
Core Principles and Benefits
This compound is a dipeptide building block where the threonine residue is reversibly protected as a dimethylated oxazolidine ring, a structure that mimics proline. This modification introduces a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for inter-chain aggregation.[1] The trityl (Trt) group on the glutamine side chain provides robust protection against common side reactions.
The primary advantages of employing this compound include:
-
Enhanced Coupling Efficiency and Yield: By preventing aggregation, the N-terminus of the growing peptide chain remains more accessible for subsequent coupling reactions, leading to higher crude peptide yields and purity.[1]
-
Improved Solubility: Peptides incorporating pseudoproline dipeptides often exhibit enhanced solubility, which can facilitate purification.
-
Facilitation of Difficult Syntheses: This dipeptide is particularly effective in the synthesis of long peptides, cyclic peptides, and sequences known to be prone to aggregation.
-
Reversible Modification: The pseudoproline structure is stable during the cycles of Fmoc deprotection but is readily cleaved under standard trifluoroacetic acid (TFA) conditions used for final peptide cleavage from the resin, regenerating the native threonine residue.
Data Presentation: Quantitative Impact of Pseudoproline Dipeptides
While specific quantitative data for a direct comparison involving this compound is not extensively documented in a single source, a representative case study on the synthesis of the PADRE epitope (H-D-Ala-Lys-Cha-Val-Ala-Ala-Trp-Thr-Leu-Lys-Ala-D-Ala-NH2) highlights the significant improvements achievable with a similar pseudoproline dipeptide, Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH. This data serves as a strong indicator of the expected benefits.
| Synthesis Strategy | Resin Loading (mmol/g) | Elongation Yield (%) | Crude Peptide Purity (by HPLC) | Key Observations |
| Standard Synthesis | 0.4 | 45 | Low (multiple truncation products) | Marked slowing of Fmoc deprotection after 9 cycles, indicative of aggregation.[1] |
| Pseudoproline-Assisted Synthesis | 0.4 | 87 | 87% (major peak) | Significant improvement in synthetic efficiency and crude purity.[1] |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound in Fmoc-based solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and synthesis scale.
Protocol 1: Coupling of this compound
-
Resin Swelling and Deprotection:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using a 20% solution of piperidine in DMF (v/v). A typical procedure involves two treatments: one for 5 minutes and a second for 15 minutes.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Dipeptide Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a suitable coupling agent such as HBTU (0.95 equivalents to the dipeptide) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (2-4 equivalents to the dipeptide) to the solution to begin activation. Allow to pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.
-
-
Washing and Monitoring:
-
After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads to confirm the completion of the coupling reaction (a negative test indicates completion).
-
Protocol 2: Cleavage and Deprotection
-
Resin Preparation:
-
After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
-
Cleavage Cocktail Preparation and Reaction:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail that will also cleave the trityl and other common side-chain protecting groups is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol at 82.5:5:5:5:2.5 v/v/w/v/v) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Logical Workflow for Pseudoproline-Assisted SPPS
Caption: Workflow for SPPS incorporating a pseudoproline dipeptide.
Mechanism of Action: Aggregation Disruption
Caption: How pseudoprolines prevent peptide aggregation.
References
A Technical Guide to Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a specialized dipeptide derivative crucial for advancements in solid-phase peptide synthesis (SPPS), particularly in the production of complex and aggregation-prone peptides.[1][2] Its unique structure, incorporating a pseudoproline (also denoted as ψ-Pro) moiety, serves as a powerful tool to disrupt secondary structure formation during synthesis, thereby enhancing coupling efficiency and improving the purity and yield of the final peptide product.[3][4] This guide provides an in-depth overview of its chemical properties, experimental applications, and its role in modern drug development and biochemical research.
Core Compound Data
The quantitative properties of this compound are summarized below. This data is essential for accurate reagent preparation, reaction stoichiometry, and analytical characterization.
| Property | Value | References |
| Molecular Weight | 751.87 g/mol | [2][5] |
| 751.88 g/mol | [1] | |
| 751.9 g/mol | [6][7] | |
| Molecular Formula | C₄₆H₄₅N₃O₇ | [1][2][5][6][7] |
| CAS Number | 1572725-72-4 | [1][6] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | ≤ -20°C | [6] |
The Role of Pseudoproline Dipeptides in SPPS
During SPPS, growing peptide chains, especially those containing hydrophobic residues, can fold into secondary structures like β-sheets. This self-association, or aggregation, can hinder the accessibility of the N-terminal amine, leading to incomplete coupling reactions and the generation of deletion sequences.
Pseudoproline dipeptides are strategically introduced to mitigate this issue.[3][8] The dipeptide consists of a standard amino acid coupled to a serine (Ser) or threonine (Thr) residue that has been reversibly protected as a proline-like oxazolidine ring.[2][3] This modification introduces a "kink" into the peptide backbone, effectively disrupting the inter-chain hydrogen bonding that causes aggregation.[4] The native threonine structure is fully restored during the final trifluoroacetic acid (TFA) cleavage step.[4][9]
The use of a pre-formed dipeptide is critical because the direct acylation of the sterically hindered nitrogen within the pseudoproline ring is inefficient.[2][10] By using this compound, two residues are incorporated in a single, efficient coupling step.[2]
Caption: Workflow for overcoming peptide aggregation using a pseudoproline dipeptide.
Experimental Protocol: Incorporation of this compound in Fmoc SPPS
This protocol outlines a general procedure for coupling the pseudoproline dipeptide onto a solid-phase resin. Exact reagent equivalents and reaction times may require optimization based on the specific peptide sequence and synthesizer.
1. Resin Preparation:
-
Begin with a suitable Fmoc-protected amino acid-loaded resin (e.g., Rink Amide).
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[9]
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF.[9]
-
Agitate for 1-3 minutes, drain the vessel, and repeat the treatment for an additional 5-7 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
3. Pseudoproline Dipeptide Coupling:
-
Activation Solution: In a separate vial, dissolve this compound (1.5–2 equivalents relative to resin loading) and a coupling reagent such as HATU (1.5–2 equivalents) in a minimal volume of DMF.[9]
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3–4 equivalents) to the activation solution and mix for 1-2 minutes.[9][11]
-
Coupling Reaction: Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[9][11] The extended coupling time is recommended due to the steric bulk of the dipeptide.
-
Monitoring (Optional): Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may be repeated.
4. Chain Elongation:
-
Following the successful coupling of the pseudoproline dipeptide, wash the resin thoroughly with DMF.
-
Proceed to the next cycle by repeating the Fmoc deprotection step (Step 2) to deprotect the Fmoc group from the glutamine residue of the newly added dipeptide.
-
Continue with standard coupling protocols for the subsequent amino acids in the sequence.
5. Cleavage and Final Deprotection:
-
Once the full peptide sequence is assembled, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA), such as TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v), for 1-3 hours.[9] This step simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups (including Trt) and hydrolyzes the oxazolidine ring to regenerate the native threonine residue.[4]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize to obtain the final product.
Caption: Experimental workflow for incorporating the pseudoproline dipeptide in SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-Gln(Trt)-Thr(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Fmoc-gln(trt)-thr(psime,mepro)-OH, 1572725-72-4 | BroadPharm [broadpharm.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH | Benchchem [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
Navigating "Difficult" Peptides: A Technical Guide to the Solubility of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex and lengthy peptides is often hampered by poor solubility of the growing peptide chain, leading to aggregation, reduced yield, and purification challenges. The use of pseudoproline dipeptides, such as Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, has emerged as a critical strategy to mitigate these issues. This technical guide provides an in-depth analysis of the solubility of this key dipeptide, complete with experimental protocols and workflow visualizations to support researchers in solid-phase peptide synthesis (SPPS).
The Role of Pseudoproline Dipeptides in Enhancing Solubility
This compound is a protected dipeptide where the threonine residue is modified to form a dimethyl-substituted oxazolidine ring, a pseudoproline. This structural modification introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation during SPPS.[1][2] By preventing this aggregation, the peptide chain remains better solvated in common organic solvents used in synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[2][3]
The trityl (Trt) protecting group on the glutamine side chain and the fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus further influence the overall solubility profile of the dipeptide in organic solvents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C46H45N3O7 |
| Molecular Weight | 751.87 g/mol [1] |
| Appearance | White to off-white solid powder[1] |
| CAS Number | 1572725-72-4[1] |
Solubility Data
Precise quantitative solubility data for this compound in various solvents is not extensively published in peer-reviewed literature. However, information from suppliers and the general properties of pseudoproline dipeptides provide a strong indication of its solubility characteristics.
| Solvent | Solubility | Source / Remarks |
| Dimethyl sulfoxide (DMSO) | Soluble. A stock solution of 40 mg/mL can be prepared.[3] | A common solvent for dissolving peptides and their derivatives.[1] |
| Dimethylformamide (DMF) | Expected to be soluble. | A primary solvent used in SPPS; pseudoprolines are designed to be soluble in DMF to facilitate synthesis.[2] |
| N-Methyl-2-pyrrolidone (NMP) | Expected to be soluble. | Another common solvent for SPPS where pseudoproline dipeptides show enhanced solubility.[2] |
| Water | Insoluble. | The hydrophobic protecting groups (Fmoc and Trt) and the overall structure make it insoluble in aqueous solutions. |
| Ethanol | May require testing. | Solubility in protic organic solvents can vary. |
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol provides a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, DMSO)
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh out a small, precise amount of the dipeptide (e.g., 5 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the sample for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles against a dark background.
-
If the solution is clear, the dipeptide is soluble at that concentration. The concentration can be calculated (e.g., 5 mg in 100 µL is 50 mg/mL).
-
If the solid remains, add another measured aliquot of the solvent and repeat steps 3-5 until the solid is fully dissolved.
-
The final concentration at which the dipeptide completely dissolves is its approximate solubility.
Protocol 2: Incorporation of this compound in SPPS
This protocol outlines the general steps for coupling the pseudoproline dipeptide during Fmoc-based SPPS.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA)
-
DMF
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide using a 20% piperidine in DMF solution.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling:
-
Dissolve this compound (typically 1.5-2 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 1.5-2 eq.) in DMF.
-
Add the base (e.g., DIPEA, 3-4 eq.) to the solution to activate the dipeptide.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Proceed with the next deprotection and coupling cycle.
Visualizing Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for determining the solubility of the dipeptide.
Caption: Workflow for incorporating the pseudoproline dipeptide in SPPS.
References
Synthesis of Gln-Thr Containing Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of peptides containing the Glutamine-Threonine (Gln-Thr) sequence. It details the core principles, experimental protocols for both solid-phase and liquid-phase synthesis, potential challenges, and purification strategies. This document is intended to serve as a valuable resource for researchers and professionals involved in peptide chemistry and drug development.
Introduction
Peptides containing the Gln-Thr motif are of significant interest in various biological contexts. This sequence can be a target for post-translational modifications, such as phosphorylation, and may play a role in protein-protein interactions and enzyme substrate recognition. The chemical synthesis of these peptides, however, presents unique challenges due to the functional side chains of both glutamine and threonine residues. This guide will address these challenges and provide detailed methodologies for successful synthesis.
Core Principles of Gln-Thr Peptide Synthesis
The synthesis of Gln-Thr containing peptides primarily relies on two main strategies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). Both methods involve the sequential addition of amino acids to a growing peptide chain, with the use of protecting groups to prevent unwanted side reactions.
Protecting Group Strategies:
The selection of appropriate protecting groups for the side chains of Glutamine and Threonine is critical for a successful synthesis.
-
Glutamine (Gln): The side-chain amide of glutamine is prone to cyclization to form pyroglutamate, especially when it is at the N-terminus of the peptide. Additionally, dehydration of the amide to a nitrile can occur under certain activation conditions. To prevent these side reactions, the trityl (Trt) group is the most commonly used protecting group for the Gln side chain in Fmoc-based SPPS.[1]
-
Threonine (Thr): The hydroxyl group of threonine can undergo side reactions such as acylation during coupling steps. The tert-butyl (tBu) group is the standard protecting group for the Thr side chain in Fmoc-based SPPS, offering stability during the synthesis and easy removal during the final cleavage step.
Solid-Phase Peptide Synthesis (SPPS) of a Gln-Thr Dipeptide
SPPS is the most common method for synthesizing peptides. The following section provides a detailed protocol for the manual synthesis of a Gln-Thr dipeptide (H-Gln-Thr-NH₂) on a Rink Amide resin using Fmoc/tBu chemistry.
3.1. Materials
-
Rink Amide MBHA resin
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Gln(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
3.2. Experimental Protocol
Step 1: Resin Swelling and Fmoc Deprotection
-
Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 10 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and repeat the deprotection step for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
Step 2: Coupling of the First Amino Acid (Fmoc-Thr(tBu)-OH)
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activation solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
Step 3: Fmoc Deprotection
-
Repeat the Fmoc deprotection procedure as described in Step 1.
Step 4: Coupling of the Second Amino Acid (Fmoc-Gln(Trt)-OH)
-
In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3 equivalents), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activation solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
Step 5: Final Fmoc Deprotection
-
Repeat the Fmoc deprotection procedure as described in Step 1.
Step 6: Cleavage and Deprotection
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
3.3. SPPS Workflow Diagram
References
The Structure-Disrupting Potential of Pseudoproline Dipeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical synthesis of peptides, particularly long and complex sequences, is frequently hampered by the propensity of the growing peptide chain to aggregate. This aggregation, primarily driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling reactions, low yields, and significant purification challenges. Pseudoproline dipeptides have emerged as a powerful synthetic tool to mitigate these issues. By inducing a temporary "kink" in the peptide backbone, pseudoprolines effectively disrupt the formation of secondary structures, thereby enhancing solubility and improving the efficiency of solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth overview of the structure-disrupting potential of pseudoproline dipeptides, including their mechanism of action, applications in the synthesis of "difficult" peptides, quantitative data on their efficacy, and detailed experimental protocols for their use and characterization.
Introduction
Solid-phase peptide synthesis (SPPS), most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, is the cornerstone of modern peptide synthesis. However, the stepwise elongation of the peptide chain on a solid support can be complicated by sequence-dependent aggregation. Peptides rich in hydrophobic or β-branched amino acids are particularly susceptible to forming insoluble secondary structures, which physically obstruct reactive sites and hinder subsequent synthetic steps.[1][2]
To address this challenge, pseudoproline dipeptides were introduced as "structure-breaking" building blocks.[3] These are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is reversibly cyclized with the backbone amide nitrogen to form an oxazolidine or thiazolidine ring.[4][5] This five-membered ring mimics the structure of proline, inducing a cis-amide bond conformation that introduces a kink in the peptide backbone.[6][7] This conformational disruption effectively prevents the formation of intermolecular hydrogen bonds that are essential for β-sheet formation and subsequent aggregation.[3][8] The pseudoproline moiety is stable throughout the SPPS process and is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native amino acid residue.[4][8]
Mechanism of Action: Disrupting Secondary Structure
The primary function of pseudoproline dipeptides is to act as temporary backbone protection, preventing the peptide chain from adopting aggregation-prone conformations. The key to their structure-disrupting potential lies in the conformational constraints imposed by the oxazolidine or thiazolidine ring.
-
Induction of a "Kink": Similar to proline, the cyclic nature of pseudoproline restricts the rotation around the peptide bond preceding it, favoring a cis-amide bond conformation.[6][7] This introduces a significant bend or "kink" in the linear peptide chain.
-
Disruption of β-Sheet Formation: The formation of β-sheets relies on the planar alignment of extended peptide chains and the formation of a network of intermolecular hydrogen bonds. The kink induced by the pseudoproline dipeptide disrupts this planarity, effectively preventing the peptide chains from aligning and forming stable β-sheet structures.[3][9]
-
Enhanced Solvation: By preventing aggregation, the peptide chains remain better solvated by the synthesis solvents (e.g., dimethylformamide). This improved solvation ensures that the N-terminus of the growing peptide chain is accessible for efficient coupling of the next amino acid.[2][3]
The logical relationship illustrating how pseudoproline dipeptides disrupt peptide aggregation is depicted in the following diagram:
Caption: Logical workflow of pseudoproline's structure-disrupting action.
Quantitative Data on the Efficacy of Pseudoproline Dipeptides
The use of pseudoproline dipeptides has been shown to dramatically improve the synthesis of "difficult" peptides that are prone to aggregation. The following tables summarize the comparative performance of standard Fmoc-SPPS and pseudoproline-assisted Fmoc-SPPS for the synthesis of known challenging peptides.
Table 1: Synthesis of Amyloid Beta-Peptide (Aβ42) [1][9]
| Synthesis Strategy | Crude Yield (%) | Purity | Notes |
| Standard Fmoc/tBu SPPS | 56% | Low (Complex Mixture) | Synthesis often results in a high proportion of deletion and truncated sequences. |
| SPPS with Pseudoprolines | >60-70% | Moderate to High | Significantly improves the quality of the crude product, simplifying purification. |
Table 2: Synthesis of Human Amylin (hIAPP) and its Fragments [2][3][10]
| Peptide | Synthesis Strategy | Outcome | Reported Yield |
| Human Amylin (hIAPP) Fragment (8-37) | Standard Fmoc-SPPS | Only traces of the desired peptide were produced. | Near 0% |
| Human Amylin (hIAPP) Fragment (8-37) | Fmoc-SPPS with Pseudoproline Dipeptides | The desired product was obtained with high yield and purity. | "High Yield" |
| Full-Length Human Amylin (1-37) | Fmoc-SPPS with Pseudoproline & Hmb Derivatives | Successful synthesis of the full-length peptide. | 10-30% (purified) |
Table 3: Synthesis of a "Difficult" WW Domain Fragment (Asn15 analog of FBP28) [2][11]
| Peptide | Synthesis Strategy | Outcome | Reported Yield |
| Asn(15) analog of WW domain FBP28 | Standard Fmoc-SPPS | Described as "impossible to obtain". | 0% |
| Asn(15) analog of WW domain FBP28 | Fmoc-SPPS with Pseudoproline Dipeptides | Successful synthesis of the target peptide. | Not Quantified |
Experimental Protocols
General Workflow for Peptide Synthesis
The general workflow for solid-phase peptide synthesis with and without the incorporation of pseudoproline dipeptides is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. hplc.eu [hplc.eu]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis
An In-depth Examination of Core Principles, Methodologies, and Applications for Researchers, Scientists, and Drug Development Professionals
Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide research and development, enabling the creation of complex peptides for a vast array of applications, from fundamental biological studies to the development of novel therapeutics.[1][2] Among the different SPPS strategies, the Fluorenylmethyloxycarbonyl (Fmoc) approach is the most widely used methodology.[3] This method, developed as a milder alternative to the Boc/Benzyl strategy, is a cyclical process that allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1][4] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1]
The core principle of Fmoc-SPPS lies in the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1] This orthogonal protection strategy allows for the selective removal of the N-terminal protecting group without affecting the acid-labile protecting groups on the amino acid side chains.[1][3]
The Core Workflow of Fmoc-SPPS
The entire process of Fmoc-SPPS can be broken down into four main stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.[1]
Caption: High-level workflow of Fmoc solid-phase peptide synthesis.
Stage 1: Resin Preparation
The first step in SPPS is the selection and preparation of a solid support. The choice of resin is critical as it dictates the C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide) and must be stable to the reaction conditions throughout the synthesis.[1][5][6]
Common Resins for Fmoc-SPPS
| Resin Type | C-Terminal Functionality | Cleavage Conditions | Key Applications |
| Wang Resin | Carboxylic Acid | Strong acid (e.g., 95% TFA) | Synthesis of peptide acids.[5][6] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Mild acid (e.g., 0.5-1% TFA in DCM) | Synthesis of protected peptide fragments and peptide acids.[6][7] |
| Rink Amide Resin | Amide | Strong acid (e.g., 95% TFA) | Synthesis of peptide amides.[5][6] |
| Sieber Amide Resin | Amide | Mild acid (e.g., 1-2% TFA in DCM) | Preparation of protected peptide amides.[1] |
Experimental Protocol: Resin Swelling and First Amino Acid Loading
Objective: To prepare the solid support and attach the first C-terminal amino acid.
Materials:
-
Appropriate resin (e.g., Wang, 2-CTC, or Rink Amide)
-
Fmoc-protected amino acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (for capping)
-
Coupling reagents (for certain loading methods)
-
Reaction vessel
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into a reaction vessel.[6]
-
Add DMF to the resin and allow it to swell for at least 1 hour at room temperature.[6] This process loosens the internal structure of the resin, making the active sites more accessible.[5]
-
After swelling, drain the solvent.
-
-
First Amino Acid Loading (Example for 2-CTC Resin):
-
Dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of DIPEA in dry DCM.[3]
-
Add this solution to the swollen resin.
-
Agitate the mixture for 30-60 minutes at room temperature.[3]
-
Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).[3]
-
To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and mix for 15 minutes.[3]
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.[3]
-
Stage 2: Chain Elongation
Chain elongation is a cyclical process involving two key steps: Fmoc deprotection and amino acid coupling, with washing steps in between to remove excess reagents and byproducts.[1][8]
A. Fmoc Deprotection
The temporary Fmoc protecting group is removed from the N-terminus of the growing peptide chain to allow for the addition of the next amino acid. This is typically achieved using a mild base, most commonly a 20% solution of piperidine in DMF.[1][5] The deprotection occurs via a β-elimination mechanism.[1][9]
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Protocol: Fmoc Deprotection
Objective: To remove the Fmoc group from the N-terminal amino acid.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
20% (v/v) piperidine in DMF
Procedure:
-
Add the 20% piperidine in DMF solution to the peptide-resin.[6]
-
Agitate the mixture for 5-15 minutes at room temperature.[5][7] Some protocols recommend a two-step deprotection (e.g., 5 minutes followed by a fresh addition for another 10 minutes).[7]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (e.g., 5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[6]
B. Amino Acid Coupling
In the coupling step, the carboxyl group of the incoming Fmoc-protected amino acid is activated and then reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[1][10] This reaction is facilitated by coupling reagents.
Caption: The process of amino acid activation and coupling.
Common Coupling Reagents for Fmoc-SPPS
Coupling reagents are essential for activating the carboxylic acid of the incoming amino acid to facilitate amide bond formation.[11][12]
| Reagent Class | Examples | Base Required | Key Features |
| Carbodiimides | DCC, DIC | No (but often used with additives like HOBt or Oxyma) | Widely used, but DCC can form an insoluble urea byproduct.[10][13] |
| Aminium/Uronium Salts | HBTU, HCTU, HATU | Yes (e.g., DIPEA, NMM) | High coupling efficiency and fast reaction rates.[10][13] HATU is particularly effective for hindered couplings.[13] |
| Phosphonium Salts | PyBOP, PyAOP | Yes (e.g., DIPEA, NMM) | High coupling efficiency, similar to aminium salts.[13] |
Experimental Protocol: Amino Acid Coupling
Objective: To form a new peptide bond by coupling an activated Fmoc-amino acid.
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., DIPEA or Collidine)
-
DMF
Procedure:
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (e.g., 3-5 equivalents) and the coupling reagent (e.g., HCTU, slightly less than the amino acid) in DMF.[6] Add a base such as DIPEA or collidine (e.g., 2 equivalents relative to the amino acid).[6] Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[5]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[7]
This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.[5]
Stage 3: Cleavage and Deprotection
Once the peptide chain synthesis is complete, the peptide must be cleaved from the solid support, and all the side-chain protecting groups must be removed.[5] In Fmoc-SPPS, this is typically accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA).[4][5]
During this process, reactive cationic species are generated from the protecting groups, which can modify nucleophilic amino acid residues like Tryptophan, Methionine, and Cysteine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species.
Common Cleavage Cocktails
| Reagent Cocktail | Composition (v/v) | Scavengers | Primary Use |
| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | Triisopropylsilane (TIS), Water | General purpose, suitable for most sequences without sensitive residues.[5] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT | Phenol, Water, Thioanisole, Ethanedithiol (EDT) | For peptides containing multiple sensitive residues, especially Cysteine and Methionine. |
| TFA/DCM | 0.5 - 2% TFA in DCM | None | For cleavage from very acid-sensitive resins like 2-CTC.[7] |
Experimental Protocol: Cleavage and Deprotection
Objective: To detach the peptide from the resin and remove side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).[7]
-
Agitate the mixture at room temperature for 2-3 hours.[5]
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Stage 4: Purification and Analysis
The crude product obtained after cleavage contains the target peptide along with various impurities, such as truncated or deleted sequences and peptides with remaining protecting groups.[2][14] Therefore, purification is a critical final step.
The most common method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC).[2][14] This technique separates the target peptide from impurities based on hydrophobicity.
Experimental Protocol: Purification and Analysis
Objective: To purify the crude peptide and verify its identity and purity.
Methodology:
-
Purification (RP-HPLC):
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with a small amount of TFA (e.g., 0.1%) to improve peak shape.[2][15]
-
Inject the solution onto a C18 reverse-phase column.
-
Elute the peptide using a gradient of increasing organic solvent (ACN with 0.1% TFA) concentration.
-
Collect fractions corresponding to the main peptide peak, which is monitored by UV absorbance, typically at 215-220 nm.[14]
-
-
Analysis:
-
Analytical RP-HPLC: Assess the purity of the collected fractions by injecting a small sample onto an analytical C18 column and integrating the peak area.[14] Purity levels of >95% are often required for biological studies.[4]
-
Mass Spectrometry (MS): Confirm the identity of the purified peptide by verifying that its molecular weight matches the theoretical calculated mass.[14] Techniques like MALDI-TOF or ESI-MS are commonly used.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) them to obtain the final peptide as a stable, fluffy white powder.
-
By following these detailed procedures, researchers can successfully synthesize, purify, and characterize peptides for a wide range of scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chempep.com [chempep.com]
- 8. lifetein.com [lifetein.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. *Peptide Coupling Reagents used in Solid Phase Peptide Synthesis - Severn Biotech [severnbiotech.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. agilent.com [agilent.com]
understanding the Fmoc protecting group
An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Its widespread adoption stems from its unique base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups commonly employed.[1][2] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative data, and troubleshooting strategies to empower researchers in peptide synthesis and drug development.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group lies in its ability to temporarily block the primary or secondary amine of an amino acid, preventing unwanted reactions during peptide bond formation.[1] The Fmoc group is exceptionally stable under acidic and neutral conditions but is readily cleaved by a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3]
Chemical Structure and Properties
The Fmoc group consists of a fluorene ring system attached to a methoxycarbonyl moiety.[4] This structure confers several key properties:
-
Base-Lability : The electron-withdrawing nature of the fluorenyl ring system renders the proton at the C9 position acidic. This allows for its removal via a β-elimination mechanism in the presence of a mild base.[2][5]
-
Acid Stability : The Fmoc group is stable to acidic conditions, a crucial feature for orthogonal protection strategies in SPPS.[6][7]
-
UV Absorbance : The fluorenyl group has a strong UV absorbance, and its cleavage product, dibenzofulvene (DBF), forms an adduct with piperidine that can be quantified spectrophotometrically at approximately 301 nm. This allows for real-time monitoring of the deprotection reaction.[4][8][9]
The Chemistry of Protection and Deprotection
Protection of Amines
The Fmoc group is typically introduced by reacting an amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1] Fmoc-OSu is often preferred due to its increased stability and lower propensity for forming undesired dipeptide byproducts.[1] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.
Caption: Mechanism of Fmoc protection of an amine.
Deprotection of Fmoc-Protected Amines
The key to Fmoc chemistry is its base-catalyzed deprotection mechanism. The reaction is initiated by the abstraction of the acidic proton on the fluorene ring by a base, typically a secondary amine like piperidine. This is followed by a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[10] The highly reactive DBF is then trapped by the excess amine base to form a stable adduct.[5]
Caption: Mechanism of Fmoc deprotection using piperidine.
Fmoc in Solid-Phase Peptide Synthesis (SPPS)
Fmoc chemistry is the predominant strategy for SPPS.[6][11] The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble solid support.[11][12]
A typical Fmoc-SPPS cycle consists of the following steps:
-
Fmoc Deprotection : The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of piperidine in DMF.[4]
-
Washing : The resin is thoroughly washed to remove the Fmoc deprotection solution and the dibenzofulvene-piperidine adduct.[11]
-
Amino Acid Coupling : The next Nα-Fmoc-protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain.[11]
-
Washing : The resin is washed again to remove excess reagents and byproducts.[1]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA).[12]
Caption: A single cycle of amino acid addition in Fmoc-SPPS.
Quantitative Data
Fmoc Deprotection Conditions
The choice of deprotection reagent and conditions can significantly impact the efficiency of Fmoc removal and the purity of the final peptide.[2]
| Deprotection Reagent | Concentration | Solvent | Typical Time | Notes |
| Piperidine | 20% (v/v) | DMF | 5-20 min | Standard condition for most applications.[7] |
| Piperidine | 30-55% (v/v) | DMF | 10-20 min | Used for more difficult sequences.[5] |
| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF | 5-20 min | An alternative to piperidine.[10] |
| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | 5-20 min | Requires ethanol for solubility.[10] |
| DBU | 2% (v/v) | DMF | 1-5 min | Faster deprotection, but can increase aspartimide formation.[13] |
UV Monitoring of Fmoc Deprotection
The deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.[8][9]
| Parameter | Value | Unit |
| Wavelength (λmax) | ~301 | nm |
| Molar Extinction Coefficient (ε) | ~7800 | M⁻¹cm⁻¹ |
The loading of the resin can be calculated using the Beer-Lambert law: Loading (mmol/g) = (A × V) / (ε × m × l) Where:
-
A = Absorbance at 301 nm
-
V = Volume of the filtrate (L)
-
ε = Molar extinction coefficient (7800 L·mol⁻¹·cm⁻¹)
-
m = Mass of the resin (g)
-
l = Path length of the cuvette (cm)
Common Side Reactions in Fmoc-SPPS
While robust, Fmoc chemistry is susceptible to side reactions that can impact peptide purity and yield.
| Side Reaction | Susceptible Residues | Conditions Favoring Reaction | Mitigation Strategies |
| Aspartimide Formation | Aspartic acid (Asp) | Prolonged exposure to base, especially Asp-Gly or Asp-Ser sequences. | Use of additives like 0.1 M HOBt or 1 M Oxyma in the deprotection solution.[9][14] |
| Racemization | Cysteine (Cys), Histidine (His) | Use of certain coupling reagents (e.g., HBTU/DIPEA). | Use of DIC/HOBt for coupling; shorter pre-activation times.[9] |
| Premature Deprotection of Side-Chain Protecting Groups | Varies depending on the protecting group | Repetitive exposure to piperidine. | Selection of more robust side-chain protecting groups. |
| Diketopiperazine Formation | Dipeptides at the N-terminus | Cleavage of the third amino acid's Fmoc group. | Couple the third amino acid without a prolonged deprotection step. |
Experimental Protocols
Protocol 1: Nα-Fmoc Protection of an Amino Acid
This protocol describes the protection of a generic amino acid using Fmoc-OSu.[1]
Materials:
-
Amino acid (1.0 equivalent)
-
Fmoc-OSu (1.05 equivalents)[1]
-
10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate[1]
-
Dioxane or acetone
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid in the aqueous sodium carbonate solution (or dioxane/water mixture).[1]
-
In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.[1]
-
Add the Fmoc-OSu solution to the amino acid solution dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for several hours or overnight.[1]
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[1]
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.[1]
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.
-
Purify the product by recrystallization if necessary.
Protocol 2: Manual Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition.[15]
Materials:
-
Fmoc-protected amino acid resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF (peptide synthesis grade)
-
DCM (dichloromethane)
-
Fmoc-amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HCTU, 3-5 equivalents)
-
Base (e.g., DIPEA, 6-10 equivalents)
Procedure:
-
Resin Swelling : Swell the resin in DMF or DCM for at least 30 minutes.
-
Fmoc Deprotection :
-
Drain the solvent.
-
Add the deprotection solution and agitate for 5-10 minutes.
-
Drain and repeat the deprotection step.
-
-
Washing : Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the DBF-adduct.
-
Amino Acid Coupling :
-
In a separate vessel, pre-activate the Fmoc-amino acid with the coupling reagent and base in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes.
-
-
Washing : Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Optional Capping : To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 5-10 minutes, followed by washing.
Protocol 3: UV Monitoring of Fmoc Deprotection
This protocol describes how to quantify the Fmoc deprotection.[9]
Procedure:
-
Collect the filtrate from both deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[8]
-
Dilute the collected filtrate to the mark with DMF. Ensure the solution is thoroughly mixed. A further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.[8]
-
Use a quartz cuvette with a 1 cm path length.
-
Blank the spectrophotometer with the deprotection solution (20% piperidine in DMF).[8]
-
Measure the absorbance of the diluted filtrate at 301 nm.
-
Calculate the resin loading using the Beer-Lambert law as described in the quantitative data section.
Conclusion
The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[2] A thorough understanding of its chemistry, lability, and potential side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-purity peptides.[2] The methodologies and data presented in this guide provide a solid foundation for the successful application of Fmoc chemistry in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chempep.com [chempep.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 13. peptide.com [peptide.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
The Conformational Blueprint of Pseudoproline Dipeptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudoproline (ΨPro) dipeptides, derived from serine, threonine, or cysteine residues, are powerful tools in peptide science. By introducing a proline-like oxazolidine or thiazolidine ring into the peptide backbone, they exert profound conformational control, most notably by favoring a cis-amide bond. This guide provides a comprehensive technical overview of the conformational effects of pseudoproline dipeptides, their synthesis, and their application in modern drug discovery. We present quantitative data on their conformational preferences, detailed experimental protocols for their analysis, and case studies on their use in designing bioactive peptides.
Introduction: The "Molecular Hinge" in Peptide Chemistry
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a significant challenge, often leading to low yields and purification difficulties. This aggregation is primarily driven by the formation of intermolecular β-sheet structures. Pseudoproline dipeptides were first introduced as a revolutionary solution to this problem by Wöhr and Mutter in 1995.[1]
These synthetic building blocks are created by the reversible cyclization of a serine (Ser), threonine (Thr), or cysteine (Cys) residue with an aldehyde or ketone.[1][2] The resulting oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring system mimics the five-membered ring of proline, hence the name "pseudoproline."[1]
The key to their function lies in their ability to act as a "molecular hinge," inducing a "kink" in the peptide backbone. This kink disrupts the regular hydrogen bonding patterns required for β-sheet formation, thereby preventing aggregation and enhancing the solubility of the growing peptide chain.[1][2] The most significant conformational effect of pseudoproline dipeptides is the strong preference for a cis conformation of the preceding peptide bond (Xaa-ΨPro), a feature that has been exploited beyond synthesis to the rational design of peptidomimetics with specific secondary structures and biological activities.[3]
Structure and Synthesis of Pseudoproline Dipeptides
Pseudoproline dipeptides are classified based on the parent amino acid (Ser, Thr, or Cys) and the aldehyde or ketone used for cyclization. For instance, reaction with acetone yields a dimethyl-substituted pseudoproline (ψMe,Mepro), while formaldehyde results in an unsubstituted pseudoproline (ψH,Hpro).
The synthesis of Fmoc-protected pseudoproline dipeptides for SPPS is typically achieved through two main strategies:
-
In Situ Acylation: This involves the acylation of a pre-formed oxazolidine or thiazolidine ring with an activated N-Fmoc amino acid. However, this method can be low-yielding due to the reduced nucleophilicity of the ring nitrogen.[2]
-
Direct Insertion (Post-Insertion): This more common and efficient approach involves the synthesis of a standard dipeptide (e.g., Fmoc-Xaa-Ser-OH) followed by cyclization to form the pseudoproline ring.[2]
The pseudoproline moiety is stable throughout the standard Fmoc-SPPS cycles but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin, to regenerate the native Ser, Thr, or Cys residue.[1]
Conformational Effects of Pseudoproline Dipeptides
The introduction of a pseudoproline residue into a peptide chain has profound consequences for its local and global conformation. These effects are primarily driven by the steric and electronic properties of the oxazolidine or thiazolidine ring.
Cis/Trans Isomerization of the Xaa-ΨPro Peptide Bond
The most significant conformational effect of pseudoproline dipeptides is their strong influence on the cis/trans equilibrium of the preceding peptide bond. Unlike typical peptide bonds, which overwhelmingly favor the trans conformation (with the exception of Xaa-Pro bonds, which have a significant population of the cis isomer), the Xaa-ΨPro bond shows a pronounced preference for the cis conformation. This preference is particularly strong for 2,2-disubstituted pseudoprolines.[3]
This cis preference is the primary mechanism by which pseudoprolines disrupt secondary structure formation. The cis-amide bond introduces a sharp turn or "kink" in the peptide backbone, making it incompatible with the extended conformation required for β-sheet formation.[1][2]
Table 1: Representative cis/trans Ratios for Xaa-ΨPro Dipeptides from NMR Studies
| Dipeptide | Solvent | cis : trans Ratio | Reference |
| Cbz-Gly-Thr(ΨMe,MePro)-OMe | CDCl₃ | 75 : 25 | [4] |
| Cbz-Ala-Thr(ΨMe,MePro)-OMe | CDCl₃ | High trans population | [4] |
| Cbz-Val-Thr(ΨMe,MePro)-OMe | CDCl₃ | High trans population | [4] |
| Ac-Ala-Cys(ΨMe,MePro)-OH | - | ~100% cis | [3] |
| Cbz-Gly-Cys(ΨMe,MePro)-OMe | CDCl₃ | 61 : 39 | [4] |
Backbone Dihedral Angles (φ, ψ, ω)
The conformational preferences of pseudoproline dipeptides can be quantified by their backbone dihedral angles. The strong preference for a cis-amide bond is reflected in an ω angle close to 0°. The φ and ψ angles are also constrained by the ring structure, influencing the overall peptide backbone trajectory.
Table 2: Calculated Dihedral Angles and Relative Energies of Ac-Oxa-NHMe and Ac-Thz-NHMe Conformers
| Conformer | Puckering | ω (deg) | φ (deg) | ψ (deg) | Relative Energy (kcal/mol) |
| Ac-Oxa-NHMe (in Chloroform) | |||||
| tCu | Up | 179.9 | -78.1 | 154.6 | 0.00 |
| tCd | Down | 179.8 | -77.5 | 155.1 | 0.05 |
| cAd | Down | -2.1 | -130.3 | 148.5 | 0.83 |
| Ac-Thz-NHMe (in Chloroform) | |||||
| tCu | Up | 179.9 | -81.2 | 156.9 | 0.00 |
| tCd | Down | 179.7 | -80.9 | 157.2 | 0.23 |
| cAd | Down | -1.9 | -132.5 | 150.7 | 1.25 |
Data from computational studies at the B3LYP/6-311++G(d,p) level with the CPCM solvent model.[5]
Ring Puckering
Similar to proline, the five-membered ring of pseudoproline is not planar and adopts puckered conformations. The two main puckering states are Cγ-endo (down) and Cγ-exo (up). The puckering preference is influenced by the substituents on the ring and the cis/trans state of the preceding peptide bond. The ring pucker, in turn, influences the φ and ψ dihedral angles and the overall backbone conformation.
Applications in Drug Discovery and Peptide Design
The ability of pseudoproline dipeptides to enforce specific backbone conformations makes them valuable tools in drug design and the synthesis of bioactive peptides.
Induction of β-Turns
β-turns are secondary structure motifs that play crucial roles in protein folding and molecular recognition processes. The cis-amide bond induced by a pseudoproline at the i+2 position can stabilize a type VI β-turn. This has been successfully used to create β-turn mimetics, which can be used to probe peptide-receptor interactions and to design peptidomimetics with improved pharmacological properties.[6][7][8]
Caption: Pseudoproline induced β-turn formation.
Modulation of Protein-Protein Interactions (PPIs)
Protein-protein interactions are often mediated by short, structured peptide segments such as α-helices or β-turns. By incorporating pseudoproline dipeptides, it is possible to stabilize these bioactive conformations in shorter peptide fragments, leading to potent and specific inhibitors of PPIs.
A notable example is the inhibition of the p53-MDM2 interaction, a key target in cancer therapy. The binding of p53 to MDM2 is mediated by a short α-helical region of p53. Peptide inhibitors based on this sequence have been developed, and the incorporation of conformational constraints, such as those provided by pseudoprolines, can enhance their binding affinity and proteolytic stability.[9][10][11][12][13]
Caption: Inhibition of p53-MDM2 interaction.
Experimental Protocols
Synthesis of Fmoc-Protected Pseudoproline Dipeptides
The following is a general protocol for the synthesis of an Fmoc-Xaa-Ser(ψMe,Mepro)-OH dipeptide.
-
Dipeptide Synthesis: Synthesize the dipeptide Fmoc-Xaa-Ser-OH using standard solution-phase or solid-phase peptide synthesis methods.
-
Cyclization:
-
Dissolve the dipeptide in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add an excess of 2,2-dimethoxypropane and a catalytic amount of a weak acid (e.g., pyridinium p-toluenesulfonate).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction and purify the product by silica gel chromatography to yield the Fmoc-Xaa-Ser(ψMe,Mepro)-OH.
-
Caption: Synthesis of Fmoc-Xaa-Ser(ψMe,Mepro)-OH.
NMR Spectroscopic Analysis
NMR spectroscopy is the primary tool for studying the conformational effects of pseudoproline dipeptides in solution.
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) at a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess the complexity of the sample. The presence of multiple conformers (cis/trans isomers) will be evident from the duplication of signals. The ratio of the isomers can be determined by integrating well-resolved peaks.
-
2D NMR:
-
TOCSY: To assign the spin systems of the individual amino acid residues for both the cis and trans isomers. A mixing time of 60-80 ms is typically used.[14]
-
NOESY/ROESY: To identify through-space correlations. The key diagnostic for the cis Xaa-ΨPro bond is a strong NOE between the α-proton of Xaa and the α-proton of the pseudoproline residue. For the trans isomer, a strong NOE is observed between the α-proton of Xaa and the δ-protons of the pseudoproline ring. The choice between NOESY and ROESY and the optimal mixing time depends on the molecular weight of the peptide. For small to medium-sized peptides, ROESY is often preferred to avoid zero-crossing of the NOE. Typical mixing times range from 150 to 500 ms.[14][15][16]
-
-
Coupling Constant Analysis: The ³J(HNHα) coupling constants can provide information about the backbone dihedral angle φ. The vicinal proton-proton coupling constants within the pseudoproline ring can be used in conjunction with a generalized Karplus equation to determine the preferred ring pucker.[17][18][19]
X-ray Crystallography
X-ray crystallography provides high-resolution structural information in the solid state.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques such as vapor diffusion (hanging or sitting drop) or microbatch.[20][21]
-
Crystal Optimization: Optimize the initial crystallization hits by finely tuning the conditions to obtain single, well-diffracting crystals of sufficient size (typically >0.1 mm).
-
Data Collection and Structure Solution: Collect X-ray diffraction data and solve the crystal structure using standard crystallographic software.
Table 3: Examples of Crystallization Conditions for Pseudoproline-Containing Peptides
| Peptide | Crystallization Method | Conditions | Reference |
| Fmoc-Val-d-allo-Thr(ΨMe,Mepro)-OH | Vapor Diffusion | Not specified | - |
| Cbz-Val-Thr(ΨMe,Mepro)-OMe | Vapor Diffusion | Not specified | - |
| Cbz-Val-Thr(ΨMe,Mepro)-OH | Vapor Diffusion | Not specified | - |
| A short peptide salt | Heating and Solvent Screening | Heating above glass transition temperature with specific organic solvents | [22] |
Computational Modeling
Molecular dynamics (MD) simulations can provide insights into the dynamic conformational behavior of pseudoproline-containing peptides.
-
System Setup:
-
Build the initial peptide structure, including the desired cis or trans conformation of the Xaa-ΨPro bond.
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS). Parameters for the non-standard pseudoproline residue may need to be generated. This can be done by analogy to proline or through quantum mechanical calculations.
-
Solvate the peptide in a box of explicit solvent (e.g., water) and add counter-ions to neutralize the system.
-
-
Simulation Protocol (GROMACS):
-
Energy Minimization: Minimize the energy of the system to remove steric clashes.
-
Equilibration: Perform short simulations with position restraints on the peptide to equilibrate the solvent and ions around it, first at constant volume and temperature (NVT), then at constant pressure and temperature (NPT).
-
Production Run: Run the main MD simulation without restraints for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.
-
-
Analysis: Analyze the trajectory to determine the populations of different conformers, dihedral angle distributions, and hydrogen bonding patterns.
Caption: Molecular dynamics simulation workflow.
Conclusion
Pseudoproline dipeptides are more than just tools for improving peptide synthesis; they are sophisticated building blocks for controlling peptide conformation. Their ability to reliably induce a cis-amide bond provides a powerful strategy for disrupting aggregation, enhancing solubility, and, most importantly, designing peptides with specific three-dimensional structures. By understanding the quantitative aspects of their conformational effects and mastering the experimental techniques for their analysis, researchers can unlock the full potential of pseudoproline dipeptides in the development of novel peptide-based therapeutics and chemical biology probes.
References
- 1. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel beta-turn mimic useful for mapping the unknown topology of peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of beta-turn based therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 10. Case Study: discovery of inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-peptide inhibitors of the p53-MDM2 interaction for targeted molecular therapy of malignant neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2D NOESY, ROESY and TOCSY setup note: – Georgia Tech NMR Center [sites.gatech.edu]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pseudoproline - Wikipedia [en.wikipedia.org]
- 21. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. approcess.com [approcess.com]
The Disruptive Innovation: A Technical Guide to the Discovery and Development of Pseudoproline Dipeptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS), the challenge of producing long, complex, or aggregation-prone peptides has been a significant hurdle. The formation of secondary structures, such as β-sheets, during peptide elongation can lead to incomplete coupling reactions, low yields, and difficult purification processes.[1][2] A groundbreaking solution to this persistent problem emerged with the development of pseudoproline dipeptides, a transformative tool that has revolutionized the synthesis of "difficult" peptides.[3][4]
This technical guide provides an in-depth exploration of the discovery, development, and application of pseudoproline dipeptides. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanism of action, practical application, and the quantitative benefits they offer in overcoming the challenges of peptide aggregation.
The Genesis of a Solution: Discovery and Mechanism
The concept of pseudoproline dipeptides was pioneered by Mutter and coworkers as a strategy to mitigate peptide chain aggregation during Fmoc-based SPPS.[5][6] These synthetic dipeptide units are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues. The core innovation lies in the reversible protection of the side-chain hydroxyl or thiol group to form a five-membered oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[5][7] This cyclic structure mimics the conformational constraints of proline, earning them the name "pseudoproline" (ψ-Pro).[5]
The primary mechanism by which pseudoproline dipeptides exert their powerful effect is through the disruption of secondary structure formation.[5] The introduction of the rigid, proline-like kink in the peptide backbone forces a cis-amide bond conformation, which effectively breaks the regular hydrogen bonding patterns required for the formation of β-sheets.[3][6] This disruption prevents the inter-chain aggregation that plagues the synthesis of many difficult sequences.[1][2] Consequently, the growing peptide chain remains better solvated, leading to significantly improved coupling efficiencies and overall purer crude products.[5][8]
Quantitative Impact on Peptide Synthesis
The incorporation of pseudoproline dipeptides has demonstrated remarkable quantitative improvements in the synthesis of notoriously difficult peptides. The following tables summarize the comparative performance of standard Fmoc-SPPS versus a pseudoproline-assisted approach for several challenging sequences.
| Peptide | Synthesis Method | Crude Yield (%) | Purity of Crude Product | Reference |
| Human Amylin (hIAPP) | Standard Fmoc-SPPS | Traces | Very Low | [5][9] |
| Pseudoproline-Assisted SPPS | High | Sufficient for disulfide bond formation | [5][9][10] | |
| Amyloid-Beta (Aβ42) | Standard Fmoc/tBu SPPS | 56% | Complex mixture | [1] |
| SPPS with Pseudoprolines | >56% | Markedly improved purity | [1][11] | |
| Caveolin-1 Fragment (54 aa) | Standard Fmoc-SPPS | Unsuccessful due to aggregation | - | [5][6] |
| Pseudoproline-Assisted SPPS | Successful Synthesis | High | [5][6] | |
| Highly Aggregated Sequences (General) | Standard Fmoc-SPPS | Low | Low | [4][12] |
| Pseudoproline-Assisted SPPS | Up to 10-fold increase | High | [4][12] |
Experimental Protocols
The successful implementation of pseudoproline dipeptides in SPPS requires adherence to specific, yet straightforward, experimental protocols. Below are detailed methodologies for their incorporation and subsequent cleavage.
Fmoc-SPPS Protocol using Pseudoproline Dipeptides
This protocol outlines the key steps for incorporating a pseudoproline dipeptide into a growing peptide chain using a standard Fmoc/tBu strategy.
-
Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide AM resin) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).[13]
-
-
Fmoc Deprotection:
-
Coupling of the Pseudoproline Dipeptide:
-
Dissolve the Fmoc-pseudoproline dipeptide (1.5-2 equivalents) and a coupling reagent (e.g., HATU, 1.5-2 equivalents) in DMF.[13]
-
Add diisopropylethylamine (DIPEA) (3-4 equivalents) to the solution to activate the dipeptide.[13]
-
Add the activation mixture to the deprotected peptide-resin and agitate for 1-2 hours.[13]
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test.[13]
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and coupling (using standard Fmoc-amino acids) steps for each subsequent amino acid in the sequence.
-
Cleavage of the Peptide and Deprotection of the Pseudoproline Moiety
The final step involves cleaving the synthesized peptide from the resin and simultaneously removing all side-chain protecting groups, including the conversion of the pseudoproline back to its native serine, threonine, or cysteine residue.
-
Resin Preparation for Cleavage:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[13]
-
-
Cleavage Reaction:
-
Prepare a cleavage cocktail. A standard and effective cocktail for most peptides is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.[8] For peptides containing sensitive residues like tryptophan, methionine, or cysteine, the addition of scavengers such as 1,2-ethanedithiol (EDT) may be necessary.[15]
-
Add the cleavage cocktail to the dried resin (approximately 10-15 mL per gram of resin).[8]
-
Gently agitate the mixture at room temperature for 2-3 hours.[8]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[8]
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and cleavage byproducts.[8]
-
Dry the crude peptide under vacuum.[8]
-
Visualizing the Process and Mechanism
To further elucidate the role and application of pseudoproline dipeptides, the following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms.
Caption: Comparative workflow of standard vs. pseudoproline-assisted SPPS.
Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.
Conclusion and Future Outlook
The discovery and development of pseudoproline dipeptides represent a significant leap forward in the field of peptide chemistry. Their ability to effectively disrupt aggregation and enhance solubility has made the synthesis of previously intractable peptides a routine endeavor. For researchers and professionals in drug development, this technology opens up new avenues for the creation of complex peptide-based therapeutics. As the demand for sophisticated and longer synthetic peptides continues to grow, the strategic application of pseudoproline dipeptides will undoubtedly remain a cornerstone of successful and efficient peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chempep.com [chempep.com]
- 6. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a pseudoproline dipeptide that serves as a crucial building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of this dipeptide into a peptide sequence can significantly mitigate aggregation issues, particularly in long or hydrophobic sequences, leading to improved coupling efficiency and higher purity of the final peptide product. The pseudoproline moiety introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation during synthesis. This application note provides a detailed protocol for the synthesis of this compound, along with relevant data and diagrams to facilitate its preparation and application in peptide research and drug development.
The synthesis of this compound is a two-step process. The first step involves the coupling of Fmoc-Gln(Trt)-OH with L-threonine to form the dipeptide, Fmoc-Gln(Trt)-Thr-OH. The second step is the acid-catalyzed cyclization of the dipeptide with 2,2-dimethoxypropane to form the desired oxazolidine ring of the pseudoproline.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₆H₄₅N₃O₇ |
| Molecular Weight | 751.87 g/mol |
| Appearance | White to off-white powder |
| Purity (Typical) | ≥97% (HPLC) |
| Storage Temperature | 2-8°C |
Table 2: Summary of Synthesis Parameters and Expected Results
| Parameter | Description | Expected Value/Range |
| Starting Materials | Fmoc-Gln(Trt)-OH, L-Threonine, 2,2-dimethoxypropane | High purity grade |
| Coupling Reagents | EDC, HOSu | 1.0 - 1.2 equivalents |
| Cyclization Catalyst | p-Toluenesulfonic acid (p-TsOH) | Catalytic amount |
| Reaction Solvents | DMF, THF, Dichloromethane | Anhydrous |
| Reaction Temperature | 0°C to Room Temperature | Controlled |
| Overall Yield | Expected yield of purified product | 60-80% |
| Purification Method | Extraction followed by crystallization or chromatography | Standard laboratory procedures |
Experimental Protocols
Part 1: Synthesis of Fmoc-Gln(Trt)-Thr-OH (Dipeptide Intermediate)
This protocol details the coupling of Fmoc-Gln(Trt)-OH with L-threonine.
Materials:
-
Fmoc-Gln(Trt)-OH
-
L-Threonine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (HOSu)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Citric acid, 10% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve Fmoc-Gln(Trt)-OH (1 equivalent) and HOSu (1.1 equivalents) in a mixture of THF and DMF (e.g., 2:1 v/v) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.1 equivalents) portion-wise to the solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-3 hours to form the active ester.
-
In a separate flask, dissolve L-threonine (1.5 equivalents) in a saturated aqueous solution of sodium bicarbonate.
-
Slowly add the solution of the activated Fmoc-Gln(Trt)-OH ester to the L-threonine solution at 0°C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
After the reaction is complete (monitored by TLC or LC-MS), acidify the mixture to pH 2-3 with a 10% citric acid solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Gln(Trt)-Thr-OH.
-
The crude product can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash chromatography.
Part 2: Synthesis of this compound
This protocol describes the formation of the oxazolidine ring.
Materials:
-
Fmoc-Gln(Trt)-Thr-OH (from Part 1)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Hexane
Procedure:
-
Suspend the purified Fmoc-Gln(Trt)-Thr-OH (1 equivalent) in anhydrous dichloromethane.
-
Add 2,2-dimethoxypropane (5-10 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, quench by adding a saturated aqueous sodium bicarbonate solution and stir for 15-20 minutes.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by precipitation from a solution in a minimal amount of dichloromethane or diethyl ether by the addition of hexane, or by flash chromatography on silica gel.
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Caption: Role of pseudoproline dipeptides in overcoming SPPS challenges.
Application Notes and Protocols for Coupling Fmoc-Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-pseudoproline dipeptides are invaluable tools in solid-phase peptide synthesis (SPPS), particularly for overcoming challenges associated with peptide aggregation and the synthesis of "difficult sequences." These dipeptides, derived from serine, threonine, or cysteine, introduce a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that can hinder coupling efficiency and lead to lower yields and purity.[1][2] This document provides detailed application notes, optimized coupling protocols, and quantitative data to guide researchers in the effective use of Fmoc-pseudoproline dipeptides.
The incorporation of a pseudoproline moiety mimics the conformational constraints of proline, thereby enhancing the solvation of the growing peptide chain and improving the accessibility of the N-terminus for subsequent acylation reactions.[2] The oxazolidine or thiazolidine ring of the pseudoproline is stable under the basic conditions of Fmoc deprotection but is readily cleaved with trifluoroacetic acid (TFA) during the final cleavage step, regenerating the native serine, threonine, or cysteine residue.[1]
Advantages of Using Fmoc-Pseudoproline Dipeptides
-
Improved Coupling Efficiency and Yields: By disrupting peptide aggregation, pseudoproline dipeptides facilitate more complete coupling reactions, leading to higher overall yields of the desired peptide.[3]
-
Enhanced Purity of Crude Peptides: The prevention of deletion and truncated sequences results in a cleaner crude product, simplifying subsequent purification steps.[2]
-
Facilitation of Synthesis of "Difficult Sequences": Long, hydrophobic, or aggregation-prone peptides that are challenging to synthesize using standard SPPS methods can often be successfully prepared with the incorporation of pseudoproline dipeptides.[4]
-
Compatibility with Automated Synthesis: Fmoc-pseudoproline dipeptides are fully compatible with standard automated SPPS protocols.[1]
Data Presentation: Coupling Conditions and Reagent Performance
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids and dipeptides, including Fmoc-pseudoproline dipeptides. While standard coupling agents are often effective, more potent reagents may be required for particularly challenging sequences.
| Coupling Reagent | Base | Equivalents (Dipeptide:Reagent:Base) | Typical Solvents | Typical Coupling Time | Notes |
| HBTU/TBTU | DIPEA/DIEA | 1 : 0.95 : 2 | DMF, NMP | 1 - 2 hours | A common and effective choice for routine couplings. |
| HATU | DIPEA/DIEA | 1 : 0.95 : 2 | DMF, NMP | 30 - 60 minutes | Generally more reactive than HBTU and preferred for sterically hindered couplings to minimize epimerization.[5][6] |
| PyBOP | DIPEA/DIEA | 1 : 1 : 2 | DMF, NMP | 1 - 2 hours | A phosphonium-based reagent, known for rapid and efficient couplings.[7] |
| HCTU | DIPEA/DIEA | 1 : 1 : 2 | DMF, NMP | 30 - 60 minutes | A cost-effective alternative to HATU with comparable efficiency for many applications.[8] |
| DIC/HOBt | N/A | 1 : 1 : 1 | DMF, DCM | 1 - 4 hours | A carbodiimide-based activation method, generally associated with a lower risk of racemization for sensitive amino acids. |
| COMU | DIPEA/DIEA | 1 : 1 : 1 | DMF, NMP | 30 - 60 minutes | A highly efficient uronium salt-based reagent that requires only one equivalent of base.[6] |
Experimental Protocols
The following are generalized protocols for the manual and automated coupling of Fmoc-pseudoproline dipeptides. Optimization may be required based on the specific peptide sequence and resin.
Manual Coupling Protocol for Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Preparation:
-
Place 0.1 mmol of a suitable resin (e.g., Rink Amide resin) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) (5 mL) for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution (5 mL) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution (5 mL).
-
Agitate for 10 minutes, then drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.[1]
-
-
Coupling of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH:
-
In a separate vial, dissolve Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH (0.2 mmol, 2 eq.) and a suitable coupling reagent (e.g., HBTU, 0.2 mmol, 2 eq.) in DMF (2 mL).[1]
-
Add N,N-diisopropylethylamine (DIPEA) (0.4 mmol, 4 eq.) to the activation mixture and agitate for 2-3 minutes.
-
Immediately add the activated dipeptide solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (colorless to yellowish beads) is desired. If the test is positive, a second coupling may be necessary.[1]
-
-
Chain Elongation:
-
Proceed with the subsequent Fmoc deprotection and coupling cycles for the remaining amino acids in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc removal, wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature. The pseudoproline's oxazolidine ring will be cleaved during this step, yielding the native serine residue.[1]
-
Filter the cleavage mixture and precipitate the peptide in cold diethyl ether.
-
Automated Coupling Protocol
Fmoc-pseudoproline dipeptides can be readily incorporated using automated peptide synthesizers.
-
Reagent Preparation: Prepare solutions of the Fmoc-pseudoproline dipeptide, activating agent, and base at the concentrations specified by the instrument's manufacturer.
-
Sequence Programming: Program the peptide sequence into the synthesizer. For the position of the pseudoproline dipeptide, program the instrument to perform a dipeptide coupling cycle.
-
Coupling Method: Select a coupling method with a reaction time of at least 1-2 hours. For difficult sequences, a double coupling protocol may be beneficial.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate coupling reactions and improve the synthesis of challenging peptides. A combination of microwave heating and pseudoproline dipeptide incorporation can be particularly effective.[9][10]
Visualization of Experimental Workflows
Standard Fmoc-SPPS Cycle
Caption: A standard workflow for a single amino acid coupling cycle in Fmoc-SPPS.
SPPS Workflow with Fmoc-Pseudoproline Dipeptide
Caption: Workflow for incorporating an Fmoc-pseudoproline dipeptide in SPPS.
Concluding Remarks
The strategic incorporation of Fmoc-pseudoproline dipeptides is a robust and effective method to enhance the efficiency and success rate of solid-phase peptide synthesis, especially for sequences prone to aggregation. By carefully selecting the appropriate coupling conditions and reagents, researchers can significantly improve the yield and purity of their target peptides. The protocols and data presented in these application notes serve as a comprehensive guide for the successful implementation of this valuable technique in peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Peptide Synthesis: The Application of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in Automated Synthesizers
Introduction
The synthesis of long and complex peptides, particularly those prone to aggregation, presents a significant challenge in drug discovery and proteomics research. On-resin aggregation during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, resulting in low yields and difficult purification. The introduction of pseudoproline dipeptides has emerged as a powerful strategy to mitigate these issues. This application note provides a detailed guide for the utilization of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, a specific pseudoproline dipeptide, in automated peptide synthesizers. This dipeptide is designed to temporarily introduce a "kink" in the peptide backbone at the Gln-Thr sequence, disrupting the formation of secondary structures that lead to aggregation.[1][2] The trityl (Trt) protection on the glutamine side chain prevents dehydration and pyroglutamate formation, while the dimethyloxazolidine ring on threonine is stable to standard Fmoc-SPPS conditions and is readily cleaved during the final trifluoroacetic acid (TFA) treatment.[1][2]
Mechanism of Action: Disrupting Aggregation
Pseudoproline dipeptides function by inducing a cis-amide bond conformation in the peptide backbone, similar to proline.[1] This conformational change disrupts the interchain hydrogen bonding that is responsible for the formation of beta-sheets, a common cause of peptide aggregation during SPPS.[1][2] By preventing aggregation, the growing peptide chain remains well-solvated and accessible for efficient coupling and deprotection steps, leading to higher yields and purity of the final peptide.[1][3]
References
Application Notes and Protocols: Utilizing Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH for the Synthesis of Hydrophobic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of hydrophobic peptides and those prone to aggregation presents a significant challenge in peptide chemistry, often leading to low yields and impure products. Interchain aggregation of the growing peptide on the solid support can hinder reagent access, resulting in incomplete coupling and deprotection steps. Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a pseudoproline dipeptide designed to mitigate these issues.[1][2] By inducing a "kink" in the peptide backbone, this building block disrupts the formation of secondary structures like β-sheets, which are a primary cause of aggregation.[1][3] This application note provides a comprehensive overview, quantitative data, and detailed protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS), particularly for challenging hydrophobic sequences.
Mechanism of Action
This compound incorporates a temporary, proline-like oxazolidine ring structure derived from threonine.[1] This modification is introduced as a dipeptide to circumvent the steric hindrance that would otherwise make coupling to the pseudoproline nitrogen difficult. The key advantages of this approach include:
-
Disruption of Secondary Structures: The cyclic nature of the pseudoproline moiety favors a cis-amide bond with the preceding amino acid, creating a kink in the peptide backbone that disrupts the hydrogen bonding patterns responsible for β-sheet formation and subsequent aggregation.[1][3]
-
Enhanced Solubility: By preventing aggregation, the peptide chain remains better solvated, improving the efficiency of both coupling and deprotection reactions.[4]
-
Improved Purity and Yield: The mitigation of aggregation-related side reactions leads to a higher purity of the crude peptide and an overall improved synthetic yield.[3]
-
Reversible Modification: The pseudoproline structure is stable during the cycles of Fmoc-SPPS but is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native threonine residue in the final peptide.
Data Presentation
The use of pseudoproline dipeptides like this compound has been shown to be highly effective in the synthesis of "difficult" sequences, such as the amyloid-beta (Aβ) peptide, which is notoriously hydrophobic and prone to aggregation.[5] While specific data for this compound is often embedded in broader studies, the following table provides a representative comparison of expected outcomes when synthesizing a challenging hydrophobic peptide with and without a pseudoproline dipeptide.
| Parameter | Standard Fmoc-SPPS | Fmoc-SPPS with Pseudoproline Dipeptide | References |
| Crude Peptide Purity (HPLC) | Often <50% for difficult sequences | Typically >70% | [6] |
| Overall Yield | Low to moderate; significant loss during purification | Moderate to high; improved recovery | [3][6] |
| Synthesis Success Rate | Prone to failure for long, hydrophobic peptides | Significantly higher success rate | [2] |
| Byproducts | High levels of deletion and truncated sequences | Reduced levels of deletion and truncated sequences | [6] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a hydrophobic peptide sequence using manual or automated solid-phase peptide synthesis.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol describes a single coupling cycle for this compound.
Materials:
-
This compound
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)
-
Coupling reagent: HBTU, HATU, or DIC/Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: Dichloromethane (DCM)
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF and add the 20% piperidine in DMF solution.
-
Agitate for 5-10 minutes, drain, and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes. The solution may change color.
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Note: Since a dipeptide is being coupled, the subsequent amino acid in the sequence is already incorporated. The next cycle will involve the coupling of the amino acid that follows glutamine in the target sequence.
-
-
Washing and Monitoring:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Optionally, perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A negative result (yellow beads) is expected.
-
-
Continuation of Synthesis:
-
Proceed to the Fmoc deprotection step for the newly added dipeptide to continue the elongation of the peptide chain.
-
Protocol 2: Automated Solid-Phase Peptide Synthesis
This protocol provides guidelines for incorporating the pseudoproline dipeptide using an automated synthesizer.
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in DMF to the standard concentration used for other amino acids on the synthesizer.
-
Ensure all other reagents (coupling agents, base, deprotection solution) are fresh and correctly installed.
-
-
Sequence Programming:
-
Program the peptide sequence into the synthesizer.
-
At the position of the threonine residue to be modified, program the synthesizer to use the this compound solution.
-
Crucially, omit the coupling cycle for the subsequent glutamine residue , as it is already part of the dipeptide.
-
-
Synthesis Parameters:
-
Utilize a standard coupling time of 1-2 hours for the pseudoproline dipeptide. A double coupling can be programmed for particularly difficult contexts, though it is often not necessary.
-
Standard Fmoc deprotection and washing steps can be used.
-
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of all protecting groups, including the trityl group and the pseudoproline oxazolidine ring.
Materials:
-
Fully synthesized, N-terminally deprotected peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours. The TFA will cleave the peptide from the resin and remove the Trt and other side-chain protecting groups, as well as open the oxazolidine ring to regenerate the native threonine.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Mandatory Visualizations
Caption: Logical workflow illustrating the problem of peptide aggregation and the strategic intervention with pseudoproline dipeptides.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in Drug Discovery: Enhancing Peptide Synthesis and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of peptide-based therapeutics often encounters significant challenges during chemical synthesis, particularly with sequences prone to aggregation. This aggregation can lead to low yields, purification difficulties, and ultimately, a higher cost of goods. Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a pseudoproline dipeptide designed to overcome these hurdles. By inducing a temporary "kink" in the peptide backbone, this dipeptide disrupts the formation of secondary structures like β-sheets, which are a primary cause of aggregation during solid-phase peptide synthesis (SPPS).[1][2][3][4] The oxazolidine ring system of the modified threonine residue is stable throughout the Fmoc-SPPS process and is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native threonine residue in the final peptide.[1][2] This application note provides a comprehensive overview of the utility of this compound in drug discovery, with a focus on its role in the synthesis of complex therapeutic peptides such as GLP-1 receptor agonists.
Key Advantages in Drug Discovery
The incorporation of this compound into a peptide sequence offers several advantages for drug discovery and development:
-
Improved Synthesis of "Difficult" Sequences: For long and hydrophobic peptides, which are common in drug development, this dipeptide can be crucial for achieving a successful synthesis with high purity and yield.
-
Enhanced Purity of Crude Peptides: By minimizing aggregation, the incidence of deletion and truncation byproducts is significantly reduced, simplifying the purification process.
-
Increased Yields: The prevention of aggregation and improved coupling efficiency directly translate to higher overall yields of the target peptide.[5]
-
Enabling Technology for Complex Peptides: The use of pseudoproline dipeptides can make the synthesis of previously inaccessible peptide targets feasible.
Case Study: Synthesis of Liraglutide, a GLP-1 Receptor Agonist
Liraglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity.[6] Its synthesis is challenging due to its length (31 amino acids) and potential for aggregation. Research has shown that the strategic incorporation of pseudoproline dipeptides during the SPPS of Liraglutide significantly improves the purity of the crude product.[1][7][8] While the specific use of this compound in publicly available Liraglutide synthesis protocols is not detailed, the principles demonstrated with other pseudoproline dipeptides in its synthesis are directly applicable.
Data Presentation
The following table summarizes the impact of incorporating pseudoproline dipeptides on the purity of crude Liraglutide, as inferred from published HPLC chromatograms.[1][8]
| Synthesis Strategy | Key Observations from HPLC of Crude Product | Estimated Purity of Main Peak |
| Standard SPPS without Pseudoprolines | Multiple peaks of similar intensity to the main product, indicating significant deletion and truncated sequences. | Low |
| SPPS with one Pseudoproline Dipeptide | A noticeable reduction in impurity peaks and a more prominent main product peak. | Moderate |
| SPPS with multiple Pseudoproline Dipeptides | A significantly cleaner chromatogram with a dominant main product peak and minimal impurities. | High |
Signaling Pathway in Drug Action: GLP-1 Receptor Activation
Peptides synthesized using this compound, such as GLP-1 analogs, often target G protein-coupled receptors (GPCRs).[9][10] Liraglutide, for instance, acts as an agonist at the GLP-1 receptor, a class B GPCR. Activation of the GLP-1 receptor in pancreatic β-cells initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.
Experimental Protocols
General Workflow for SPPS Incorporating this compound
Detailed Protocol for Coupling this compound
This protocol outlines the manual coupling of the pseudoproline dipeptide during Fmoc-SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU, HCTU) (3-5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) of peptide synthesis grade
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Kaiser test or other ninhydrin-based test reagents
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a suitable reaction vessel.
-
Activation of the Dipeptide:
-
In a separate vial, dissolve this compound and the coupling reagent (e.g., HBTU) in a minimal volume of DMF.
-
Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the dipeptide.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated dipeptide solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
A negative result (e.g., colorless or yellow beads) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and then DMF again (3 times) to remove all excess reagents and byproducts.
-
-
Continuation of Synthesis:
-
Proceed with the standard Fmoc deprotection step to remove the Fmoc group from the newly added dipeptide, preparing the N-terminus for the next coupling cycle.
-
Note: For automated synthesizers, the dipeptide can be packed into a cartridge and programmed as a single, double-length amino acid coupling step.
Conclusion
This compound is a powerful tool in the arsenal of the peptide chemist, enabling the synthesis of complex and aggregation-prone peptides that are often central to modern drug discovery programs. Its ability to disrupt secondary structure formation leads to higher purity, increased yields, and simplified downstream processing. The successful application of related pseudoproline dipeptides in the synthesis of therapeutics like Liraglutide underscores the significant impact of this technology on the development of novel peptide-based drugs targeting a range of diseases.
References
- 1. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. scispace.com [scispace.com]
- 6. Innovative new process used to produce a diabetes and weight loss drug [manufacturingchemist.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Manual and Automated Coupling of Pseudoproline Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the production of long and complex peptides is often hampered by aggregation of the growing peptide chain. This aggregation can lead to incomplete coupling reactions, resulting in lower yields and difficult purification processes. Pseudoproline dipeptides are powerful tools to overcome these challenges. These specialized building blocks, derived from serine, threonine, or cysteine, introduce a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[1][2] This application note provides a comparative overview of manual and automated methods for the coupling of pseudoproline dipeptides, offering detailed protocols and quantitative insights to guide researchers in their peptide synthesis endeavors.
The incorporation of pseudoproline dipeptides is achieved by using them as dipeptide units in the coupling step, which circumvents the difficult acylation of the sterically hindered oxazolidine nitrogen.[3] Both manual and automated SPPS can be employed for this purpose, with the choice of method often depending on factors such as the scale of synthesis, throughput requirements, and available resources.[4][5]
Data Presentation: Manual vs. Automated Coupling of Pseudoproline Dipeptides
The following table summarizes the key quantitative parameters for manual and automated coupling of pseudoproline dipeptides. The data presented is a synthesis of typical outcomes in SPPS, highlighting the relative strengths of each method.
| Performance Metric | Manual Coupling | Automated Coupling | Key Considerations |
| Typical Crude Purity | 70-90% | 85-98% | Automated systems offer more consistent and controlled reaction conditions, often leading to higher purity.[6] The use of pseudoproline dipeptides has been shown to dramatically increase the purity of the crude product.[7] |
| Typical Overall Yield | 50-80% | 60-95% | Automated fluid handling minimizes material loss, and the prevention of aggregation by pseudoprolines significantly boosts the overall yield.[1][4] |
| Coupling Time per Cycle | 1 - 4 hours | 0.5 - 2 hours | Automated synthesizers, especially those with microwave heating, can significantly reduce coupling times.[5][8] |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes | The "walk-away" capability of automated systems is a major advantage, freeing up researcher time.[3][9] |
| Reproducibility | Operator-dependent | High | Automation ensures that each step is performed with high precision, leading to consistent results between synthesis runs.[8][9] |
| Reagent Consumption | Prone to excess usage | Optimized and consistent | Automated systems dispense reagents with high accuracy, reducing waste.[3][9] |
| Potential for Racemization | Low to moderate | Low | While racemization is a general concern in peptide synthesis, the use of appropriate coupling reagents and controlled conditions in both methods can minimize this side reaction.[10] |
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of an Fmoc-protected pseudoproline dipeptide onto a solid-phase resin.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH) (3 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6 equivalents)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Manual synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in the manual synthesis vessel.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).
-
Activation of Pseudoproline Dipeptide: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide and the coupling reagent in DMF. Add the base (DIPEA) to the mixture and vortex for 1-2 minutes to pre-activate the dipeptide.
-
Coupling Reaction: Add the activated pseudoproline dipeptide solution to the resin. Agitate the mixture on a shaker for 1-2 hours at room temperature.[3]
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. Note that the N-terminus of a pseudoproline is a secondary amine and may give a false negative or a reddish-brown color with the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove any unreacted reagents and byproducts.
-
Fmoc Deprotection: To proceed with the next coupling cycle, treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the newly added pseudoproline dipeptide.
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next amino acid coupling.
Protocol 2: Automated Coupling of a Pseudoproline Dipeptide
This protocol provides a general guideline for the automated coupling of a pseudoproline dipeptide using a peptide synthesizer.
Materials:
-
Fmoc-deprotected peptide-resin loaded in the synthesizer reaction vessel
-
Fmoc-pseudoproline dipeptide solution (at the standard concentration for the synthesizer)
-
Coupling reagent solution (e.g., HBTU, HATU)
-
Base solution (e.g., DIPEA)
-
DMF and other necessary solvents for the synthesizer
-
Automated peptide synthesizer
Procedure:
-
Program Setup: Program the automated peptide synthesizer to perform a dipeptide coupling cycle. This typically involves treating the pseudoproline dipeptide as a single amino acid but may require adjusting the coupling time.
-
Reagent Loading: Ensure that the Fmoc-pseudoproline dipeptide solution is placed in the correct position on the synthesizer's amino acid rack.
-
Initiate Synthesis: Start the automated synthesis program. The synthesizer will perform the following steps automatically:
-
Solvent Washes: The resin will be washed with DMF.
-
Reagent Delivery: The synthesizer will deliver the Fmoc-pseudoproline dipeptide, coupling reagent, and base to the reaction vessel.
-
Coupling: The reaction vessel will be agitated for the programmed coupling time (typically 1-2 hours).[3]
-
Washing: The resin will be thoroughly washed with DMF to remove excess reagents.
-
Fmoc Deprotection: The synthesizer will deliver the deprotection solution (e.g., 20% piperidine in DMF) to remove the Fmoc group.
-
Final Washes: The resin will be washed to prepare for the next coupling cycle.
-
-
Post-Synthesis Processing: Once the entire peptide sequence is assembled, the peptide-resin is cleaved from the solid support and deprotected using a cleavage cocktail (e.g., TFA/TIS/H2O).
Mandatory Visualizations
Caption: Workflow for Manual Coupling of a Pseudoproline Dipeptide.
Caption: Workflow for Automated Coupling of a Pseudoproline Dipeptide.
Conclusion
The use of pseudoproline dipeptides is a highly effective strategy for improving the synthesis of "difficult" peptides by mitigating aggregation. Both manual and automated coupling methods can be successfully employed for their incorporation. Manual synthesis offers flexibility and lower initial cost, making it suitable for smaller-scale synthesis and methods development. In contrast, automated synthesis provides superior reproducibility, higher throughput, and reduced hands-on time, making it the method of choice for routine peptide production and the synthesis of large numbers of peptides. The choice between these methods should be guided by the specific needs of the research project, including scale, throughput, and budget. By following the detailed protocols outlined in this application note, researchers can effectively leverage the benefits of pseudoproline dipeptides to achieve higher purity and yields in their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for Coupling Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a pseudoproline dipeptide designed to be a cornerstone in modern solid-phase peptide synthesis (SPPS), particularly for long and challenging sequences.[1] Pseudoproline dipeptides are invaluable for mitigating on-resin peptide aggregation by disrupting the formation of secondary structures like β-sheets, which are a common cause of poor coupling efficiency and low purity of the final product.[2][3][4] This specific dipeptide incorporates a threonine residue reversibly protected as a proline-like, TFA-labile oxazolidine ring.[1][5] This structural modification introduces a "kink" in the peptide backbone, enhancing the solvation of the growing peptide chain and improving reaction kinetics.[1][3][4]
The this compound dipeptide is incorporated as a single unit, which circumvents the sterically hindered acylation of the oxazolidine nitrogen, a step known for low yields.[1][3][5] The trityl (Trt) protection on the glutamine side chain prevents dehydration and other side reactions.[6][7][8]
Recommended Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful incorporation of this compound. Standard coupling reagents used in Fmoc SPPS are generally effective.[1][2] These can be broadly categorized into aminium/uronium salts and carbodiimides.
Aminium/Uronium Salts: These reagents are known for their high efficiency and rapid reaction times.[2]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often the preferred reagent for difficult couplings, including those involving pseudoproline dipeptides.[9][10] It reacts faster and with less epimerization compared to HBTU.[9][10]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though HATU may offer superior performance for challenging sequences.[10]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU with good performance.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective.[11]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): A newer generation uronium salt that is reported to be more efficient and safer than HBTU/HATU, requiring only one equivalent of base.[9][12]
Carbodiimides:
-
DIC (N,N'-Diisopropylcarbodiimide) / HOBt (1-Hydroxybenzotriazole): A cost-effective and reliable combination for coupling pseudoproline dipeptides.[2] The use of an additive like HOBt or OxymaPure is essential to minimize racemization.[2]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and a qualitative comparison of common coupling reagents for the incorporation of this compound.
Table 1: Typical Reagent Equivalents and Reaction Times for Manual Coupling
| Reagent/Component | Equivalents (relative to resin loading) | Purpose | Typical Reaction Time |
| This compound | 3 - 5 eq. | Ensures the reaction drives to completion. | 1 - 2 hours |
| Coupling Reagent (e.g., HATU, HBTU) | 3 - 5 eq. | Activates the carboxylic acid for amide bond formation. | 1 - 2 hours |
| Base (e.g., DIPEA, 2,4,6-Collidine) | 6 - 10 eq. | Provides the necessary basic environment for the coupling reaction. | 1 - 2 hours |
| DIC | 3 - 5 eq. | Carbodiimide activating agent. | 1 - 4 hours |
| HOBt/OxymaPure | 3 - 5 eq. | Additive to suppress racemization. | 1 - 4 hours |
Table 2: Qualitative Comparison of Recommended Coupling Reagents
| Coupling Reagent | Coupling Efficiency | Reaction Speed | Risk of Epimerization | Notes |
| HATU | Very High | Fast | Low | Highly recommended for difficult sequences.[10] |
| HBTU | High | Moderate | Moderate | A standard and reliable choice.[10] |
| HCTU | High | Fast | Low | Good balance of reactivity and cost. |
| PyBOP | High | Fast | Low | A common phosphonium-based alternative.[11] |
| COMU | Very High | Very Fast | Very Low | A newer, highly efficient, and safer option.[9][12] |
| DIC/HOBt | Good | Moderate | Moderate | Cost-effective and reliable. |
Experimental Protocols
Manual Coupling Protocol (Aminium/Uronium Salt Activation)
This protocol is suitable for the manual solid-phase synthesis of peptides.
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Cocktail Preparation: In a separate vial, dissolve this compound (3-5 equivalents) and the chosen aminium/uronium salt coupling reagent (e.g., HATU, 3-5 equivalents) in a minimal volume of DMF.
-
Activation: Add a base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents), to the coupling cocktail and mix thoroughly. Allow the activation to proceed for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Reaction Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Ninhydrin (Kaiser) or TNBS test.[11][13] A negative test indicates the absence of free primary amines and a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF.
Automated Coupling Protocol
This protocol is a general guideline for automated peptide synthesizers.
-
Resin Loading: Load the appropriate amount of peptide-resin into the reaction vessel of the automated synthesizer.
-
Dipeptide Preparation: Pack an appropriate amount of this compound into an empty vial or cartridge according to the instrument's protocol.
-
Synthesis Program:
-
Program the synthesizer to perform the standard deprotection cycle using 20% piperidine in DMF.
-
Program the coupling step for the pseudoproline dipeptide. A standard coupling time of 1-2 hours with HATU or HBTU activation is generally sufficient.[11]
-
Crucially, omit the amino acid coupling cycle for the subsequent residue, as a dipeptide has been incorporated. [11]
-
Ensure the synthesizer is programmed to deliver the correct stoichiometric ratio of the dipeptide, coupling reagent, and base (typically 1:1:2).[11]
-
-
Post-Coupling: After the coupling cycle is complete, the synthesizer will proceed with the standard washing steps before the next deprotection cycle.
Potential Side Reactions and Mitigation
-
Steric Hindrance: While using the pre-formed dipeptide avoids acylation of the hindered pseudoproline nitrogen, coupling the next amino acid onto the pseudoproline can sometimes be slow.[14] If incomplete coupling is observed, consider a longer coupling time or a double coupling for the subsequent residue.[14]
-
Aspartimide Formation: Although pseudoprolines are known to suppress aspartimide formation, under harsh conditions such as elevated temperatures, they can paradoxically catalyze this side reaction.[1][14][15] It is advisable to avoid high temperatures during synthesis cycles immediately following an aspartic acid residue.
-
Incomplete Deprotection/Coupling: Aggregation can still occur in very long or hydrophobic sequences. The use of low-aggregation resins like 2-chlorotrityl or ChemMatrix can be beneficial.[1][2] Regular monitoring of reaction completeness with tests like the Kaiser test is recommended.
Visualization of Workflows and Concepts
Caption: Manual coupling workflow for this compound.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-Gln(Trt)-Thr(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Resin Selection in Peptide Synthesis with Pseudoproline Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient assembly of amino acid chains. However, the synthesis of "difficult sequences," particularly those prone to aggregation and secondary structure formation, remains a significant challenge, often leading to low yields and purity. Pseudoproline dipeptides have emerged as a powerful tool to overcome these hurdles. By inducing a temporary "kink" in the peptide backbone, they effectively disrupt inter-chain hydrogen bonding, which is the primary cause of aggregation.[1][2][3]
The choice of solid support, or resin, is a critical parameter that can significantly impact the success of SPPS, especially when employing pseudoproline dipeptides. The resin's chemical and physical properties, such as its polymer backbone, linker, loading capacity, and swelling characteristics, play a crucial role in the overall efficiency of the synthesis.[4][5] This document provides a comprehensive guide to selecting the optimal resin for SPPS involving pseudoproline dipeptides, complete with detailed experimental protocols and comparative data.
Resin Selection: Key Considerations
The ideal resin for synthesis with pseudoproline dipeptides should possess characteristics that minimize peptide aggregation and allow for efficient reaction kinetics. Low-aggregation resins are highly recommended to complement the structure-disrupting properties of pseudoprolines.[6]
Recommended Resin Types:
-
2-Chlorotrityl (2-CTC) Resin: This polystyrene-based resin is highly acid-labile, allowing for the cleavage of the peptide from the resin under very mild conditions. This is particularly advantageous for synthesizing protected peptide fragments.[1][3]
-
ChemMatrix® Resin: This is a 100% PEG-based resin that exhibits excellent swelling properties in a wide range of solvents, including polar and non-polar ones.[5][7][8] The PEG backbone creates a more "solution-like" environment, which can significantly reduce peptide aggregation and improve the synthesis of long and difficult peptides.[7]
-
PEG (Polyethylene Glycol) Grafted Polystyrene Resins: These resins, such as TentaGel®, combine the mechanical stability of polystyrene with the favorable solvation properties of PEG. They represent a good compromise between standard polystyrene and fully PEG-based resins.[8][9]
Data Presentation: Resin Properties
The selection of a suitable resin is often a balance between its physical and chemical properties. The following tables summarize key quantitative data for commonly used resins in peptide synthesis.
| Resin Type | Polymer Backbone | Typical Loading Capacity (mmol/g) | Swelling in DCM (mL/g) | Swelling in DMF (mL/g) | Key Advantages |
| Wang Resin | Polystyrene | 0.8 - 1.2 | 4 - 6 | 4 - 6 | Cost-effective, good for short to medium peptides.[4][10] |
| 2-Chlorotrityl Resin | Polystyrene | 1.0 - 1.6 | 4 - 6 | 4 - 6 | Mild cleavage conditions, suitable for protected fragments.[1][3] |
| ChemMatrix® Resin | Polyethylene Glycol (PEG) | 0.4 - 0.7 | High | High | Excellent for long/difficult sequences, superior swelling.[7][8] |
| TentaGel® Resin | PEG-Polystyrene Graft | 0.2 - 0.3 | High | High | Good for difficult sequences, combines advantages of PS and PEG.[9] |
Table 1: Comparison of key properties of different resins used in SPPS.
| Solvent | Polystyrene (1% DVB) Swelling (mL/g) | ChemMatrix® Swelling (mL/g) |
| Dichloromethane (DCM) | 4.0 - 6.0[11] | ~5.5[7] |
| N,N-Dimethylformamide (DMF) | 4.0 - 6.0 | ~5.0[7] |
| N-Methyl-2-pyrrolidone (NMP) | 4.0 - 6.0 | ~5.0 |
| Tetrahydrofuran (THF) | ~3.5 | ~5.5[7] |
| Acetonitrile (ACN) | ~1.5 | ~4.5[7] |
| Water | < 1.0 | ~4.0[7] |
Table 2: Swelling characteristics of Polystyrene and ChemMatrix® resins in common SPPS solvents.
Experimental Protocols
The following are detailed protocols for key experimental procedures in SPPS using pseudoproline dipeptides.
Protocol 1: Resin Swelling
Objective: To properly swell the resin, allowing for optimal diffusion of reagents.
Materials:
-
Resin (e.g., 2-Chlorotrityl, ChemMatrix®)
-
SPPS-grade solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Reaction vessel with a sintered glass filter
Procedure:
-
Place the desired amount of resin into the reaction vessel.
-
Add the appropriate solvent (DCM for polystyrene-based resins, DMF for PEG-based resins) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[12] For highly cross-linked or hydrophobic resins, a longer swelling time may be necessary.
-
After swelling, drain the solvent through the filter.
-
Wash the resin three times with the synthesis solvent (e.g., DMF) before proceeding to the next step.
Protocol 2: Loading of the First Amino Acid onto 2-Chlorotrityl Resin
Objective: To covalently attach the first Fmoc-protected amino acid to the 2-CTC resin.
Materials:
-
Swollen 2-Chlorotrityl resin
-
Fmoc-protected amino acid (1-2 equivalents relative to resin loading)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) (2-4 equivalents relative to the amino acid)
-
Methanol (for capping)
-
Reaction vessel
Procedure:
-
Ensure the swollen 2-CTC resin is washed with anhydrous DCM.
-
Dissolve the Fmoc-amino acid in anhydrous DCM (approximately 10 mL per gram of resin). If solubility is an issue, a minimal amount of DMF can be added.[13]
-
Add the amino acid solution to the resin.
-
Add DIPEA to the resin slurry. Agitate the mixture at room temperature for 1-2 hours.[13]
-
To cap any unreacted chlorotrityl groups, add methanol (approximately 0.8 mL per gram of resin) and agitate for 30 minutes.[14]
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
-
The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct.[1]
Protocol 3: Fmoc-SPPS with Pseudoproline Dipeptides
Objective: To perform the stepwise elongation of the peptide chain, incorporating a pseudoproline dipeptide.
Materials:
-
Loaded and Fmoc-deprotected peptide-resin
-
Fmoc-protected amino acids
-
Fmoc-pseudoproline dipeptide
-
Coupling reagents (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
20% (v/v) Piperidine in DMF
-
DMF, DCM
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-20 minutes. Wash the resin thoroughly with DMF (5-7 times).[15]
-
Amino Acid Coupling (Standard):
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[10]
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).[11]
-
Wash the resin with DMF.
-
-
Pseudoproline Dipeptide Coupling:
-
At the desired position in the sequence, use the Fmoc-pseudoproline dipeptide instead of a single amino acid.
-
Follow the same activation and coupling procedure as for a standard amino acid (Step 2).
-
-
Chain Elongation: Repeat steps 1 and 2 (or 3 where appropriate) for each subsequent amino acid in the sequence.[10]
Protocol 4: Cleavage and Deprotection
Objective: To cleave the completed peptide from the resin and remove side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[2]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[2]
-
Agitate the mixture at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes most common side-chain protecting groups, including the conversion of the pseudoproline back to its native amino acid.[13]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
Visualization of Workflows
The following diagrams illustrate the key workflows described in this document.
Caption: Experimental Workflow for SPPS with Pseudoproline Dipeptides.
Caption: Logical Relationship for Resin and Pseudoproline Selection.
Conclusion
The strategic selection of an appropriate resin is paramount to the successful solid-phase synthesis of peptides, particularly when dealing with aggregation-prone sequences. The use of pseudoproline dipeptides is a powerful technique to mitigate these challenges, and their efficacy is significantly enhanced when paired with low-aggregation resins such as 2-chlorotrityl, ChemMatrix®, and PEG-grafted polystyrene. By carefully considering the properties of the resin and following optimized experimental protocols, researchers can significantly improve the yield and purity of their target peptides, accelerating drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. chempep.com [chempep.com]
- 7. ChemMatrix® Resin for solid phase peptide synthesis [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. peptideweb.com [peptideweb.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Synthesis of Cyclic Peptides using Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides presents a formidable challenge in medicinal chemistry and drug development. These constrained molecules often exhibit enhanced metabolic stability, improved receptor selectivity, and better cell permeability compared to their linear counterparts. However, the crucial step of macrocyclization can be hampered by unfavorable conformations of the linear peptide precursor, leading to low yields and the formation of undesirable side products.
Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block designed to overcome these challenges, particularly in sequences containing the Gln-Thr motif.[1] The incorporation of this dipeptide introduces a "kink" in the peptide backbone, pre-organizing the linear peptide into a conformation that is highly conducive to efficient cyclization.[2][3] This results in significantly improved cyclization yields and faster reaction kinetics.[4] The pseudoproline moiety is "traceless," as the oxazolidine ring is cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native threonine residue in the final cyclic peptide.[3]
These application notes provide detailed protocols for the use of this compound in the solid-phase synthesis and subsequent cyclization of peptides, offering both on-resin and solution-phase strategies.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1572725-72-4 |
| Molecular Formula | C₄₆H₄₅N₃O₇ |
| Molecular Weight | 751.9 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥97.0% |
| Storage Temperature | -20°C |
Table 2: Comparative Cyclization Yields of a Model Hexapeptide
| Cyclization Method | Peptide Sequence | Coupling Reagent | Cyclization Time (h) | Crude Purity (%) | Isolated Yield (%) |
| On-Resin | Cyclo-(Ala-Gln-Thr-Phe-Pro-Gly) | HATU/DIPEA | 4 | 55 | 35 |
| On-Resin with Pseudoproline | Cyclo-(Ala-Gln-Thr(psi(Me,Me)pro) -Phe-Pro-Gly) | HATU/DIPEA | 2 | 85 | 70 |
| Solution-Phase | H-Ala-Gln-Thr-Phe-Pro-Gly-OH | HATU/DIPEA | 12 | 40 | 25 |
| Solution-Phase with Pseudoproline | H-Ala-Gln-Thr(psi(Me,Me)pro) -Phe-Pro-Gly-OH | HATU/DIPEA | 6 | 75 | 60 |
Note: Data is representative and compiled from typical results reported in peptide synthesis literature. Actual yields may vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol describes the manual solid-phase synthesis of a linear peptide on a Rink Amide resin using Fmoc/tBu chemistry, incorporating the this compound dipeptide.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (8 eq.) to the vessel.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3x).
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as in step 3, using this compound (2 eq. of the dipeptide) instead of a single amino acid. Note that this step adds two residues at once.
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 where appropriate) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.
Protocol 2: On-Resin Head-to-Tail Cyclization
This method is advantageous as it minimizes intermolecular side reactions due to the pseudo-dilution effect of the solid support.
Materials:
-
Peptidyl-resin from Protocol 1
-
1-Hydroxybenzotriazole (HOBt)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
DIPEA
-
DMF
Procedure:
-
Resin Preparation: Swell the dried peptidyl-resin in DMF for 30 minutes.
-
Cyclization Reaction:
-
In a separate vial, dissolve HBTU (3 eq.) and HOBt (3 eq.) in DMF.
-
Add this solution to the resin.
-
Add DIPEA (6 eq.) to initiate the cyclization.
-
Shake the reaction vessel at room temperature for 2-4 hours.
-
Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing: Once cyclization is complete, wash the resin with DMF (5x), DCM (3x), and DMF (3x).
Protocol 3: Cleavage from Resin and Deprotection
This protocol is for the final cleavage of the cyclic peptide from the solid support and removal of all side-chain protecting groups.
Materials:
-
Cyclized peptidyl-resin from Protocol 2
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Treatment: Add the cleavage cocktail to the resin in the synthesis vessel.
-
Cleavage Reaction: Shake the vessel at room temperature for 2-3 hours. During this step, the Trt group and other side-chain protecting groups are removed, and the pseudoproline is converted back to threonine.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Incubate at -20°C for 30 minutes.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold ether and centrifuge again.
-
Dry the crude peptide under vacuum.
-
Protocol 4: Solution-Phase Head-to-Tail Cyclization
This method is an alternative to on-resin cyclization and is performed after cleaving the linear peptide from the resin with its side-chain protecting groups intact.
Procedure:
-
Synthesis of Protected Linear Peptide: Synthesize the linear peptide on a hyper-acid-labile resin (e.g., 2-chlorotrityl chloride resin) using Protocol 1.
-
Cleavage of Protected Peptide: Cleave the peptide from the resin using a mild acidic solution (e.g., 20% hexafluoroisopropanol in DCM) to keep the side-chain protecting groups intact.
-
Purification of Linear Peptide: Purify the crude linear peptide by flash chromatography.
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in DMF at a high dilution (0.1-1 mM) to favor intramolecular cyclization.
-
Add HATU (1.5 eq.) and DIPEA (3 eq.) to the peptide solution.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by LC-MS.
-
-
Deprotection: Once cyclization is complete, remove the solvent under reduced pressure and treat the protected cyclic peptide with the cleavage cocktail as described in Protocol 3.
-
Purification: Purify the final cyclic peptide using preparative RP-HPLC.
Protocol 5: Purification and Characterization
Purification:
-
Preparative RP-HPLC:
-
Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., DMSO, or a mixture of water/acetonitrile).
-
Purify the peptide on a C18 preparative column using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified cyclic peptide using ESI-MS or MALDI-TOF MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation, perform 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR experiments to confirm the amino acid sequence and determine the three-dimensional structure of the cyclic peptide.
Visualizations
References
Application Notes and Protocols for Solid-Phase Synthesis of Aggregation-Prone Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solid-phase synthesis of peptides (SPPS) has revolutionized the production of peptides for research, therapeutic, and diagnostic applications. However, the synthesis of certain peptide sequences, particularly those prone to aggregation, remains a significant challenge. Aggregation of the growing peptide chain on the solid support can lead to incomplete reactions, low yields, and difficult purification, ultimately hindering the development of novel peptide-based therapeutics and research tools. This document provides detailed application notes and protocols for the successful synthesis of aggregation-prone peptides, focusing on strategies to mitigate on-resin aggregation and improve synthetic outcomes.
Aggregation-prone sequences often contain a high proportion of hydrophobic and β-branched amino acids such as Val, Ile, Leu, Ala, Phe, and Trp.[1] These residues can promote the formation of stable secondary structures, like β-sheets, which drive the intermolecular association of peptide chains on the resin.[2] This aggregation can physically block reactive sites, preventing efficient coupling and deprotection steps.[3]
These application notes will cover a range of techniques, from standard protocol modifications to the use of specialized reagents and technologies designed to disrupt peptide aggregation. By implementing these strategies, researchers can significantly improve the yield and purity of "difficult" peptide sequences.
Core Strategies to Mitigate Peptide Aggregation
Several key strategies have been developed to address the challenges of synthesizing aggregation-prone peptides. These can be broadly categorized as modifications to the chemical environment, alterations to the peptide backbone, and the use of external energy sources.
A logical workflow for approaching the synthesis of a potentially difficult peptide is outlined below.
Caption: A decision-making workflow for selecting an appropriate strategy for the synthesis of aggregation-prone peptides.
Comparative Data on Synthesis Strategies
The choice of synthesis strategy can have a dramatic impact on the final purity and yield of an aggregation-prone peptide. The following tables summarize quantitative data from the synthesis of the well-known aggregation-prone peptide, Aβ(1-42), and other difficult sequences using various methods.
Table 1: Comparison of Synthesis Strategies for Aβ(1-42)
| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| Standard Fmoc-SPPS | <10 | <5 | [2] |
| Microwave-Assisted SPPS (86°C) | ~67 | ~87 | [4] |
| Pseudoproline Dipeptide Insertion | >90 | Not Reported | [5] |
| Backbone Protection (Hmb) | Significantly Improved | Not Reported | [1] |
| Chaotropic Salt Washes (LiCl) | Improved | Not Reported | [1] |
Table 2: Impact of Pseudoproline Dipeptides on Hydrophobic Peptide Synthesis
| Peptide Sequence | Method | Crude Purity (%) | Reference |
| Human Amylin (1-37) | Standard Fmoc-SPPS | Trace | [6] |
| Human Amylin (1-37) | Pseudoproline Insertion | High | [6] |
| RANTES (24-91) | Standard Fmoc-SPPS | Low | [5] |
| RANTES (24-91) | Pseudoproline & ChemMatrix Resin | High | [5] |
Table 3: Comparison of Coupling Reagents for Difficult Couplings
| Coupling Reagent | Additive | Relative Efficiency | Key Advantages | Reference |
| HBTU | HOBt | Medium-High | Cost-effective standard | [5] |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU | [5] |
| HATU | HOAt | Very High | Excellent for hindered couplings and suppressing racemization | [5] |
| COMU | OxymaPure | High | Non-explosive, safe alternative to benzotriazole-based reagents | [5] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Hydrophobic Peptide
This protocol outlines a standard manual procedure for the solid-phase synthesis of a generic hydrophobic peptide using Fmoc chemistry.
Workflow for a Standard SPPS Cycle
Caption: A simplified workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HATU (or other coupling reagent)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.[7]
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF.[7]
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[8]
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Microwave-Assisted SPPS of an Aggregation-Prone Peptide
Microwave energy can significantly accelerate coupling and deprotection reactions, reducing the time available for aggregation to occur.[9]
Recommended Microwave Settings:
| Step | Temperature (°C) | Power (W) | Time (min) |
| Coupling (Standard) | 75 | 45 | 5 |
| Coupling (Hindered) | 80 | 50 | 10 |
| Deprotection | 86 | 50 | 2.5 |
Procedure:
-
Perform resin swelling and initial deprotection as in the standard protocol.
-
For each cycle, perform the coupling and deprotection steps in a microwave peptide synthesizer using the recommended settings.
-
Monitor the reactions as per the instrument's guidelines.
-
Proceed with cleavage and purification as in the standard protocol.
Protocol 3: Incorporation of Pseudoproline Dipeptides
Pseudoproline dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[10] They are incorporated as dipeptide units.
Selection Criteria for Pseudoproline Dipeptides:
-
Insert pseudoprolines approximately every 6-7 residues in the absence of a natural proline.[2]
-
Position pseudoprolines before hydrophobic or aggregation-prone regions.[11]
-
Ensure at least two amino acids separate a pseudoproline from another pseudoproline or a proline.[11]
Procedure:
-
Identify suitable positions in your peptide sequence for pseudoproline insertion based on the criteria above.
-
During the SPPS cycle at the desired position, use the corresponding Fmoc-Xaa-Yaa(ψPro)-OH dipeptide instead of a single amino acid.
-
The coupling of the pseudoproline dipeptide is typically performed using standard coupling reagents like HATU or HBTU, often with a slightly extended coupling time (e.g., 2 hours).[1]
-
The pseudoproline structure is stable during SPPS and is converted back to the native Ser or Thr residue during the final TFA cleavage.[10]
Protocol 4: Backbone Protection with Dmb/Hmb
N-substituted 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups can be introduced on the backbone amide nitrogen to prevent hydrogen bonding.[10]
Procedure:
-
Incorporate an Fmoc-N-(Dmb/Hmb)-amino acid at strategic positions (e.g., every 6-7 residues) within the aggregation-prone sequence.[1]
-
The coupling of the subsequent amino acid onto the Dmb/Hmb-protected residue can be challenging and may require stronger coupling reagents or longer reaction times.[10]
-
The Dmb/Hmb protecting groups are removed during the final TFA cleavage.[1]
Protocol 5: Use of Chaotropic Salt Washes
Chaotropic salts can disrupt existing secondary structures on the resin.
Procedure:
-
After the Fmoc deprotection and before the coupling of a difficult residue, wash the resin with a solution of 0.8 M LiCl in DMF (2 x 1 min).[1]
-
It is crucial to thoroughly wash the resin with DMF (5 x 1 min) after the salt wash to remove all traces of the chaotropic salt, which can interfere with the coupling reaction.[1]
-
Proceed with the standard coupling protocol.
Troubleshooting Guide
Workflow for Troubleshooting SPPS of Aggregation-Prone Peptides
Caption: A troubleshooting guide for addressing incomplete coupling during the synthesis of difficult peptides.
Common Problems and Solutions:
| Problem | Possible Cause | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | Incomplete acylation due to aggregation or steric hindrance. | - Double couple: Repeat the coupling step with fresh reagents.[8] - Use a stronger coupling reagent: Switch from HBTU to HATU.[5] - Increase temperature: Use microwave heating or conventional heating. - Disrupt aggregation: Perform a chaotropic salt wash before recoupling.[1] |
| Resin Shrinking | On-resin peptide aggregation. | - Change solvent: Switch from DMF to NMP or a mixture of DMF/NMP/DCM.[1] - Incorporate backbone protection: Use pseudoproline dipeptides or Dmb/Hmb-protected amino acids in subsequent syntheses of this peptide.[1] |
| Low Crude Purity and Yield | Cumulative effect of incomplete couplings and deprotections. | - Proactively modify the synthesis strategy: For known difficult sequences, incorporate aggregation-disrupting elements from the start. - Optimize cleavage: Ensure the correct cleavage cocktail and time are used. |
| Difficult Purification | Co-elution of deletion and truncated sequences with the full-length product. | - Improve synthesis efficiency: A cleaner crude product is easier to purify. - Optimize HPLC conditions: Use a shallower gradient or a different column chemistry. |
By carefully selecting the synthesis strategy based on the peptide sequence and proactively implementing measures to mitigate aggregation, researchers can successfully synthesize even the most challenging aggregation-prone peptides.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in the Synthesis of Amyloidogenic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of amyloidogenic peptides, such as amyloid-beta (Aβ) and human islet amyloid polypeptide (hIAPP), presents significant challenges due to their inherent tendency to aggregate during solid-phase peptide synthesis (SPPS). This on-resin aggregation can lead to incomplete coupling reactions, low yields, and difficult purification. Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a pseudoproline dipeptide that serves as a powerful tool to overcome these obstacles. By introducing a temporary "kink" in the peptide backbone, this dipeptide disrupts the formation of secondary structures like β-sheets, which are responsible for aggregation.[1][2][3] This results in improved solvation of the growing peptide chain, leading to higher coupling efficiency, increased yields, and greater purity of the final product.[1][4] The native Gln-Thr sequence is fully restored upon cleavage from the resin with trifluoroacetic acid (TFA).[5] These application notes provide detailed protocols and data for the effective use of this compound in the synthesis of amyloidogenic peptides.
Key Advantages of Using this compound
-
Enhanced Synthetic Efficiency: Significantly improves yields and purity of crude peptides, particularly for aggregation-prone sequences.[1][4]
-
Prevention of Aggregation: The oxazolidine ring structure disrupts interchain hydrogen bonding, preventing the formation of β-sheets.[1][2]
-
Improved Solubility: The kinked backbone structure enhances the solubility of the growing peptide chain in common SPPS solvents.[1]
-
Ease of Use: Can be incorporated using standard coupling protocols in automated or manual SPPS without the need for specialized equipment.[1]
Data Presentation: Quantitative Comparison
The use of pseudoproline dipeptides leads to a marked improvement in the synthesis of amyloidogenic peptides. The following table summarizes the quantitative data from the synthesis of Amyloid-beta (1-42) and provides an estimate for the synthesis of human IAPP.
| Peptide Sequence | Synthesis Strategy | Crude Yield | Crude Purity | Reference |
| Amyloid-beta (1-42) | Standard Fmoc/tBu SPPS | ~33% | Low | [3] |
| Amyloid-beta (1-42) | Fmoc/tBu SPPS with pseudoproline dipeptides | 57% | Significantly Improved | [3] |
| Human IAPP (hAmylin) | Standard Fmoc SPPS | Traces of desired product | Very Low | [6] |
| Human IAPP (hAmylin) | Fmoc SPPS with pseudoproline dipeptides | High Yield (e.g., 40-50 mg from 0.25 mmol synthesis) | High | [7] |
Experimental Protocols
Protocol 1: Incorporation of this compound in Manual Solid-Phase Peptide Synthesis
This protocol outlines a single coupling cycle for the incorporation of this compound onto a resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (1.5 - 2 equivalents)
-
Coupling reagent (e.g., HATU, HBTU) (1.5 - 2 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3 - 4 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3 times).
-
-
Fmoc Deprotection (if applicable to the preceding residue):
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 7 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (1.5-2 eq.) and the coupling reagent (e.g., HATU, 1.5-2 eq.) in DMF.
-
Add DIPEA (3-4 eq.) to the solution to activate the dipeptide.
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). A negative result indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and by-products.
-
-
Chain Elongation:
-
Proceed to the deprotection of the Fmoc group from the newly added dipeptide and couple the next amino acid in the sequence.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, including the conversion of the pseudoproline back to its native threonine residue.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin, removes side-chain protecting groups (including Trt from Gln), and converts the pseudoproline back to threonine.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
-
Peptide Isolation:
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow: SPPS with this compound
Caption: Experimental workflow for SPPS using a pseudoproline dipeptide.
Logical Relationship: How Pseudoproline Dipeptides Prevent Aggregation
Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity of Amyloid Formation by Human Islet Amyloid Polypeptide to Mutations at Residue-20 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Difficult Couplings in SPPS with Pseudoproline Dipeptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pseudoproline dipeptides to overcome challenging coupling reactions in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and how do they improve peptide synthesis?
A1: Pseudoproline (ψ-Pro) dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side-chain has been cyclized with an aldehyde or ketone to form an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[1] This modification introduces a "kink" into the peptide backbone, similar to a native proline residue.[2][3] By disrupting the formation of secondary structures like β-sheets, which are a primary cause of peptide chain aggregation, pseudoprolines enhance the solvation of the growing peptide.[2] This leads to improved coupling efficiencies, higher purity of the crude product, and increased overall yield, especially for long or "difficult sequences".[2][4] The native Ser, Thr, or Cys residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[1][3]
Q2: When should I consider using a pseudoproline dipeptide in my synthesis?
A2: You should consider incorporating a pseudoproline dipeptide when you anticipate or encounter difficulties in your SPPS, such as:
-
Long peptide sequences: To prevent aggregation as the peptide chain elongates.[4]
-
Hydrophobic sequences: To improve the solubility of aggregation-prone hydrophobic regions.[1][5]
-
Sequences known to form secondary structures: To disrupt β-sheet formation.[1]
-
Previously failed syntheses: When a standard SPPS protocol results in low yield or purity.[4]
Q3: Where in the peptide sequence should I place the pseudoproline dipeptide for maximum effectiveness?
A3: Strategic placement is crucial for the effectiveness of pseudoproline dipeptides. General guidelines include:
-
Spacing: Position pseudoproline dipeptides approximately every 5-6 residues apart throughout the sequence for optimal results.[4]
-
Proximity to Proline: Maintain a minimum separation of 2 residues between a pseudoproline and another pseudoproline or a native proline residue.[4]
-
Before Hydrophobic Regions: Insert a pseudoproline dipeptide just before a known hydrophobic cluster to mitigate aggregation.[1][4]
Q4: Can I use a pseudoproline monomer instead of a dipeptide?
A4: While technically possible, it is highly discouraged. The N-terminus of a pseudoproline monomer is sterically hindered, making the subsequent coupling of the next amino acid extremely difficult and inefficient.[1][6] Using pre-formed pseudoproline dipeptides circumvents this issue and is the recommended approach.[7]
Troubleshooting Guide
Problem: Low coupling efficiency or incomplete reaction after incorporating a pseudoproline dipeptide.
| Potential Cause | Troubleshooting Strategy |
| Steric Hindrance | The oxazolidine or thiazolidine ring of the pseudoproline is bulky and can impede the coupling of the subsequent amino acid.[1][6] |
| Peptide Aggregation | While pseudoprolines are designed to prevent aggregation, severe aggregation can still occur in very long or hydrophobic sequences, blocking the N-terminal amine.[6] |
| Suboptimal Coupling Conditions | Inadequate activation of the incoming amino acid, insufficient coupling time, or inappropriate coupling reagents can lead to poor yields.[6] |
| Improper Placement | The effectiveness of pseudoproline dipeptides is highly dependent on their position within the peptide sequence.[6] |
Quantitative Data Summary
The use of pseudoproline dipeptides has been shown to significantly improve the yield and purity of challenging peptide syntheses.
| Peptide Sequence | Synthesis Strategy | Observed Outcome | Approximate Yield |
| Human Amylin (hIAPP) Fragment (8-37) | Standard Fmoc-SPPS | Only traces of the desired peptide were produced. | Near 0%[2] |
| Human Amylin (hIAPP) Fragment (8-37) | Fmoc-SPPS with Pseudoproline Dipeptides | The desired product was obtained with high yield and purity. | "High Yield"[2] |
| Asn(15) analog of WW domain FBP28 | Standard Fmoc-SPPS | Described as "impossible to obtain". | 0%[2] |
| Asn(15) analog of WW domain FBP28 | Fmoc-SPPS with Pseudoproline Dipeptides | Successful synthesis of the target peptide. | Not Quantified[2] |
Experimental Protocols
Protocol 1: Manual Fmoc-SPPS Incorporating a Pseudoproline Dipeptide
Objective: To provide a general procedure for the manual solid-phase synthesis cycle for incorporating a pseudoproline dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (e.g., Fmoc-Ala-Thr(ψMe,MePro)-OH) (5 eq.)
-
Coupling reagent (e.g., HATU, HBTU, TBTU, PyBOP®) (5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq.)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel.
-
Activation of Pseudoproline Dipeptide: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (5 eq.) and the coupling reagent (e.g., HATU, 5 eq.) in a minimum volume of DMF. Add DIPEA (10 eq.) and mix for 1-2 minutes.[2]
-
Coupling: Immediately add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[2]
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction.[6] Note: The N-terminus of a pseudoproline is a secondary amine and may give a reddish-brown color or a false negative with the Kaiser test.[6] This test is more reliable for monitoring the coupling of the amino acid following the pseudoproline dipeptide.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[8]
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group.[2]
-
Final Wash: Drain the deprotection solution and wash the resin extensively with DMF (5x) and DCM (3x) to prepare for the coupling of the next amino acid.[2]
Protocol 2: Test Cleavage and HPLC Analysis
Objective: To quantitatively assess coupling efficiency by analyzing the crude peptide for deletion sequences.
Materials:
-
Peptide-resin sample (approx. 5-10 mg)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)[6]
-
Microcentrifuge tube
-
Nitrogen or argon stream
-
Cold diethyl ether
-
Centrifuge
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Place the peptide-resin sample in a microcentrifuge tube.
-
Add the cleavage cocktail to the resin (e.g., 200 µL).
-
Allow the cleavage reaction to proceed at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate.
-
Evaporate the TFA from the filtrate using a stream of nitrogen or argon.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the sample to pellet the peptide.
-
Decant the ether and allow the peptide pellet to air dry.
-
Re-dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze the sample by RP-HPLC and MS.
Interpretation of Results:
-
HPLC Chromatogram: The presence of peaks with retention times shorter than the main product peak may indicate deletion sequences resulting from incomplete coupling.
-
Mass Spectrometry: Confirm the identity of the main peak and any major impurity peaks to identify specific deletion sequences.
Visualizations
Caption: Workflow for incorporating a pseudoproline dipeptide in manual SPPS.
Caption: Troubleshooting flowchart for low coupling efficiency with pseudoprolines.
References
side reactions associated with Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
Welcome to the technical support center for Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential side reactions and troubleshooting during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in peptide synthesis?
A1: this compound is a pseudoproline dipeptide designed to overcome challenges associated with peptide aggregation and to improve the quality of the final peptide.[1] The threonine residue is reversibly protected as a proline-like oxazolidine structure, which disrupts the formation of secondary structures like β-sheets that can lead to poor solubility and coupling efficiency.[2] This dipeptide introduces a "kink" in the peptide backbone, enhancing solvation and improving reaction kinetics.[2] Additionally, it allows for the introduction of two amino acid residues in a single coupling step.[1]
Q2: What are the potential side reactions related to the Gln(Trt) portion of the dipeptide?
A2: The trityl (Trt) protecting group on the glutamine side chain is crucial for preventing several common side reactions:
-
Pyroglutamate Formation: Cyclization of an N-terminal glutamine residue to form pyroglutamate is a known side reaction, particularly under acidic or basic conditions. The bulky Trt group sterically hinders this intramolecular reaction.[3][4]
-
Dehydration to Nitrile: During the activation step of coupling, especially with carbodiimide reagents, the glutamine side-chain amide can dehydrate to form a nitrile. The Trt group effectively prevents this by protecting the amide.[3][4]
-
Alkylation by Trityl Cation: During the final trifluoroacetic acid (TFA) cleavage, the trityl cation is generated and can alkylate nucleophilic residues such as tryptophan (Trp) and tyrosine (Tyr). This is mitigated by using a scavenger cocktail in the cleavage solution.[5]
Q3: Are there any side reactions specifically associated with the Thr(psi(Me,Me)pro) moiety?
A3: The pseudoproline moiety is generally stable under standard SPPS conditions. However, some considerations are:
-
Hindered Coupling: The oxazolidine ring is sterically hindered, which can lead to lower coupling yields when attaching the next amino acid to the pseudoproline's N-terminus. This is why it is supplied as a dipeptide.[1]
-
Aspartimide Formation under Harsh Conditions: While pseudoprolines are often used to suppress aspartimide formation, some studies have reported that under harsh conditions, such as elevated temperature and pressure in flow peptide synthesis, the pseudoproline moiety itself might catalyze this side reaction.
Q4: Can diketopiperazine formation occur when using this dipeptide?
A4: Diketopiperazine formation is a common side reaction in SPPS, especially at the dipeptide stage. It involves the intramolecular cyclization of the N-terminal amino group of the second residue with the ester linkage to the resin, leading to cleavage of the dipeptide from the resin. While the pseudoproline structure introduces a kink that can influence cyclization tendencies, the risk of diketopiperazine formation should still be considered, particularly if the Gln-Thr sequence is at the C-terminus of the peptide. Using sterically hindered resins like 2-chlorotrityl chloride resin can help minimize this side reaction.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low coupling efficiency of the dipeptide | - Steric hindrance from the bulky Trt and pseudoproline groups.- Aggregation of the peptide-resin. | - Increase coupling time and/or temperature.- Use a more potent coupling reagent combination (e.g., HATU/HOAt/DIPEA).- Ensure adequate resin swelling before coupling. |
| Incomplete Fmoc deprotection | - Aggregation of the peptide-resin, hindering access of the piperidine solution. | - Increase the duration and/or number of piperidine treatments.- Consider using a stronger deprotection cocktail (e.g., with DBU), but be cautious of potential side reactions.- Ensure efficient mixing during deprotection. |
| Presence of a +51 Da adduct on C-terminal Cys-containing peptides | - If a C-terminal cysteine is present in the sequence, piperidine can add to a dehydroalanine intermediate formed from β-elimination. | - Use a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) for peptides with C-terminal cysteine.[7] |
| Incomplete removal of the Trt group during final cleavage | - Insufficient cleavage time.- Ineffective scavenging of the trityl cation. | - Extend the TFA cleavage time (typically 1-3 hours).[5]- Use an effective scavenger cocktail, such as TFA/TIS/H₂O (95:2.5:2.5), to trap the trityl cation.[7] |
| Side products indicating alkylation of Trp or Tyr residues | - The trityl cation generated during cleavage has reacted with nucleophilic side chains. | - Ensure the presence of appropriate scavengers in the cleavage cocktail (e.g., triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)).[7] |
| Unexpected aspartimide formation | - Although pseudoproline is intended to suppress this, it can be catalyzed under harsh conditions (e.g., high temperature). | - Avoid excessive heating during coupling steps.- If using automated synthesizers with heating, consider optimizing the temperature profile. |
Data Presentation
Qualitative Comparison of Side Reactions for Glutamine Derivatives
| Side Reaction | Fmoc-Gln-OH (Unprotected) | Fmoc-Gln(Trt)-OH | Rationale |
| Pyroglutamate Formation | High risk, especially at the N-terminus. | Significantly reduced. | The bulky Trt group provides steric hindrance, preventing cyclization.[3][4] |
| Nitrile Formation | High risk, particularly with carbodiimide activation. | Effectively prevented. | The Trt group protects the side-chain amide from dehydration.[3][4] |
| Solubility in DMF | Very low. | Excellent. | The hydrophobic Trt group enhances solubility in common organic solvents used in SPPS.[3] |
Experimental Protocols
Standard Coupling Protocol for this compound
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3-5 times).[4]
-
Dipeptide Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.[4]
-
Coupling: Immediately add the activated dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[4]
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[4]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.[4]
Final Cleavage and Deprotection Protocol
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 1-3 hours at room temperature.[5][7]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Washing: Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold diethyl ether multiple times to remove scavengers and cleavage by-products.
-
Drying: Dry the purified peptide under vacuum.
Visualizations
Caption: Prevention of Gln side reactions by Trt protection.
Caption: SPPS cycle for incorporating the dipeptide.
Caption: Logic for troubleshooting common SPPS issues.
References
Technical Support Center: Purification of Crude Peptides Containing ψ(Me,Me)pro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude peptides containing the psi(Me,Me)pro (N,N'-dimethyl-L-pseudoproline) modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of using ψ(Me,Me)pro dipeptides in solid-phase peptide synthesis (SPPS)?
The incorporation of ψ(Me,Me)pro dipeptides is a key strategy for synthesizing "difficult" peptides that are prone to aggregation. By introducing a "kink" in the peptide backbone, these pseudoproline residues disrupt the formation of secondary structures like β-sheets during synthesis.[1] This leads to several advantages:
-
Higher Crude Purity: By minimizing aggregation, coupling and deprotection reactions proceed more efficiently, resulting in a higher percentage of the target peptide in the crude product.[1]
-
Improved Solubility: Peptides containing ψ(Me,Me)pro often show enhanced solubility in solvents commonly used for purification, such as those for HPLC.[1]
-
Simplified Purification: The higher purity and improved solubility of the crude peptide lead to cleaner HPLC chromatograms with fewer deletion sequences and other impurities, making the isolation of the desired product more straightforward.[1]
Q2: What is the recommended method for purifying crude peptides containing ψ(Me,Me)pro?
The standard and most effective method for purifying peptides containing ψ(Me,Me)pro is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][2][3] This technique separates the target peptide from impurities based on differences in hydrophobicity.
Q3: How do I analyze the purity of my ψ(Me,Me)pro-containing peptide?
The primary analytical technique for assessing the purity of both crude and purified peptides is analytical RP-HPLC .[1][4] The purity is typically determined by integrating the peak area of the target peptide and expressing it as a percentage of the total peak area at a specific wavelength (usually 210-220 nm, where the peptide bond absorbs).[3] Mass spectrometry (MS) is used in conjunction with HPLC (LC-MS) to confirm the molecular weight of the purified peptide and identify any impurities.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude peptides containing ψ(Me,Me)pro.
Issue 1: Lower than expected crude peptide purity despite using ψ(Me,Me)pro.
-
Question: I incorporated a ψ(Me,Me)pro dipeptide to improve the synthesis of a difficult sequence, but the crude purity is still low. What could be the cause?
-
Answer: While ψ(Me,Me)pro significantly reduces aggregation, other factors can impact synthesis efficiency.
-
Incomplete Coupling or Deprotection: Re-evaluate your coupling and deprotection times and reagents. For difficult couplings, consider double coupling or using a more efficient coupling reagent like HATU.
-
Side Reactions: Other side reactions unrelated to aggregation may be occurring. Analyze your crude product by LC-MS to identify potential side products.
-
Suboptimal Cleavage: Ensure your cleavage cocktail and cleavage time are appropriate for your peptide and resin.
-
Issue 2: The purified peptide shows a mass corresponding to the peptide with the pseudoproline ring still intact.
-
Question: After purification, my mass spectrometry analysis shows a significant peak corresponding to my peptide with an unmodified pseudoproline. How can I ensure complete deprotection?
-
Answer: The oxazolidine ring of the pseudoproline is designed to be cleaved under standard TFA conditions, but incomplete removal can sometimes occur.
-
Extend Cleavage Time: The standard 2-3 hour cleavage time may be insufficient for complete deprotection. Try extending the TFA cleavage time and monitor the progress.
-
Elevated Temperature: If extended cleavage at room temperature is ineffective, consider performing the cleavage at a moderately elevated temperature (e.g., 40-45°C). Use caution, as higher temperatures can promote other side reactions.
-
Issue 3: Difficulty in separating the target peptide from a closely eluting impurity during RP-HPLC.
-
Question: My HPLC chromatogram shows an impurity that co-elutes or has very similar retention time to my target peptide. How can I improve the separation?
-
Answer: Optimizing your RP-HPLC method is crucial for resolving closely eluting species.
-
Modify the Gradient: A shallower gradient around the elution point of your target peptide can increase resolution.
-
Change the Mobile Phase Modifier: While TFA is standard, switching to a different ion-pairing agent like formic acid can alter the selectivity of the separation.
-
Use a Different Stationary Phase: If you are using a C18 column, trying a C8 or a phenyl-hexyl column may provide a different selectivity and improve separation.[6]
-
Data Presentation
Table 1: Representative Purity and Yield Data for a Difficult Peptide Sequence With and Without ψ(Me,Me)pro
| Peptide | Crude Purity (%) | Overall Yield (%) |
| Difficult Sequence (Standard Synthesis) | 45 | 15 |
| Difficult Sequence (with ψ(Me,Me)pro) | 75 | 40 |
Note: This data is representative and the actual improvement will vary depending on the peptide sequence.
Experimental Protocols
Protocol 1: General Procedure for Purification of a ψ(Me,Me)pro-Containing Peptide by Preparative RP-HPLC
-
Crude Peptide Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent. A common starting point is a mixture of Mobile Phase A and a small amount of an organic solvent like acetonitrile or DMSO to aid solubility. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative RP-HPLC column (e.g., C18, 5-10 µm particle size) with your starting mobile phase conditions (typically 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Elution Gradient: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient should be developed based on analytical HPLC runs.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those containing the pure target peptide.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a powder.
Mobile Phase Composition:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Mandatory Visualization
Caption: General workflow for the purification of ψ(Me,Me)pro-containing peptides.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. bachem.com [bachem.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. chemcoplus.co.jp [chemcoplus.co.jp]
Technical Support Center: Optimizing Coupling of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
Welcome to the technical support center for optimizing the use of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving efficient and high-yield peptide synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound and provides systematic solutions.
Issue: Slow or Incomplete Coupling Reaction
A positive Kaiser test (blue beads) or TNBS test after the scheduled coupling time indicates the presence of unreacted free primary amines, signifying an incomplete reaction.[1] This is a frequent challenge, particularly in lengthy or sterically hindered peptide sequences.
Potential Causes and Solutions:
-
Steric Hindrance and Peptide Aggregation: The bulky nature of the trityl (Trt) protecting group on the glutamine residue, combined with the pseudoproline structure, can sterically hinder the coupling reaction.[1] As the peptide chain elongates, it may also aggregate or form secondary structures (like β-sheets), making the N-terminal amine less accessible. The primary function of pseudoproline dipeptides is to disrupt these secondary structures by introducing a "kink" in the peptide backbone, which enhances solvation and improves the accessibility of the reactive sites.[2][3]
-
Solution 1: Extend Coupling Time: Increase the standard coupling duration from 1-2 hours to 4 hours, or even overnight, to allow the reaction to proceed to completion.[1][4]
-
Solution 2: Double Coupling: If the coupling remains incomplete after the initial reaction, wash the resin thoroughly with DMF and perform a second coupling with a fresh solution of activated dipeptide and reagents.[4]
-
Solution 3: Optimize Solvent System: Using N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF) can be more effective at disrupting secondary structures.[4]
-
-
Suboptimal Reagent Choice and Activation: Standard coupling reagents may not be sufficiently potent for this sterically demanding dipeptide.
Data Presentation: Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for the efficient incorporation of the Gln(Trt) residue within the dipeptide. The following table summarizes the performance of common coupling reagents based on their efficacy in SPPS for sterically challenging couplings.
| Coupling Reagent/System | Reagent Type | Typical Coupling Time | Coupling Efficiency | Potential for Racemization | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 min | > 99.5% | Low | Advantages: Highly reactive, excellent for sterically hindered couplings. Disadvantages: Higher cost.[5] |
| HBTU | Aminium/Uronium Salt | 30 - 60 min | 98 - 99.5% | Low | Advantages: Fast, efficient, and widely used. Disadvantages: Potential for guanidinylation if used in excess.[5] |
| HCTU | Aminium/Uronium Salt | 5 - 20 min | High | Low | Advantages: Very fast reaction times, cost-effective alternative to HATU. Disadvantages: Can have impurities that affect peptide purity.[5] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | Low | Advantages: Efficient with no risk of guanidinylation.[5] |
| DIC/Oxyma | Carbodiimide | 1 - 2 hours | High | Low | Advantages: Low cost and minimal racemization. Disadvantages: The diisopropylurea byproduct must be thoroughly washed away.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in peptide synthesis?
A1: This pseudoproline dipeptide is a powerful tool for overcoming aggregation and improving synthesis efficiency for peptide sequences containing the Gln-Thr motif.[6] The pseudoproline moiety introduces a temporary "kink" in the peptide backbone, which disrupts the formation of secondary structures like β-sheets that cause aggregation.[3] This leads to enhanced peptide chain solvation, improved coupling efficiency, and ultimately higher purity and yield of the final peptide.[2][6]
Q2: What are the standard coupling times for this dipeptide?
A2: A standard coupling time of 1-2 hours is generally sufficient when using potent activating reagents like HBTU or HATU.[1][7] However, for challenging sequences, extending the coupling time to 4 hours or more may be necessary.[4]
Q3: How can I monitor the completion of the coupling reaction?
A3: The completion of the coupling should be monitored using a qualitative test for free primary amines. The most common method is the Kaiser (ninhydrin) test. A negative test (colorless or yellow beads) indicates a complete reaction, while a positive test (blue beads) signifies that the coupling is incomplete.[4] For sequences with an N-terminal proline, the chloranil test should be used.
Q4: Do I need to perform a separate coupling step for the Threonine residue?
A4: No, it is crucial to omit the amino acid coupling cycle for the subsequent residue. This compound is a dipeptide, and its incorporation extends the peptide chain by two residues in a single step.[7][6]
Q5: How is the pseudoproline structure removed?
A5: The oxazolidine ring of the pseudoproline is stable under standard Fmoc SPPS conditions but is readily cleaved during the final trifluoroacetic acid (TFA)-mediated deprotection and cleavage from the resin. This regenerates the native threonine residue in the final peptide.[3][6]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency, particularly for difficult or sterically hindered sequences.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 eq.) in DMF. Allow this mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
Troubleshooting:
-
If the Kaiser test is positive, continue agitating the reaction for an additional 2 hours and re-test.
-
If the test remains positive, wash the resin with DMF (3 times) and perform a double coupling (repeat steps 3-6 with fresh reagents).
-
-
Washing: Once the Kaiser test is negative, drain the reaction solution and wash the resin extensively with DMF (5-7 times) to remove any unreacted reagents and byproducts.
-
Proceed to Next Cycle: The resin is now ready for the Fmoc deprotection of the newly added glutamine residue.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: How pseudoprolines prevent peptide aggregation.
References
Technical Support Center: Enhancing Peptide Solubility with Pseudoproline Dipeptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing pseudoproline dipeptides to overcome challenges in peptide synthesis, particularly those related to poor solubility and aggregation.
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides?
A1: Pseudoproline (ψ-Pro) dipeptides are synthetically modified dipeptide building blocks used in solid-phase peptide synthesis (SPPS). They are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues. The side chain of the Ser, Thr, or Cys is cyclized with its backbone amide nitrogen to form an oxazolidine or thiazolidine ring, creating a proline-like "kink" in the peptide backbone.[1][2] This modification is temporary and is reversed during the final cleavage from the resin, yielding the native peptide sequence.[3][4]
Q2: How do pseudoproline dipeptides improve peptide solubility and synthesis?
A2: During SPPS, growing peptide chains, especially those with hydrophobic residues, can aggregate by forming secondary structures like β-sheets.[2] This aggregation reduces the solvation of the peptide and can block the reactive N-terminus, leading to incomplete coupling reactions, low yields, and difficult purification.[5] Pseudoproline dipeptides introduce a conformational "kink" that disrupts the formation of these secondary structures.[6] By preventing aggregation, the peptide chain remains well-solvated, which enhances coupling efficiency, improves crude peptide purity, and increases the overall yield of the desired peptide.[3][4]
Q3: When should I consider using pseudoproline dipeptides in my peptide synthesis?
A3: You should consider using pseudoproline dipeptides when you are synthesizing:
-
Long peptides: Peptides longer than 30-40 amino acids are more prone to aggregation.[3]
-
Hydrophobic peptides: Sequences rich in hydrophobic amino acids have a higher tendency to aggregate.[3][5]
-
Known "difficult" sequences: Peptides that have previously failed to synthesize or have given very low yields with standard protocols are excellent candidates.[7]
-
Peptides prone to β-sheet formation: If the peptide sequence is predicted to form β-sheets, pseudoproline dipeptides can be a proactive solution.[2]
Q4: What are the key guidelines for placing pseudoproline dipeptides in a peptide sequence?
A4: Strategic placement is crucial for the effectiveness of pseudoproline dipeptides. Here are some general guidelines:
-
Optimal Spacing: For long peptides, insert a pseudoproline dipeptide approximately every 5-6 amino acids to effectively disrupt aggregation.[8]
-
Proximity to Proline: Maintain a minimum of two amino acid residues between a pseudoproline and a native proline, or between two pseudoproline units.[8]
-
Before Hydrophobic Regions: Place the pseudoproline dipeptide immediately before a hydrophobic cluster of amino acids to prevent aggregation initiated by these residues.[3][8]
Q5: Are there any potential side reactions associated with the use of pseudoproline dipeptides?
A5: While generally robust, some side reactions have been observed. Under harsh conditions, such as elevated temperatures in flow peptide synthesis, the pseudoproline moiety can sometimes catalyze aspartimide formation.[3] It is also important to be aware of potential mass artifacts during mass spectrometry analysis of intermediates, though these typically resolve to the correct mass in the final product.[3]
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis when using pseudoproline dipeptides.
Problem 1: Low or No Yield of the Target Peptide
| Possible Cause | Suggested Solution |
| Incorrect Pseudoproline Placement | Re-evaluate the peptide sequence to identify potential aggregation hotspots. Reposition the pseudoproline dipeptide to be immediately before these regions. Ensure optimal spacing of 5-6 residues for long sequences.[3][8] |
| Incomplete Coupling of the Dipeptide | The bulky nature of the pseudoproline dipeptide can sometimes lead to incomplete coupling. Use a more potent coupling reagent such as HATU or HBTU.[3] It is also common practice to "double couple" the pseudoproline dipeptide by repeating the coupling step to ensure the reaction goes to completion. Extend the coupling time to 1-2 hours and monitor the reaction using a TNBS or Kaiser test. |
| Steric Hindrance After Incorporation | Coupling the subsequent amino acid onto the pseudoproline can be challenging due to steric hindrance. This is a primary reason for using pre-formed dipeptides. If you encounter this issue, use a longer coupling time, perform a double coupling, and consider using microwave-assisted synthesis to improve efficiency.[3] |
| Severe Peptide Aggregation | For extremely difficult sequences, a single pseudoproline may not be sufficient. In such cases, combine the use of pseudoproline dipeptides with other aggregation-disrupting strategies. This can include using a high-solvating resin (e.g., PEG-based ChemMatrix resin) or performing the synthesis at an elevated temperature (e.g., 60°C).[3] |
Problem 2: Unexpected Side Products Detected by Mass Spectrometry
| Possible Cause | Suggested Solution |
| Aspartimide Formation | Although pseudoprolines generally reduce aspartimide formation, they can catalyze it under harsh conditions, particularly with elevated temperatures.[3] If you detect aspartimide formation, avoid using high temperatures during the synthesis cycles immediately following an aspartic acid residue. |
| Deletion Sequences | Incomplete coupling at any stage of the synthesis can result in deletion byproducts. If you identify specific deletion sequences, revisit the coupling protocol for that particular residue. For non-pseudoproline residues in a difficult sequence, consider implementing double coupling as a standard procedure. |
Quantitative Data on Improved Synthesis Outcomes
The incorporation of pseudoproline dipeptides can lead to dramatic improvements in the synthesis of "difficult" peptides. Below is a summary of reported outcomes.
| Peptide | Synthesis Challenge | Outcome with Standard Fmoc SPPS | Outcome with Pseudoproline Dipeptides | Citation(s) |
| Human Amylin (hAmylin) | A 37-residue peptide with a high propensity for amyloidogenic aggregation. | Only traces of the desired product were obtained. | Successful synthesis with high yield and purity. The crude product was pure enough for subsequent disulfide bond formation. | [3] |
| hAmylin (8-37) fragment | Highly amyloidogenic and aggregation-prone fragment. | Only traces of the desired peptide were synthesized. | The desired product was produced with high yield. | |
| RANTES (24-91) | A 68-amino-acid chemokine with a high propensity for aggregation. | Inefficient synthesis. | Efficiently synthesized when combined with a PEG-based ChemMatrix resin. | [3] |
| Highly Aggregated Sequences | General observation for peptides prone to severe aggregation. | Low product yield. | Up to a 10-fold increase in product yield has been achieved with the insertion of a single pseudoproline. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) with a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide AM resin) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).
2. Activation of the Pseudoproline Dipeptide:
-
In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (e.g., 5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 5 equivalents) in a minimal volume of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the solution and mix.
3. Coupling Reaction:
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
4. Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly.
-
Perform a TNBS test to check for the presence of free primary amines. The Kaiser test will give a false negative for the proline-like structure of the pseudoproline. A negative TNBS test (colorless beads) indicates a complete reaction.
-
If the coupling is incomplete, a second coupling can be performed with a fresh solution of the activated dipeptide for another 1-2 hours.
5. Washing:
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x) to prepare for the next synthesis cycle.
6. Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the newly incorporated dipeptide.
-
Drain the deprotection solution and wash the resin extensively with DMF (5x) and DCM (3x).
7. Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Prepare a standard cleavage cocktail, such as TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature. During this step, the pseudoproline's oxazolidine/thiazolidine ring is cleaved, regenerating the native Ser, Thr, or Cys residue.
-
Filter the cleavage mixture to separate the resin and precipitate the crude peptide in cold diethyl ether.
Protocol 2: TNBS Test for Monitoring Coupling Reactions
The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) test is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
Reagents:
-
Reagent A: 1% TNBS in DMF
-
Reagent B: 10% DIPEA in DMF
Procedure:
-
Remove a small sample of resin beads from the reaction vessel.
-
Wash the beads thoroughly with DMF to remove any residual reagents.
-
Place the beads in a small test tube and add 1-2 drops of Reagent A and 1-2 drops of Reagent B.
-
Allow the mixture to stand at room temperature for 5 minutes.
-
Observe the color of the beads.
-
Positive Result (Incomplete Coupling): The beads will turn orange/red, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads will remain colorless or slightly yellow.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chempep.com [chempep.com]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Technical Support Center: Psi(Me,Me)Pro Group Cleavage
Welcome to the technical support center for troubleshooting issues related to the cleavage of the psi(Me,Me)pro (pseudoproline) group. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the psi(Me,Me)pro group and why is it used?
The psi(Me,Me)pro group, or pseudoproline dipeptide, is a derivative of threonine where the side-chain hydroxyl group and the backbone nitrogen form a temporary oxazolidine ring. It is incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS) to disrupt secondary structures like β-sheets, which can cause peptide aggregation and lead to incomplete coupling reactions and reduced yields. The psi(Me,Me)pro group acts as a "kink" in the peptide backbone, improving solvation and synthetic efficiency.
Q2: How is the psi(Me,Me)pro group supposed to be removed?
The oxazolidine ring of the psi(Me,Me)pro group is designed to be acid-labile. It is intended to be cleaved during the final step of Fmoc-based SPPS, which typically involves treatment with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). This final cleavage step simultaneously removes side-chain protecting groups and cleaves the peptide from the resin, while also opening the pseudoproline ring to regenerate the native threonine residue.
Q3: What are the signs of incomplete psi(Me,Me)pro group cleavage?
Incomplete cleavage is typically identified through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: The peptide with the intact psi(Me,Me)pro group is more hydrophobic and will therefore have a longer retention time on a reverse-phase HPLC column compared to the fully deprotected peptide. You may observe a distinct, later-eluting peak corresponding to the uncleaved species.
-
Mass Spectrometry Analysis: The mass of the peptide with the uncleaved psi(Me,Me)pro group will be higher than the expected mass of the final peptide. The mass difference corresponds to the mass of the acetone adduct minus water (C3H6O - H2O = C3H4), which is an increase of 40.03 Da.
Q4: Are threonine-derived oxazolidines (like psi(Me,Me)pro) easier to cleave than cysteine-derived thiazolidines?
Yes, generally, oxazolidine-based pseudoprolines derived from serine and threonine are more susceptible to acid-catalyzed cleavage than the thiazolidine-based pseudoprolines derived from cysteine. Thiazolidines can be more stable and may require longer reaction times or harsher cleavage conditions to achieve complete removal.
Troubleshooting Guide: Incomplete Cleavage
This guide addresses the common issue of observing a persistent protected species after the final TFA cleavage step.
Issue: Mass Spectrometry data shows a +40 Da adduct and/or HPLC shows a late-eluting peak.
This indicates that the oxazolidine ring of the psi(Me,Me)pro group has not been fully hydrolyzed to regenerate the threonine residue.
dot
Caption: A step-by-step workflow for troubleshooting incomplete cleavage.
Possible Cause 1: Insufficient Reaction Time
The kinetics of the oxazolidine ring opening can be slow, especially if the pseudoproline is located in a sterically hindered region of the peptide.
-
Solution: Extend the duration of the TFA cleavage reaction. If a standard 2-3 hour cleavage is yielding incomplete removal, try increasing the time to 4-6 hours at room temperature.
Possible Cause 2: Suboptimal Reaction Temperature
Cleavage reactions are typically performed at room temperature. Lower ambient temperatures can significantly slow down the reaction rate.
-
Solution: If extending the time is not sufficient, consider gently increasing the reaction temperature. Perform the cleavage at 30-40°C. Caution should be exercised as higher temperatures can sometimes promote side reactions for other sensitive residues.
Possible Cause 3: Suboptimal Cleavage Cocktail
The composition of the cleavage cocktail is critical. While a high concentration of TFA is necessary, the choice and concentration of scavengers can also influence the effective acidity and overall efficiency.
-
Solution: Ensure a high concentration of TFA (typically 95%). If your peptide contains sensitive residues like Cysteine, Methionine, or Tryptophan, a more robust cocktail like "Reagent K" may be beneficial. For peptides without these residues, a standard TFA/TIS/H2O cocktail should be sufficient, but ensure it is freshly prepared.
Data Presentation: Cleavage Efficiency
The following tables provide illustrative data on how different conditions can affect the cleavage efficiency of the psi(Me,Me)pro group. Note: This data is representative and actual results may vary depending on the specific peptide sequence.
Table 1: Effect of Cleavage Time and Temperature on psi(Me,Me)pro Cleavage
| Cleavage Time (hours) | Temperature (°C) | Cleavage Efficiency (%) |
| 2 | 25 | 85 |
| 4 | 25 | 95 |
| 6 | 25 | >99 |
| 2 | 40 | 97 |
Table 2: Comparison of Common Cleavage Cocktails
| Reagent Name | Composition (v/v/v) | Typical Use Case | Estimated Cleavage Efficiency (4h @ 25°C) |
| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | Peptides without sensitive residues. | 95% |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | "Odorless" option for scavenging trityl groups. | 94% |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Robust cocktail for peptides with multiple sensitive residues (Cys, Met, Trp). | >99% |
Experimental Protocols
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) (3 x 10 mL/g resin) and dry under high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) . For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers.
-
Drying and Analysis: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Analyze the crude peptide by HPLC and mass spectrometry.
Protocol 2: Cleavage with Reagent K for Peptides with Sensitive Residues
-
Resin Preparation: Wash the peptide-resin with DCM (3 x 10 mL/g resin) and dry under high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, prepare fresh Reagent K: TFA/Phenol/Water/Thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v) . For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add Reagent K to the dried resin. Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.
-
Drying and Analysis: Dry the peptide pellet and analyze the crude product by HPLC and mass spectrometry.
Mandatory Visualization
dot
Caption: Acid-catalyzed hydrolysis mechanism for psi(Me,Me)pro cleavage.
Technical Support Center: Solid-Phase Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize peptide aggregation during the critical Fmoc deprotection step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation during SPPS?
A1: Peptide aggregation is the process where growing peptide chains on the solid support interact with each other, forming secondary structures like β-sheets. This can physically block reactive sites, leading to incomplete reactions, truncated sequences, and difficult synthesis of the target peptide.
Q2: What are the primary causes of aggregation during Fmoc deprotection?
A2: Aggregation is primarily caused by the formation of intermolecular hydrogen bonds between peptide chains. This is especially prevalent in "difficult sequences" containing bulky, hydrophobic amino acids like Val, Ile, Leu, Phe, Trp, and Tyr. The risk of aggregation increases with the length of the peptide chain.
Q3: What are the common signs of on-resin aggregation?
A3: Common indicators of aggregation include a shrunken appearance of the resin beads, slow or inconsistent draining of solvents from the reaction vessel, and the resin clumping together, making it difficult to agitate. A positive bromophenol blue test after the standard deprotection time can also signal incomplete Fmoc removal due to aggregation.
Troubleshooting Guide: Minimizing Aggregation
Problem: You suspect peptide aggregation is occurring during your synthesis.
Below are several strategies to troubleshoot and mitigate aggregation.
Solution 1: Modifying the Deprotection Cocktail
The standard deprotection solution is 20% piperidine in DMF. Modifying this cocktail can significantly reduce aggregation.
-
Adding Chaotropic Agents: Incorporating chaotropic salts like LiCl into the deprotection solution can disrupt secondary structures.
-
Using Alternative Bases: Replacing piperidine with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective. A common cocktail is 2% DBU and 2% piperidine in DMF.
-
High-Loading Resins: Using a resin with a lower loading capacity can increase the distance between peptide chains, thereby reducing the likelihood of intermolecular interactions.
Solution 2: Incorporating "Structure-Disrupting" Amino Acids
Introducing certain amino acids can disrupt the formation of β-sheets.
-
Pseudoprolines: These are dipeptide building blocks that introduce a "kink" into the peptide backbone, disrupting secondary structures. They are temporarily installed and removed during the final cleavage.
-
Backbone Protection: Using O-acyl isourea derivatives of "difficult" amino acids can prevent hydrogen bonding at the amide nitrogen.
Solution 3: Adjusting Reaction Conditions
-
Elevated Temperature: Performing the deprotection and coupling steps at a higher temperature (e.g., 60°C) can help to break up aggregates. However, this approach should be used with caution as it can increase the risk of side reactions like racemization, especially when cysteine is present.
-
Solvent Choice: The choice of solvent can influence aggregation. N-methyl-2-pyrrolidone (NMP) can sometimes be a better solvent than dimethylformamide (DMF) for structured peptides.
Quantitative Comparison of Deprotection Methods
| Method | Conditions | Purity of Crude Product (%) | Notes |
| Standard | 20% Piperidine in DMF | 75 | Control experiment for a model "difficult" peptide. |
| DBU Addition | 2% DBU, 2% Piperidine in DMF | 85 | DBU can help to break up aggregates. |
| Elevated Temperature | 20% Piperidine in DMF at 60°C | 90 | Increased temperature can disrupt secondary structures but may increase side reactions. |
| Chaotropic Agent | 20% Piperidine, 1M LiCl in DMF | 88 | LiCl disrupts hydrogen bonding. |
This table presents illustrative data based on typical outcomes for synthesizing a known difficult sequence and is intended for comparative purposes.
Key Experimental Protocols
Protocol 1: Deprotection with DBU/Piperidine
-
Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF.
-
Initial Wash: Wash the resin-bound peptide three times with DMF.
-
Deprotection: Add the DBU/piperidine deprotection solution to the resin and agitate for 3 minutes.
-
Second Deprotection: Drain the reaction vessel and add a fresh aliquot of the deprotection solution. Agitate for an additional 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of DBU and piperidine.
Protocol 2: Elevated Temperature Deprotection
-
Pre-heating: If using an automated synthesizer, ensure the heating system is calibrated. For manual synthesis, pre-heat the deprotection solution to the target temperature (e.g., 60°C).
-
Initial Wash: Wash the resin with DMF.
-
Deprotection: Add the pre-heated 20% piperidine in DMF solution to the resin and agitate at the elevated temperature for 2-5 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF at room temperature.
Visual Guides
Caption: Factors contributing to peptide aggregation and corresponding mitigation strategies.
Technical Support Center: Strategies for Synthesizing Difficult Peptide Sequences
Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the synthesis of challenging peptide sequences.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on difficult sequences.
Issue 1: Low Purity or a High Number of Deletion Sequences in the Crude Product
Question: My crude peptide analysis (e.g., by HPLC or Mass Spectrometry) shows low purity with multiple peaks corresponding to deletion sequences. What are the potential causes and how can I troubleshoot this?
Answer: Low purity with deletion sequences typically points to incomplete coupling reactions or inefficient removal of the Fmoc protecting group. This is often exacerbated by on-resin peptide aggregation.
Troubleshooting Workflow for Low Purity/Deletion Sequences:
Caption: Troubleshooting workflow for low purity and deletion sequences.
Issue 2: Synthesis of Hydrophobic Peptides Results in Low Yield and Purity
Question: I am synthesizing a peptide with a high content of hydrophobic amino acids and observing very poor yield and purity. What strategies can I employ to improve this?
Answer: Hydrophobic peptides are notoriously difficult to synthesize due to their high tendency to aggregate through inter-chain hydrogen bonding and hydrophobic interactions.[1][2] This aggregation leads to poor solvation and steric hindrance, which impedes both coupling and deprotection steps.
Strategies for Synthesizing Hydrophobic Peptides:
| Strategy | Description | Key Considerations |
| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat the reaction, disrupting hydrogen bonds and accelerating reaction kinetics.[3][2][4] | Can significantly improve purity and yield for difficult sequences.[3][2] May require optimization to avoid side reactions like racemization at high temperatures.[2] |
| Special Solvents | Use of solvents with better solvating properties for hydrophobic peptides, such as N-methylpyrrolidone (NMP) or a "Magic Mixture" (DCM/DMF/NMP).[5][1][6] | NMP is often superior to DMF for solvating aggregating peptides.[6] |
| Backbone Protection | Incorporate 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids to disrupt inter-chain hydrogen bonding.[5] | Hmb/Dmb-protected glycine is particularly useful in synthesizing amyloid and transmembrane peptides. |
| Pseudoproline Dipeptides | Introduce a "kink" in the peptide backbone to disrupt the formation of secondary structures like β-sheets.[7][8][9] | Particularly effective for sequences containing Ser or Thr.[7] |
| Chaotropic Agents | Add salts like LiCl, NaClO4, or KSCN to the reaction mixture to disrupt hydrogen bonding networks.[5] | Can be added to the coupling mixture or used as a wash before coupling. |
| Low-Loading Resins | Using resins with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between peptide chains, reducing aggregation.[10] | Especially beneficial for longer peptides (>30 amino acids).[10] |
| Elevated Temperature | Performing the synthesis at a higher temperature can help to break up aggregates.[5][2] | Careful control is needed to avoid side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are "difficult sequences" in peptide synthesis?
A1: "Difficult sequences" are peptide chains that are prone to problems during solid-phase peptide synthesis (SPPS).[11] These issues are often caused by on-resin aggregation due to the formation of stable secondary structures, such as β-sheets, through inter-chain hydrogen bonding.[11] Key characteristics of difficult sequences include:
-
High hydrophobicity: Stretches of hydrophobic residues (e.g., Val, Ile, Leu, Phe).[12][2]
-
Repetitive sequences: Repeating amino acid motifs.[12]
-
Long peptide chains: Generally, peptides over 30 amino acids can be more challenging.[10]
Q2: How do pseudoproline dipeptides work to improve synthesis?
A2: Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys where the side chain is cyclized with the backbone amide nitrogen.[7][9] This creates a five-membered ring structure that introduces a "kink" into the peptide backbone, similar to proline.[7] This conformational disruption breaks the planarity required for β-sheet formation, thereby preventing aggregation.[7][9] This leads to improved solvation of the growing peptide chain, better reaction kinetics, and ultimately higher purity and yield of the crude peptide.[7][13] The native Ser, Thr, or Cys residue is regenerated during the final acid cleavage from the resin.
Q3: When should I consider using microwave-assisted peptide synthesis?
A3: Microwave-assisted peptide synthesis is a powerful technique for overcoming aggregation and accelerating synthesis.[3][4] It is particularly beneficial for:
-
Difficult sequences: Including hydrophobic and long peptides.[3]
-
Rapid synthesis: Microwave energy can significantly shorten both coupling and deprotection times, allowing for the synthesis of a peptide in hours rather than days.[3][14]
-
Improving purity: By minimizing aggregation and side reactions, microwave synthesis can lead to a cleaner crude product.[14][15]
Q4: What is the role of backbone protection with Hmb/Dmb groups?
A4: 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) are protecting groups that can be attached to the backbone amide nitrogen of an amino acid.[5] This modification effectively blocks the hydrogen atom involved in inter-chain hydrogen bonding, which is the primary cause of β-sheet formation and aggregation.[5] By strategically incorporating an Hmb- or Dmb-protected residue every six to seven amino acids, aggregation can be effectively disrupted.[5] These protecting groups are labile to the final trifluoroacetic acid (TFA) cleavage and are removed to yield the native peptide.[5]
Q5: Can changing the solid support (resin) help with difficult sequences?
A5: Yes, the choice of resin can significantly impact the success of synthesizing a difficult peptide. Key considerations include:
-
Substitution Level: Using a low-substitution resin (0.1-0.4 mmol/g) is a common and effective strategy to reduce inter-chain aggregation by increasing the physical space between growing peptide chains.[10]
-
Resin Type: For hydrophobic peptides, non-polar resins like polystyrene can sometimes yield better results.[1] Conversely, more polar, peptide-like resins such as TentaGel, which incorporates polyethylene glycol (PEG) linkers, can improve solvation and reduce aggregation.[10]
Experimental Protocols
Protocol 1: Test Cleavage for Synthesis Monitoring
This protocol is used to cleave a small amount of peptide from the resin for analysis by mass spectrometry (MS) to monitor the progress and success of the synthesis at intermediate steps.[16]
Materials:
-
Peptide-resin (10-20 mg)
-
Cleavage cocktail (e.g., TFA/TIPS/Water, 95:2.5:2.5)
-
1.5 mL microcentrifuge tube
-
Cold diethyl ether
Procedure:
-
Place 10-20 mg of dried peptide-resin into a microcentrifuge tube.
-
Add approximately 200 µL of the appropriate cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 1-3 hours.
-
Pellet the resin by centrifugation.
-
Transfer the supernatant containing the cleaved peptide to a new tube.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
Dissolve the crude peptide in a suitable solvent for MS analysis.[16]
Protocol 2: General Workflow for Solid-Phase Peptide Synthesis (SPPS)
This diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
References
- 1. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 2. peptide.com [peptide.com]
- 3. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 4. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. chempep.com [chempep.com]
- 8. Pseudoproline - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. benchchem.com [benchchem.com]
- 14. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Pseudoproline-Mediated Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected byproducts encountered during pseudoproline-mediated peptide synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a pseudoproline dipeptide in synthesis?
Pseudoproline dipeptides are specialized building blocks used in Solid-Phase Peptide Synthesis (SPPS) to minimize aggregation.[1][2] Derived from serine, threonine, or cysteine, they introduce a temporary "kink" into the peptide backbone by forming a cyclic oxazolidine or thiazolidine structure.[1][3] This disruption of the secondary structure, particularly β-sheet formation, improves the solvation and solubility of the growing peptide chain, leading to more efficient coupling reactions and higher yields, especially for long or hydrophobic sequences.[1][2]
Q2: Are pseudoproline moieties stable throughout the synthesis?
The pseudoproline oxazolidine/thiazolidine ring is designed to be stable under standard Fmoc-SPPS conditions, including treatment with piperidine for Fmoc group removal.[1] However, it is cleaved during the final deprotection step with strong acids like trifluoroacetic acid (TFA), which regenerates the native serine, threonine, or cysteine residue.[1][2] Stability can be compromised under non-standard conditions, such as elevated temperatures and pressures sometimes used in flow peptide synthesis, which may lead to unexpected side reactions.[1][4]
Q3: Can pseudoprolines be used to prevent side reactions other than aggregation?
Yes, pseudoprolines are often employed to suppress aspartimide formation.[4][5] Aspartimide formation is a common side reaction, especially in sequences containing Asp-Gly, Asp-Ser, or Asp-Thr motifs.[4][6] By masking the serine or threonine residue as a pseudoproline, the backbone amide nitrogen is protected, hindering the cyclization reaction that leads to aspartimide formation.[4] However, some studies have noted that under harsh conditions like high heat, the pseudoproline moiety itself might paradoxically catalyze aspartimide formation.[4][5]
Troubleshooting Guide: Unexpected Byproducts
This section addresses specific byproducts that may be observed during your synthesis and provides actionable solutions.
Issue 1: Observation of a Mass Corresponding to Incomplete Pseudoproline Ring Cleavage
Symptom: Your final product analysis (e.g., via mass spectrometry) shows a significant peak corresponding to the peptide with the pseudoproline ring (an oxazolidine or thiazolidine) still intact.
Root Causes & Solutions:
-
Insufficient Acidolysis: The TFA concentration may be too low, or the cleavage time too short to efficiently open the sterically hindered ring. Thiazolidine rings (from cysteine) are notably more stable and may require longer cleavage times than oxazolidine rings (from serine/threonine).[7]
-
Steric Hindrance: The peptide sequence surrounding the pseudoproline can physically block TFA access.[6]
-
Scavenger Interference: While necessary, an excessively high concentration of scavengers in the cleavage cocktail can sometimes reduce the effective acidity of the TFA solution.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete pseudoproline cleavage.
Issue 2: Increased Aspartimide Formation Despite Using Pseudoproline
Symptom: You are using a pseudoproline to suppress aspartimide formation in an Asp-Ser(ψPro) or Asp-Thr(ψPro) sequence, but analysis reveals a high level of the aspartimide byproduct.
Root Causes & Solutions:
-
Elevated Temperature: High temperatures, particularly in automated flow synthesizers, can promote side reactions.[4][6] It has been reported that the pseudoproline moiety may catalyze aspartimide formation under these harsher conditions.[4][5]
-
Prolonged Piperidine Exposure: While generally stable, extended exposure to the basic conditions of Fmoc deprotection can contribute to side reactions over time.
Mitigation Strategies:
-
Reduce Temperature: If using a heated synthesis protocol, reduce the temperature during the coupling and deprotection steps following the aspartate residue.
-
Minimize Piperidine Exposure: Use shorter deprotection times that are sufficient to remove the Fmoc group but not excessively long.
-
Use Optimized Dipeptides: In some cases, using a pre-formed Fmoc-L-Asp(OtBu)-Thr(ΨPro)-OH dipeptide has been shown to suppress aspartimide formation more effectively.[4]
Issue 3: Formation of Diketopiperazine (DKP)
Symptom: Analysis shows a byproduct corresponding to the loss of the first two amino acids from the N-terminus, which have cyclized and cleaved from the resin as a diketopiperazine (DKP).
Root Causes & Solutions:
-
Sequence-Dependence: This side reaction is most common when Proline or Glycine is the second residue in the sequence.[8] The free N-terminal amine of the second residue attacks the ester linkage to the resin, especially after the Fmoc group of the second amino acid has been removed.
-
Base-Catalyzed Reaction: The piperidine used for Fmoc deprotection catalyzes this intramolecular cyclization.[8]
Prevention Protocol:
-
Couple a Dipeptide: Instead of coupling the first two amino acids sequentially, use a pre-formed dipeptide. This ensures that the N-terminus is never a free amine on the second residue, preventing the cyclization reaction.[9] For example, instead of coupling Fmoc-Pro-OH then Fmoc-Gly-OH, use Fmoc-Gly-Pro-OH.
-
Use 2-Chlorotrityl Chloride Resin: This resin is highly acid-labile, allowing the attachment of the first amino acid under milder conditions that are less likely to promote side reactions.
Mechanism of Diketopiperazine (DKP) Formation:
Caption: Logical flow of DKP formation during SPPS.
Data Summary & Experimental Protocols
Table 1: Influence of Synthesis Conditions on Byproduct Formation
| Byproduct | Sequence Motif | Contributing Factor | Purity of Crude Product (%) | Recommended Action | Reference |
| Aspartimide | -Asp-Thr(ΨPro)- | High Temperature (80°C) | 60-70% | Reduce synthesis temperature | [4] |
| Aspartimide | -Asp-Thr(ΨPro)- | Optimized Dipeptide Coupling | >90% | Use Fmoc-Asp(OtBu)-Thr(ΨPro)-OH | [4] |
| Diketopiperazine | H-Pro-Gly-Resin | Standard Fmoc-SPPS | <10% (Target Peptide) | Couple as a dipeptide (Fmoc-Gly-Pro-OH) | [8][10] |
| Intact Cys-ΨPro | Cys(ψPro)-Peptide | Standard Cleavage (2h TFA) | ~65% (Target Peptide) | Extend TFA cleavage time to 4-6h | [7] |
Protocol 1: Standard Cleavage of Pseudoproline-Containing Peptides
This protocol is a general guideline for the final cleavage and deprotection step.
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum for at least 1 hour.
-
Cocktail Preparation: Prepare a fresh cleavage cocktail. A common formulation is Reagent K: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS).[11] For peptides containing sensitive residues like Cys or Met, add 1-2% 1,2-ethanedithiol (EDT).[6]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature. For oxazolidine (Ser/Thr) pseudoprolines, a 2-3 hour reaction time is typically sufficient. For the more stable thiazolidine (Cys) pseudoprolines, extend this time to 4-6 hours.[7]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution with a stream of nitrogen gas. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide pellet under high vacuum.
-
Analysis: Analyze the crude product by HPLC and Mass Spectrometry to confirm the identity and purity of the target peptide and to check for the absence of uncleaved pseudoproline.
References
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
improving yield and purity in complex peptide synthesis
Welcome to the Technical Support Center for Complex Peptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help improve peptide yield and purity.
Frequently Asked Questions (FAQs)
Section 1: General Synthesis Challenges
Q1: My peptide synthesis failed or resulted in a low yield. What are the first steps to troubleshoot this issue?
A1: When a synthesis yields a poor outcome, a systematic approach is crucial. First, analyze the crude product to identify the major species present.[1]
-
Qualitative Analysis: Perform a test cleavage on a small amount of the peptide-resin (10-20 mg) and analyze the product using mass spectrometry (MS).[2] This will help confirm if the desired peptide was synthesized at all and reveal the presence of common impurities like truncated or deletion sequences.[1][2]
-
Identify Failure Points: If you suspect a difficult coupling, a small sample of the resin can be cleaved at intermediate steps and analyzed by MS to pinpoint where the synthesis failed.[2]
-
Review the Sequence: Utilize a sequence prediction tool to identify regions prone to aggregation or difficult couplings, which are common causes of synthesis failure.[1]
Q2: How can I predict if my peptide sequence will be difficult to synthesize?
A2: While it's challenging to predict with certainty, several factors can indicate a "difficult sequence":
-
Hydrophobicity: Long stretches of hydrophobic amino acids, especially β-branched residues like Valine, Isoleucine, and Leucine, are prone to aggregation.[3]
-
Secondary Structure Formation: Sequences that can form stable secondary structures, such as β-sheets, can lead to on-resin aggregation.[3]
-
Steric Hindrance: Bulky amino acids like Aib (α-aminoisobutyric acid) or adjacent bulky residues (e.g., Val-Val) can make couplings inefficient.[4][5]
Q3: What are the most common impurities in crude peptide samples?
A3: The most common types of impurities include:
-
Deletion sequences: Where one or more amino acids are missing from the final peptide.[6]
-
Truncated sequences: Incomplete peptide chains resulting from failed coupling or deprotection steps.[2][6]
-
Products of side-reactions: These can include aspartimide formation, diketopiperazine formation, or modifications during cleavage.[6][7]
-
Racemized peptides: Inversion of stereochemistry at the α-carbon.[6][8]
Section 2: Troubleshooting Low Yield
Q4: My overall yield is low. How can I determine if the issue is with the synthesis or the cleavage/work-up?
A4: To isolate the problem, first assess the on-resin synthesis efficiency.
-
Test Cleavage: As mentioned in Q1, a small-scale test cleavage and MS analysis will confirm if the full-length peptide is present on the resin in good quantity.[2]
-
Quantitative Analysis: To get a more precise measure, cleave the peptide from a known mass of dried resin and quantify the amount of peptide using UV-Vis spectrophotometry or amino acid analysis (AAA).[2] If the on-resin yield is high, the problem likely lies in the final cleavage or purification steps.
Q5: What are common causes of incomplete deprotection and how can I address them?
A5: Incomplete removal of the Fmoc protecting group is a frequent cause of low yield and truncated sequences.[2][9]
-
Peptide Aggregation: The growing peptide chain can aggregate, blocking access of the deprotection reagent (piperidine) to the Fmoc group.[10]
-
Steric Hindrance: A bulky amino acid near the N-terminus can hinder the approach of the deprotection reagent.
-
Solutions:
-
Extend Deprotection Time: Increase the duration of the second piperidine treatment.[11]
-
Use Alternative Solvents: Switching from DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP) can help disrupt aggregation.[7][10]
-
Increase Temperature: Raising the reaction temperature can improve deprotection efficiency.[12]
-
Q6: How can I improve the efficiency of difficult coupling reactions?
A6: Difficult couplings, often involving sterically hindered or hydrophobic amino acids, are a major contributor to low yield and deletion sequences.[5][13]
-
Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion. This is especially useful for known difficult residues.[2][11]
-
Use More Potent Coupling Reagents: Switch to more reactive uronium/aminium salt-based reagents like HATU, HBTU, or HCTU, which are particularly effective for hindered couplings.[2][4][5]
-
Increase Reagent Concentration and Time: Using a higher excess of the amino acid and coupling reagents and extending the reaction time can improve outcomes.[2][5]
-
Elevate Temperature: Increasing the reaction temperature can significantly improve the rate of difficult couplings.[5][14]
Section 3: Improving Peptide Purity
Q7: What are the primary causes of low peptide purity?
A7: Low purity is often a result of side reactions occurring during synthesis or cleavage.
-
Side Reactions: Common side reactions include aspartimide formation, diketopiperazine formation, and racemization.[6][7]
-
Incomplete Reactions: Failed deprotection or coupling steps lead to a mixture of truncated and deletion sequences.[2]
-
Cleavage Issues: The final cleavage step can introduce impurities if not optimized, or if scavengers are not used appropriately.[13]
Q8: How can I minimize common side reactions like aspartimide and diketopiperazine formation?
A8:
-
Aspartimide Formation: This occurs when an aspartic acid residue cyclizes.[6][7] It can be minimized by adding HOBt to the piperidine deprotection solution or by using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid.[7]
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two residues.[6][7] Using 2-chlorotrityl chloride (2-CTC) resin is recommended in these cases due to its steric bulk, which inhibits this cyclization.[7]
Q9: What is peptide aggregation and how can I prevent it to improve purity?
A9: Peptide aggregation occurs when growing peptide chains interact with each other, forming insoluble structures that hinder reactions.[13] This is a major issue with hydrophobic sequences.[3]
-
Strategies to Prevent Aggregation:
-
Chaotropic Salts: Washing the resin with a solution of a chaotropic salt (e.g., NaClO₄ or LiCl) before a difficult coupling can disrupt secondary structures.[3]
-
Microwave-Assisted Synthesis: Microwave energy can disrupt intermolecular hydrogen bonds, improving both coupling and deprotection efficiency.[3][13]
-
Pseudoproline Dipeptides: Incorporating these derivatives of Ser, Thr, or Cys introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.[3][7]
-
Backbone Protection: Using groups like Hmb or Dmb on the backbone nitrogen can prevent hydrogen bonding and subsequent aggregation.[7]
-
Q10: How do I choose the right resin for my synthesis to maximize purity and yield?
A10: The choice of resin is a critical first step that impacts the entire synthesis.[15][16]
-
C-Terminal Functionality:
-
Loading Capacity: Lower loading resins are often recommended for synthesizing longer or more complex peptides to minimize interchain interactions and aggregation.[16][17]
-
Resin Core: For hydrophobic peptides, PEG-based resins (e.g., NovaPEG, TentaGel) can improve solvation and reduce aggregation compared to standard polystyrene resins.[18]
Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Yield
This guide provides a systematic workflow for troubleshooting low peptide yield.
Step 1: On-Resin vs. Cleavage/Work-up Problem
-
Action: Perform a small-scale test cleavage on 10-20 mg of your final peptide-resin.[2]
-
Analysis: Analyze the cleaved product by Mass Spectrometry (MS).[2]
-
Decision:
-
Strong target peptide mass peak observed: The issue is likely with the final cleavage, precipitation, or purification steps. Proceed to Step 2 .
-
Weak or absent target peptide mass peak, or presence of many truncated/deletion sequences: The problem occurred during the on-resin synthesis. Proceed to Step 3 .
-
Step 2: Optimizing Cleavage and Work-up
-
Problem: Inefficient cleavage or loss during precipitation.
-
Solutions:
-
Review Cleavage Cocktail: Ensure the cocktail is appropriate for your peptide's sequence and protecting groups. For sensitive residues like Cys, Met, or Trp, ensure proper scavengers are used.[4]
-
Optimize Precipitation: Use a large volume of cold diethyl ether and allow sufficient time for the peptide to precipitate fully.[11]
-
Step 3: Troubleshooting On-Resin Synthesis Failures
-
Problem: Incomplete deprotection or coupling.
-
Action: Monitor reactions at each step.
-
Solutions for Incomplete Deprotection:
-
Solutions for Incomplete Coupling:
Guide 2: Overcoming Peptide Aggregation
This guide focuses on strategies to mitigate on-resin peptide aggregation.
Step 1: Identify Aggregation-Prone Sequences
-
Indicators: Stretches of hydrophobic and β-branched amino acids (Val, Ile, Leu) are high-risk.[3] A broadening of the Fmoc deprotection peak during synthesis can also indicate aggregation is occurring.[3]
Step 2: Proactive Strategies (During Synthesis Planning)
-
Resin Choice: Use a low-loading resin or a PEG-based resin.[17]
-
Sequence Modification:
Step 3: Reactive Strategies (When Aggregation is Detected)
-
Chaotropic Salt Wash: Before a difficult coupling step, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) to disrupt secondary structures. Ensure the salt is thoroughly washed away before adding coupling reagents.[3]
-
Change Solvents: Switch from DMF to NMP or add chaotropic agents like DMSO to the solvent.[7]
-
Sonication: Gently sonicate the reaction vessel for 15-30 minutes to mechanically break up resin clumps.[3]
-
Microwave Synthesis: Utilize microwave irradiation to disrupt aggregation and accelerate reactions.[3][13]
Data Presentation
Table 1: Comparison of Common SPPS Resins
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) |
| Wang Resin | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | 50 - 90 | Moderate to High |
| Rink Amide Resin | Peptides with a C-terminal amide | 0.3 - 1.0 | 52 - 90+ | Moderate to High |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions | 0.3 - 1.6+ | Generally high, especially for protected fragments | High |
Note: Expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[15]
Table 2: Common Coupling Reagents for Difficult Sequences
| Reagent Class | Examples | Key Advantages | Considerations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, TBTU, COMU | High reactivity and speed, effective for sterically hindered residues, low racemization.[4][19][20] | More expensive; can cause guanidinylation of the N-terminal amine if used in large excess.[4] |
| Phosphonium Salts | PyBOP, BOP | High coupling efficiency with low racemization risk.[19] Can be used in excess to drive slow reactions. | More expensive and may require stricter handling conditions.[19] |
| Carbodiimides | DCC, DIC, EDC | Cost-effective and efficient for many standard couplings.[21] EDC is water-soluble.[21] | DCC can form an insoluble urea byproduct that is difficult to remove.[21] Less effective for highly hindered couplings compared to uronium salts.[5] |
Experimental Protocols
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a general cycle for adding one amino acid using Fmoc chemistry.
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature.[15]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3-5 minutes at room temperature.[10][15]
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-20 minutes.[10][15]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., N,N-diisopropylethylamine - DIPEA, 6-10 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for 30-60 minutes. For difficult couplings, this time can be extended or the step can be repeated ("double coupling").[11]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test on a small sample of beads to confirm the completion of the coupling reaction.[2] A negative result (yellow beads) indicates success. If the test is positive (blue beads), repeat the coupling step.
-
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Protocol 2: Test Cleavage for MS Analysis
This protocol is for cleaving a small amount of peptide from the resin for analytical purposes.
-
Materials:
-
Dried peptide-resin (10-20 mg)
-
Appropriate cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane - TIS)
-
Microcentrifuge tube
-
Cold diethyl ether
-
-
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Add the cleavage cocktail (e.g., 200 µL) to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours, with occasional vortexing.
-
Precipitate the cleaved peptide by adding the cleavage mixture to a larger tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and allow the peptide pellet to air dry.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for MS analysis.[2][10]
-
Protocol 3: Kaiser Test for Free Primary Amines
This qualitative test is used to monitor the completion of coupling reactions.[5]
-
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) after the coupling step.
-
Wash the beads thoroughly with DMF and then ethanol.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops each of Solution A, Solution B, and Solution C.
-
Heat the sample at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation of Results:
Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for troubleshooting low peptide yield.
Caption: Strategies for mitigating peptide aggregation during synthesis.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Side Reactions in Peptide Synthesis | Filo [askfilo.com]
- 7. peptide.com [peptide.com]
- 8. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
- 17. biotage.com [biotage.com]
- 18. biosynth.com [biosynth.com]
- 19. jpt.com [jpt.com]
- 20. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 21. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Validation & Comparative
Navigating "Difficult" Peptide Sequences: A Comparative Guide to Pseudoproline and Dmb Dipeptides
For researchers, scientists, and drug development professionals grappling with the synthesis of aggregation-prone or structurally complex peptides, the choice of chemical tools is paramount. "Difficult sequences," rich in hydrophobic or β-branched amino acids, often lead to poor yields and challenging purifications due to on-resin aggregation. This guide provides a detailed, data-driven comparison of two widely adopted solutions: Pseudoproline (ΨPro) dipeptides and 2,4-Dimethoxybenzyl (Dmb) dipeptides. Both act as temporary backbone modifications to disrupt secondary structure formation during solid-phase peptide synthesis (SPPS), but their applicability and performance characteristics differ significantly.
At their core, both pseudoproline and Dmb dipeptides function as "secondary amino acid surrogates." They temporarily introduce a structure-breaking element into the growing peptide chain, mimicking the effect of a proline residue. This disruption prevents the interchain hydrogen bonding that leads to the formation of insoluble β-sheet aggregates.[1] The modifications are designed to be fully reversible, being cleaved during the final trifluoroacetic acid (TFA) treatment to yield the native peptide sequence.
Mechanism of Action: Distinct Approaches to Backbone Disruption
The fundamental difference between these two tools lies in their chemical nature and how they induce a "kink" in the peptide backbone.
Pseudoproline Dipeptides are formed by reacting the side chain of a Serine (Ser), Threonine (Thr), or Cysteine (Cys) residue with an aldehyde or ketone to form a cyclic oxazolidine or thiazolidine, respectively.[2][3] This five-membered ring structure imposes a rigid bend, favoring a cis-amide bond conformation over the typical trans conformation, which effectively disrupts the formation of regular secondary structures.[3] To overcome the steric hindrance associated with acylating the cyclic nitrogen, pseudoprolines are incorporated as pre-formed dipeptide units (e.g., Fmoc-Xaa-Ser(ΨPro)-OH).
Dmb Dipeptides , in contrast, achieve backbone disruption through N-alkylation. The 2,4-dimethoxybenzyl group is attached to the backbone amide nitrogen of a Glycine (Gly) residue. This bulky substituent physically prevents the hydrogen bond donation required for β-sheet formation.[4] Similar to pseudoprolines, Dmb-protected residues are also introduced as dipeptides (e.g., Fmoc-Xaa-(Dmb)Gly-OH) to circumvent the difficult acylation of the secondary amine.[5]
Performance Comparison: Data-Driven Insights
While direct, head-to-head comparisons on a single "difficult" peptide are not abundant in the literature, data from various syntheses provide a clear picture of their respective strengths and optimal use cases. Performance is highly sequence-dependent.
Table 1: General Characteristics and Applicability
| Feature | Pseudoproline Dipeptides | Dmb Dipeptides |
| Mechanism | Introduces a proline-like "kink" via a cyclic side-chain structure (oxazolidine/thiazolidine).[2][3] | Protects the backbone amide nitrogen with a bulky Dmb group, preventing H-bonding.[4] |
| Residue Applicability | Limited to sequences containing Serine, Threonine, or Cysteine. | Primarily for Glycine-containing sequences; particularly useful for hydrophobic and transmembrane peptides that often lack Ser/Thr but contain Gly.[5] |
| Form of Incorporation | Dipeptide unit (e.g., Fmoc-Xaa-Ser(ΨPro)-OH). | Dipeptide unit (e.g., Fmoc-Ala-(Dmb)Gly-OH).[5] |
| Key Advantage | Robust and highly effective for Ser/Thr/Cys-containing sequences; extensive history of successful application. | Broader applicability to Gly-containing sequences, which are common in aggregation-prone regions.[5] |
| Key Limitation | Restricted to only three amino acid types. | Primarily limited to Gly residues. |
Table 2: Performance in the Synthesis of "Difficult" Peptides
| Peptide Sequence | Method Used | Crude Purity (%) | Overall Yield | Reference / Notes |
| Aβ(1-42) Fragment | Standard Fmoc-SPPS | < 5% (Complex Mixture) | Very Low | [6] Synthesis frequently fails entirely. |
| Aβ(1-42) Fragment | Pseudoproline Dipeptide | ~60-70% | Moderate | [6] Significantly improves synthesis outcome by disrupting aggregation. |
| 95-residue FAS death domain fragment | Judicious use of 7 pseudoproline dipeptides | "Remarkable purity" | Not specified | Demonstrates efficacy in very long peptide synthesis. |
| Peptides related to nucleolin | Gly-(Dmb)Gly dipeptide | Not specified | "Essential for the synthesis" | [5] Highlights the critical role of Dmb for specific Gly-rich sequences. |
Table 3: Impact on Common Side Reactions and Peptide Cyclization
| Application | Pseudoproline Dipeptides | Dmb Dipeptides |
| Aspartimide Prevention | Effective, especially for Asp-Ser/Thr sequences (e.g., using Fmoc-Asp(OtBu)-Ser(ΨPro)-OH).[7][8] | Highly effective, particularly for the problematic Asp-Gly sequence using Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[5][7] |
| Peptide Cyclization | Excellent turn-inducers, pre-organizing the linear peptide for efficient head-to-tail cyclization, leading to faster reactions and higher yields.[2][3][9] | The Dmb group also possesses turn-inducing properties that are beneficial for the preparation of cyclic peptides.[2] |
Experimental Protocols and Workflows
The incorporation of both pseudoproline and Dmb dipeptides is compatible with standard automated and manual Fmoc-SPPS protocols.
General Experimental Workflow
The logical flow for utilizing these dipeptides in SPPS is straightforward. The key decision is selecting the appropriate dipeptide based on the peptide sequence and then incorporating it using standard coupling procedures.
Caption: Decision workflow for selecting and incorporating backbone-modifying dipeptides in SPPS.
Protocol 1: Manual Coupling of Pseudoproline and Dmb Dipeptides
This protocol is adapted for both dipeptide types using phosphonium/aminium activation.
-
Resin Preparation: Swell the peptide-resin in a suitable solvent (e.g., DMF or NMP) and perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF.
-
Reagent Preparation: In a separate vessel, dissolve the pseudoproline or Dmb dipeptide (5 equivalents relative to resin loading) and a coupling reagent such as HATU or HBTU (5 equivalents) in a minimum volume of DMF or NMP.[5]
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the reagent mixture and mix thoroughly.[5]
-
Coupling: Immediately add the activated mixture to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[5]
-
Monitoring: Check for the completion of the coupling using a qualitative method like the Kaiser or TNBS test. If the reaction is incomplete, the coupling time can be extended, or the coupling step can be repeated with fresh reagents.[5]
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to prepare for the next synthesis cycle.
Protocol 2: Automated Coupling of Dipeptides
For automated synthesizers, the dipeptides can be treated as standard amino acids, with a key programming adjustment.
-
Preparation: Pack the appropriate amount of the pseudoproline or Dmb dipeptide into an empty vial or cartridge according to the instrument's protocol (e.g., 1 mmol for an ABI 433 synthesizer).
-
Programming:
-
Program the instrument to couple the dipeptide as if it were a single Ser, Thr, or Gly residue.
-
Crucially, omit the synthesis cycle for the subsequent amino acid in the sequence , as it is already incorporated as part of the dipeptide unit.
-
-
Coupling Parameters: Use a standard coupling protocol, for instance, a 1-hour coupling time with HATU or HBTU activation.
Signaling Pathway of Aggregation Disruption
The underlying principle for both dipeptides is the disruption of the hydrogen-bonding network essential for β-sheet formation, which is a primary cause of on-resin aggregation.
Caption: Logical flow comparing peptide aggregation in standard vs. modified SPPS.
Conclusion: Making an Informed Choice
Both pseudoproline and Dmb dipeptides are indispensable tools for overcoming the challenges of "difficult" peptide synthesis. The choice between them is dictated primarily by the amino acid sequence at the point of modification.
-
Pseudoproline dipeptides are the go-to choice for aggregation-prone sequences containing Ser, Thr, or Cys. Their ability to induce a rigid, proline-like turn is exceptionally effective at breaking up nascent secondary structures.
-
Dmb dipeptides offer a crucial alternative for Glycine-containing sequences, which are frequently found in hydrophobic or transmembrane domains where pseudoproline insertion is not an option.[5] They are also a superior choice for preventing the notoriously difficult-to-avoid aspartimide formation at Asp-Gly sites.
For the practicing peptide chemist, a thorough analysis of the target sequence to identify potential aggregation hotspots and the presence of suitable Ser, Thr, Cys, or Gly residues will guide the strategic selection and placement of these powerful synthetic aids, ultimately leading to higher yields, purer products, and the successful synthesis of previously inaccessible peptides.
References
- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH versus Hmb-Protected Amino Acids in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Aggregation-Disrupting Strategies in "Difficult" Peptide Sequences.
The chemical synthesis of peptides, a critical process in drug discovery and biomedical research, is often hampered by the challenge of "difficult sequences." These peptide chains, frequently rich in hydrophobic or β-branched amino acids, have a high propensity for on-resin aggregation. This aggregation can lead to diminished reaction kinetics, resulting in lower yields and significant purification challenges. To address this, various chemical strategies have been developed to disrupt the secondary structures responsible for aggregation, thereby improving the efficiency of solid-phase peptide synthesis (SPPS).
This guide provides an objective, data-driven comparison of two prominent strategies: the use of pseudoproline dipeptides, specifically Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH , and the incorporation of Hmb-protected amino acids .
At a Glance: Key Differences and Performance
| Feature | This compound (Pseudoproline Dipeptide) | Hmb-Protected Amino Acids |
| Primary Function | Induces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets.[1] | Prevents inter- and intramolecular hydrogen bonding through backbone amide protection.[1] |
| Building Block | A dipeptide derivative of Threonine, this compound.[1][2] | An individual amino acid derivative, for example, Fmoc-(Hmb)Gly-OH.[1] |
| Applicability | Limited to sequences containing Serine, Threonine, or Cysteine residues.[1] | Can be incorporated at almost any position within the peptide chain.[1] |
| Performance | Generally considered superior in enhancing both purity and yield, with reported yield increases of up to 10-fold in highly aggregated sequences.[1] | Effective in a broad range of difficult peptides, but can result in slow and incomplete coupling of the subsequent amino acid.[1][3][4][5] |
Quantitative Performance Comparison
While extensive head-to-head comparisons across a wide array of peptides under identical conditions are not always available in the literature, the synthesis of notoriously "difficult" peptides provides valuable insights into the relative performance of these two methodologies.
| "Difficult" Peptide | Synthesis Strategy | Crude Yield | Crude Purity | Reference |
| Human Amylin (IAPP) (8-37) | Standard Fmoc SPPS | Traces | Not Reported | [1] |
| With Pseudoproline Dipeptides | Successful Synthesis | Not Reported | [1] | |
| Amyloid Beta (Aβ1-42) | Standard Fmoc SPPS | 33% | Not Reported | [1] |
| With Pseudoproline Dipeptides | 57% | Not Reported | [1] | |
| Full-Length Human Amylin | With Pseudoproline or Hmb-derivatives | 10-30% (purified yield) | High | [6] |
These examples underscore the significant improvements in yield that can be achieved with pseudoproline dipeptides, particularly for sequences highly prone to aggregation. A comparative study has concluded that while both methods substantially improve the purity of crude peptides, the incorporation of pseudoproline was found to be superior to Hmb backbone protection.[3][4][5] This is primarily attributed to the challenges encountered during the coupling step immediately following the Hmb-modified residue.[3][4][5]
Mechanism of Action
The distinct mechanisms by which this compound and Hmb-protected amino acids prevent peptide aggregation are visualized below.
Caption: Mechanisms of action for pseudoproline dipeptides and Hmb-protected amino acids.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the general steps for the manual incorporation of a pseudoproline dipeptide.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF).
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Thoroughly wash the resin with DMF.
-
-
Dipeptide Activation:
-
Coupling Reaction:
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[7]
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and wash them.
-
Perform a Kaiser test or TNBS test to check for the presence of free primary amines. A negative result indicates a complete reaction.[7]
-
-
Post-Coupling:
Protocol 2: Incorporation of Hmb-Protected Amino Acids in SPPS
The primary challenge with Hmb-protected residues is the acylation of the sterically hindered secondary amine in the subsequent coupling step.
-
Incorporation of Hmb-Amino Acid:
-
The Hmb-protected amino acid can be coupled using standard coupling methods, such as those employing HBTU/HOBt or PyBOP.
-
-
Coupling of the Subsequent Amino Acid:
-
To overcome the slow coupling to the Hmb-protected nitrogen, more powerful coupling methods are recommended.
-
The use of symmetrical anhydrides or preformed acid fluorides in DCM has been shown to be effective.[8]
-
The 2-hydroxyl group of the Hmb moiety facilitates this coupling via an O-to-N acyl shift.[9]
-
-
Cleavage and Deprotection:
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
Both this compound and Hmb-protected amino acids are powerful tools for overcoming the challenges associated with the synthesis of "difficult" peptides. However, the available evidence suggests that pseudoproline dipeptides often provide a more robust and efficient solution, leading to higher crude yields and purities. The primary drawback of Hmb-protection is the difficult coupling of the subsequent amino acid.
The choice of strategy will ultimately depend on the specific peptide sequence, the location of potential aggregation sites, and the presence of Ser, Thr, or Cys residues. For sequences containing these residues, this compound and other pseudoproline dipeptides represent a superior choice for maximizing the success of the synthesis. For sequences lacking these residues, Hmb-protection remains a valuable strategy to mitigate aggregation and enable the synthesis of otherwise inaccessible peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Gln(Trt)-Thr(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 3. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis of ‘difficult’ peptides using 2‐hydroxy‐4‐methoxybenzyl or pseudoproline amino acid building blocks: a comparative study | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Conformation and Supramolecular Organization in Amylin Fibrils: Constraints from Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Enhancing Peptide Synthesis: A Comparative Guide to Pseudoproline Dipeptides for Gln-Thr Motifs
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the presence of "difficult sequences" containing motifs such as Gln-Thr can often lead to significant challenges in achieving high purity and yield. The formation of secondary structures and subsequent aggregation of the growing peptide chain are primary culprits. This guide provides an objective comparison of the efficacy of different pseudoproline dipeptides in overcoming these obstacles, with a focus on the Gln-Thr motif, supported by experimental data and detailed protocols.
The introduction of pseudoproline dipeptides into a peptide sequence is a powerful strategy to disrupt the formation of β-sheets and other ordered secondary structures that cause aggregation.[1][2] These dipeptides are derivatives of serine or threonine where the side chain is reversibly cyclized onto the backbone nitrogen, forming an oxazolidine ring.[3] This modification introduces a "kink" in the peptide backbone, similar to proline, which enhances the solvation of the peptide chain and improves coupling efficiencies.[1][2] Upon completion of the synthesis, the native threonine residue is fully restored during the final cleavage from the resin with trifluoroacetic acid (TFA).[3]
Performance Comparison: Standard SPPS vs. Pseudoproline-Assisted SPPS
The incorporation of a pseudoproline dipeptide at the Gln-Thr motif can dramatically improve the outcome of the synthesis. Below is a comparative summary of the synthesis of a model peptide containing a Gln-Thr sequence, with and without the use of a pseudoproline dipeptide.
| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Key Observations |
| Standard Fmoc-SPPS | <50% | Low to negligible | Significant aggregation observed, leading to incomplete couplings and a complex mixture of deletion sequences. |
| Fmoc-SPPS with Fmoc-Gln(Trt)-Thr(ΨMe,MePro)-OH | >80% | Significantly Increased | Drastic reduction in aggregation, leading to a much cleaner crude product and a substantial increase in the yield of the desired peptide.[1][4] |
Efficacy of Different Pseudoproline Dipeptide Types
While various pseudoproline dipeptides are available, their efficacy can be influenced by the substituents on the oxazolidine ring. The most commonly used variants for threonine are the 2,2-dimethyloxazolidine and the unsubstituted oxazolidine derivatives.
-
Fmoc-Xaa-Thr(ΨMe,MePro)-OH (2,2-dimethyloxazolidine): This is the most widely used type for standard Fmoc-SPPS. The dimethyl substitution makes the oxazolidine ring sufficiently labile to be cleaved under standard TFA conditions, ensuring the regeneration of the native threonine residue. This dipeptide offers a good balance of stability during synthesis and ease of removal.
-
Fmoc-Xaa-Thr(ΨH,HPro)-OH (unsubstituted oxazolidine): This variant is significantly more stable to acidic conditions. Complete cleavage of the oxazolidine ring requires stronger acids. This increased stability can be advantageous in specific applications, such as the synthesis of protected peptide fragments for convergent synthesis strategies, where the pseudoproline kink is desired to be maintained until the final deprotection step.
For the Gln-Thr motif, the Fmoc-Gln(Trt)-Thr(ΨMe,MePro)-OH dipeptide is highly recommended for routine Fmoc-SPPS due to its proven effectiveness in disrupting aggregation and its compatibility with standard cleavage protocols.
Experimental Protocols
Below is a detailed methodology for the solid-phase synthesis of a model peptide containing a Gln-Thr motif using a pseudoproline dipeptide.
Materials
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Gln(Trt)-Thr(ΨMe,MePro)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Precipitation solvent: Cold diethyl ether
Peptide Synthesis Workflow
Detailed Synthesis Steps
-
Resin Swelling and Initial Deprotection: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes. Perform an initial Fmoc deprotection using 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: For each standard amino acid, perform the coupling by adding the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF to the resin. Agitate for 1-2 hours.
-
Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Pseudoproline Dipeptide Coupling: At the Gln-Thr position, use Fmoc-Gln(Trt)-Thr(ΨMe,MePro)-OH (4 eq.) with the same coupling reagents and conditions as the standard amino acids.
-
Final Cleavage and Deprotection: After the final amino acid coupling and deprotection, wash the resin with DMF and DCM and dry it. Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. This step will cleave the peptide from the resin and remove all side-chain protecting groups, including the conversion of the pseudoproline back to threonine.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity of the purified peptide by mass spectrometry.
Mechanism of Action: Disrupting Aggregation
The key to the efficacy of pseudoproline dipeptides lies in their ability to disrupt the hydrogen bonding patterns that lead to the formation of β-sheet structures, a major cause of peptide aggregation during SPPS.
References
Decoding the Signature: A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with ψ(Me,Me)pro
For researchers, scientists, and drug development professionals, the integration of dipeptide isosteres like ψ(Me,Me)pro (dimethylproline) into peptide sequences is a powerful strategy to enhance conformational stability and proteolytic resistance. However, the structural rigidity introduced by this modification also influences their behavior in the gas phase during mass spectrometric analysis. This guide provides a comparative overview of the expected fragmentation patterns of peptides containing ψ(Me,Me)pro, contrasted with standard linear peptides and those containing a natural proline residue. Due to the limited availability of direct comparative experimental data in the public domain, this guide offers a predictive analysis based on the well-established principles of peptide fragmentation.
The ψ(Me,Me)pro moiety, a dimethylated pseudoproline, is utilized in solid-phase peptide synthesis to disrupt the formation of secondary structures, thereby mitigating aggregation and improving the synthesis of "difficult" sequences. While its benefits in synthesis are well-documented, a thorough understanding of its impact on mass spectrometric fragmentation is crucial for the accurate characterization and sequencing of these modified peptides.
Predicted Comparison of Fragmentation Patterns
The fragmentation of peptides in tandem mass spectrometry (MS/MS), typically through collision-induced dissociation (CID), provides sequence-specific information. The presence of a ψ(Me,Me)pro isostere is anticipated to introduce a distinct fragmentation signature, analogous to the well-known "proline effect," but with additional nuances from the N-methylation.
| Peptide Type | Predicted Dominant Fragmentation Pathway | Expected Key Fragment Ions | Rationale |
| Standard Linear Peptide | Cleavage at multiple amide bonds along the peptide backbone. | A balanced series of b- and y-ions. | The charge (proton) is mobile along the peptide backbone, leading to fragmentation at various locations. |
| Proline-Containing Peptide | Preferential cleavage of the amide bond N-terminal to the proline residue. | Predominantly intense y-ions corresponding to cleavage before the proline.[1][2][3] | The "proline effect" is attributed to the higher basicity of the proline nitrogen, which can sequester the proton, directing fragmentation to the preceding amide bond.[1][3] |
| ψ(Me,Me)pro-Containing Peptide (Predicted) | Strong preferential cleavage of the amide bond N-terminal to the ψ(Me,Me)pro residue. | A highly dominant y-ion series resulting from cleavage before the ψ(Me,Me)pro moiety. | The tertiary amine of the ψ(Me,Me)pro ring is expected to have an even higher proton affinity than proline, intensifying the "proline effect" and leading to a more pronounced and specific fragmentation pattern. The N-methylation can further influence charge localization.[4][5] |
Experimental Protocols
While specific protocols for the MS analysis of ψ(Me,Me)pro-containing peptides are not widely published, the following generalized protocol for the analysis of modified peptides can be adapted.
Objective: To identify and characterize a synthetic peptide containing a ψ(Me,Me)pro modification using LC-MS/MS.
1. Sample Preparation:
-
Dissolve the lyophilized synthetic peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1 mg/mL.
-
Perform serial dilutions to a working concentration of 1-10 pmol/µL for infusion or injection.
-
If the peptide is part of a complex mixture, a desalting/purification step using a C18 ZipTip or equivalent solid-phase extraction method is recommended.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC System: A nano- or micro-flow HPLC system.
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 30-60 minutes, depending on the hydrophobicity of the peptide.
-
Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-2000 m/z).
-
MS2 Scan (Data-Dependent Acquisition):
-
Select the most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Collision Energy: Use a normalized collision energy in the range of 25-35%. This may require optimization for the specific peptide.
-
Isolation Window: 1.5-2.0 m/z.
-
Activation Time: ~30 ms.
-
3. Data Analysis:
-
Process the raw data using the mass spectrometer's software.
-
Identify the precursor ion corresponding to the calculated mass of the ψ(Me,Me)pro-containing peptide.
-
Analyze the MS/MS spectrum for the characteristic fragmentation pattern. Expect to see a dominant y-ion series resulting from cleavage N-terminal to the ψ(Me,Me)pro residue.
-
Use peptide sequencing software to confirm the amino acid sequence, incorporating the mass of the ψ(Me,Me)pro modification.
Mandatory Visualization
Caption: Experimental workflow for the mass spectrometry analysis of peptides synthesized with ψ(Me,Me)pro.
References
- 1. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Confirming the Conformation of Pseudoproline-Containing Peptides: An NMR-centric Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of peptide conformation is paramount. Pseudoproline (ΨPro) residues are valuable tools in peptide chemistry, capable of inducing specific turns and altering solubility. However, the flexibility of the peptide backbone, particularly the cis-trans isomerization of the amide bond preceding the pseudoproline, necessitates robust analytical techniques for conformational verification. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical methods for the conformational analysis of pseudoproline-containing peptides, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-invasive technique for elucidating the three-dimensional structure and dynamics of peptides in solution, closely mimicking physiological conditions.[1][2] It provides atomic-level resolution, allowing for the unambiguous determination of the cis or trans conformation of the Xaa-ΨPro amide bond, a critical determinant of the peptide's overall shape.[3][4]
Comparative Analysis of Analytical Techniques
While NMR is a cornerstone for solution-state conformational analysis, other techniques offer complementary information. The choice of method often depends on the specific research question, sample availability, and desired level of structural detail.
| Feature | NMR Spectroscopy | X-ray Crystallography | Circular Dichroism (CD) | Mass Spectrometry (MS) |
| Primary Information | 3D structure, conformation, dynamics, intermolecular interactions in solution.[5] | High-resolution 3D structure in the solid state. | Secondary structure content (e.g., α-helix, β-sheet).[5] | Molecular weight, sequence, post-translational modifications.[5][6] |
| Resolution | Atomic.[5] | Atomic. | Low (provides an average secondary structure).[5] | Not directly applicable for 3D structure. |
| Sample State | Solution. | Crystalline solid. | Solution. | Gas phase (after ionization). |
| Key Strengths | - Provides detailed information on solution conformation and dynamics.[2] - Non-destructive.[5] | - Can provide highly accurate and detailed atomic coordinates. | - Requires small sample amounts. - Rapid analysis. | - High sensitivity (femtomole to picomole range).[5] - Fast sample analysis.[5] |
| Key Limitations | - Lower sensitivity (micromole to millimole range).[5] - Can be time-consuming. - Limited by peptide size (practically < 50 kDa).[7] | - Requires the growth of high-quality crystals, which can be challenging. - The solid-state conformation may not represent the solution-state structure.[3][4] | - Does not provide atomic-level structural details.[5] - Signal can be influenced by solvent and temperature. | - Does not directly provide information on 3D conformation. |
Quantitative Data: Cis/Trans Isomer Ratios Determined by ¹H NMR
The ratio of cis to trans conformers of the Xaa-ΨPro amide bond is a key piece of quantitative data obtained from ¹H NMR experiments. This ratio is influenced by factors such as the substituents on the pseudoproline ring and the nature of the N-terminal protecting group.[3][4]
| Peptide Fragment | Substituents on ΨPro | N-terminus | Solvent | cis:trans Ratio |
| Ac-(αMe)Ser(Ψ(H,H)Pro)-Ala-OBuᵗ | Unsubstituted | Acetyl | CDCl₃ | Predominantly trans |
| Cbz-Val-Thr(ΨMe,Mepro)-OMe | Dimethyl | Benzyloxycarbonyl | CDCl₃ | Predominantly cis in solution |
| Fmoc-Val-d-allo-Thr(ΨMe,Mepro)-OH | Dimethyl | 9-Fluorenylmethoxycarbonyl | DMSO-d₆ | Predominantly cis in solution |
| Dipeptides with free N-terminus | Varied | Free amine | Varied | Significant differences in cis:trans ratios depending on the side chain.[3][4] |
This table is a synthesized representation based on findings reported in the literature. Actual ratios can vary based on specific peptide sequences and experimental conditions.
Experimental Protocols
NMR-Based Conformational Analysis
A typical workflow for the conformational analysis of a pseudoproline-containing peptide using NMR involves sample preparation, data acquisition, and structure calculation.
1. Sample Preparation:
-
Peptide Synthesis and Purification: The pseudoproline-containing peptide is synthesized using solid-phase peptide synthesis and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Sample Preparation for NMR: The purified peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or H₂O/D₂O mixtures) to a concentration of 1-5 mM.[8] A common sample volume is 500-600 µL.[5]
2. NMR Data Acquisition:
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity and get an initial overview of the resonances. The chemical shifts of specific protons can provide preliminary indications of the cis/trans ratio.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system.[7]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are crucial for determining the 3D structure. Cross-peaks in these spectra indicate spatial proximity (typically < 5 Å) between protons.[7][9] The presence or absence of specific NOEs, such as between the α-proton of the preceding residue and the δ-protons of the pseudoproline, can definitively distinguish between the cis and trans isomers.
-
3. Structure Calculation and Validation:
-
Resonance Assignment: All proton resonances are assigned to specific atoms in the peptide sequence.[7]
-
Derivation of Restraints:
-
Distance Restraints: The intensities of NOESY cross-peaks are converted into upper distance limits between pairs of protons.[5]
-
Dihedral Angle Restraints: ³J-coupling constants, measured from high-resolution 1D or 2D spectra, can be related to backbone (φ, ψ) and sidechain (χ) torsion angles through the Karplus equation.[5]
-
-
Structure Calculation: Molecular dynamics or distance geometry algorithms (e.g., using software like CYANA, CNS, or XPLOR-NIH) are used to generate an ensemble of 3D structures that are consistent with the experimental restraints.[3][9]
-
Structure Validation: The quality of the calculated structures is assessed based on their agreement with the experimental data and standard geometric parameters.[5]
Alternative Methodologies
X-ray Crystallography:
-
Crystallization: The peptide is dissolved in a suitable solvent system, and various crystallization conditions (e.g., vapor diffusion, slow evaporation) are screened to obtain single, well-ordered crystals.
-
Data Collection: The crystal is exposed to an X-ray beam, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic positions are determined and refined.
Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., water, buffer, or organic solvents) at a known concentration.
-
Data Acquisition: The CD spectrum is recorded over a specific wavelength range (typically 190-250 nm for far-UV CD to analyze secondary structure).
-
Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil).
Logical Relationships in Conformational Analysis
The final determination of a peptide's conformation often relies on integrating data from multiple techniques, where the strengths of one method compensate for the limitations of another.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. polarispeptides.com [polarispeptides.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. nmr-bio.com [nmr-bio.com]
- 9. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
Revolutionizing Difficult Peptide Synthesis: A Comparative Guide to Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the aggregation of peptide chains presents a formidable challenge. This is particularly true for sequences containing aggregation-prone residues like glutamine (Gln) and threonine (Thr). The formation of secondary structures can lead to incomplete reactions, low yields, and difficult purifications. Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, a pseudoproline dipeptide, has emerged as a powerful tool to mitigate these issues. This guide provides an objective comparison of its performance against traditional synthesis methods, supported by experimental data and detailed protocols.
The core advantage of this compound lies in its unique structure. The threonine residue is reversibly protected as a proline-like oxazolidine ring.[1][2] This modification introduces a "kink" in the peptide backbone, disrupting the hydrogen bonding that leads to the formation of secondary structures like β-sheets.[3] By preventing this aggregation, the growing peptide chain remains well-solvated and accessible for subsequent coupling and deprotection steps, leading to a significant improvement in synthetic efficiency. This dipeptide is introduced in a single coupling step, adding two residues at once and avoiding the acylation of a sterically hindered secondary amine.[1]
Performance Comparison: Pseudoproline Dipeptides vs. Standard Synthesis
The synthesis of the PADRE sequence using standard Fmoc-amino acids showed a marked slowing of the reaction after nine cycles, indicative of peptide aggregation.[4] This resulted in a complex mixture of truncated peptides and a low overall yield. In contrast, the incorporation of the pseudoproline dipeptide led to a significant improvement in synthetic efficiency.[4]
Table 1: Comparison of Elongation Yields in the Synthesis of the PADRE Epitope [4]
| Synthesis Strategy | Resin | Elongation Yield |
| Standard Fmoc-Amino Acids | Rink Amide Polystyrene (0.4 mmole/g) | 45% |
| Standard Fmoc-Amino Acids | Rink Amide PEGA (0.36 mmole/g) | 87% |
| With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | Rink Amide Polystyrene (0.4 mmole/g) | Significant Improvement |
| With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | Rink Amide PEGA (0.36 mmole/g) | Excellent |
Note: While the exact elongation yield for the pseudoproline synthesis on polystyrene is not explicitly stated as a percentage in the source material, the UV monitoring data clearly indicates a "significant improvement in synthetic efficiency".
The improved performance is visually evident in the UV monitoring of Fmoc group removal during synthesis. In a standard synthesis, the deprotection peaks become broader and flatter as the peptide elongates, a sign of aggregation and slower reaction kinetics.[4] The use of the pseudoproline dipeptide results in sharp, consistent peaks throughout the synthesis, indicating efficient and uniform Fmoc removal.[4]
Alternative Strategies for Difficult Sequences
While pseudoproline dipeptides are highly effective, other methods to combat peptide aggregation exist. These include:
-
Chaotropic Agents: Adding salts like LiCl to the solvent can help disrupt secondary structures.
-
Elevated Temperatures: Performing couplings at higher temperatures can improve reaction kinetics and reduce aggregation.
-
Specialized Solvents: Using solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can enhance the solvation of the peptide-resin complex.
-
Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent interchain hydrogen bonding.[5]
However, pseudoproline dipeptides offer a more targeted and often simpler solution, as they are incorporated directly into the problematic sequence without requiring significant changes to standard protocols.[2]
Experimental Protocols
The following are detailed protocols for the incorporation of this compound and a standard sequential coupling for comparison.
Protocol 1: Incorporation of this compound
This protocol outlines the coupling of the pseudoproline dipeptide to a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling and Deprotection: Swell the resin in DMF for at least 30 minutes. Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for the same duration. Wash the resin thoroughly with DMF.
-
Activation of the Dipeptide: In a separate vessel, dissolve this compound (1.5-3 equivalents relative to resin loading) and HBTU/HATU (1.5-3 equivalents) in DMF. Add DIPEA (3-6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated dipeptide solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines.[6]
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF to remove any excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Standard Sequential Coupling of Fmoc-Gln(Trt)-OH and Fmoc-Thr(tBu)-OH
This protocol describes the two-step process for incorporating the Gln-Thr motif using standard amino acid monomers.
Materials:
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Gln(Trt)-OH
-
Peptide synthesis resin with a free N-terminal amine
-
Coupling reagents (HBTU or HATU)
-
Base (DIPEA or 2,4,6-Collidine)
-
Solvent (DMF)
Procedure:
-
First Coupling (Threonine):
-
Swell and deprotect the resin as described in Protocol 1.
-
Activate Fmoc-Thr(tBu)-OH using HBTU/HATU and DIPEA in DMF.
-
Couple the activated Fmoc-Thr(tBu)-OH to the resin for 1-2 hours.
-
Monitor the reaction with a Kaiser test and wash the resin.
-
-
Deprotection:
-
Remove the Fmoc group from the newly coupled threonine residue using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
-
Second Coupling (Glutamine):
-
Activate Fmoc-Gln(Trt)-OH using HBTU/HATU and DIPEA in DMF.
-
Couple the activated Fmoc-Gln(Trt)-OH to the resin-bound threonine for 1-2 hours.
-
Monitor the reaction with a Kaiser test and wash the resin.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of using pseudoproline dipeptides.
Caption: Comparison of workflows for incorporating the Gln-Thr motif.
Caption: How pseudoproline dipeptides prevent peptide chain aggregation.
References
- 1. Fmoc-Gln(Trt)-Thr(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. chempep.com [chempep.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Coupling Reagents for Pseudoproline Dipeptide Incorporation
For Researchers, Scientists, and Drug Development Professionals
The use of pseudoproline dipeptides is a cornerstone of modern solid-phase peptide synthesis (SPPS), offering a robust solution to the pervasive problem of peptide aggregation. By inducing a temporary "kink" in the peptide backbone, these modified dipeptides disrupt the interchain hydrogen bonding that leads to the formation of intractable secondary structures, thereby enhancing coupling efficiency and significantly improving the purity and yield of "difficult" sequences.[1][2][3][4][5] However, the success of this strategy is critically dependent on the choice of coupling reagent.
This guide provides an objective comparison of the performance of various common coupling reagents used for the incorporation of pseudoproline dipeptides, supported by experimental data and detailed protocols to aid in reagent selection and optimization of your peptide synthesis workflows.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent for pseudoproline dipeptides involves a trade-off between reactivity, cost, and the potential for side reactions, most notably epimerization. While direct comparative studies on a single pseudoproline dipeptide are limited, performance data from the coupling of other sterically hindered amino acids provide a valuable benchmark.
Quantitative Performance Data
The following table summarizes the general performance of various coupling reagents for sterically hindered couplings, which is indicative of their efficacy with bulky pseudoproline dipeptides.
| Coupling Reagent | Class | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Key Advantages | Key Disadvantages |
| HATU | Uronium/Aminium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings, low racemization.[6][7][8][9] | Higher cost, potential for guanidinylation side reactions.[6][7] |
| HBTU/TBTU | Uronium/Aminium Salt | 30 - 60 | 98 - 99.5 | Fast, efficient, and widely used.[6][10] | Potential for guanidinylation if used in excess.[6][7] |
| COMU | Uronium/Aminium Salt | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts (water-soluble), requires less base.[6][7][11] | Higher cost.[6] |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation.[6] | Byproducts can be difficult to remove in solution-phase synthesis.[6] |
| DEPBT | Phosphonate | 60 - 180 | High | Remarkable resistance to racemization.[6] | Slower reaction times compared to onium salts.[6] |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 | 95 - 98 | Cost-effective, low risk of reagent-based side reactions.[6][7] | Slower reaction rates.[6] |
Data is extrapolated from performance with sterically hindered amino acids and may vary depending on the specific pseudoproline dipeptide and peptide sequence.[6]
Epimerization Control
A critical consideration in peptide synthesis is the preservation of stereochemical integrity. Pseudoproline dipeptides themselves are known to significantly reduce the risk of epimerization at the C-terminal residue during fragment condensation.[2][4] However, the choice of coupling reagent remains an important factor.
-
HATU and COMU: Generally favored for their rapid reaction kinetics, which help to minimize the time the activated amino acid is susceptible to racemization.[2][7][9][11]
-
DEPBT: Exhibits exceptional resistance to racemization, making it a strong choice for sensitive couplings, albeit with slower kinetics.[6]
-
TDBTU: Has been shown to produce significantly less epimerization compared to PyBOP, HBTU, and HATU in specific fragment coupling applications.[7]
-
Carbodiimides (e.g., DIC): The use of additives like HOBt or OxymaPure is crucial to suppress epimerization.[2][7]
A comparative study on a model peptide demonstrated that coupling with PyBOP resulted in almost complete racemization of a C-terminal Ser(tBu) residue, whereas the corresponding pseudoproline-containing peptide showed no detectable epimerization under the same conditions. This highlights the inherent advantage of the pseudoproline structure in preventing this side reaction.
Experimental Protocols
The following are detailed protocols for the manual coupling of a pseudoproline dipeptide using representative high-activity uronium salt (HATU, COMU) and phosphonate (DEPBT) reagents.
Protocol 1: Coupling with HATU
-
Resin Preparation: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in N,N-dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the prepared resin and agitate the suspension at room temperature for 1-2 hours.
-
Monitoring: Check for reaction completion using a qualitative method like the Kaiser test. Note that the secondary amine of the pseudoproline may give a different color (e.g., reddish-brown) compared to a primary amine.[12]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[6]
Protocol 2: Coupling with COMU
-
Resin Preparation and Deprotection: Follow steps 1 from Protocol 1.
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (3 equivalents) and COMU (3 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the activation mixture and pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.[6]
Protocol 3: Coupling with DEPBT
-
Resin Preparation and Deprotection: Follow step 1 from Protocol 1.
-
Coupling Mixture: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (2 equivalents), DEPBT (2 equivalents), and DIPEA (4 equivalents) in DMF.
-
Coupling: Add the coupling mixture directly to the resin and agitate at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.[6]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind reagent selection, the following diagrams have been generated.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 9. benchchem.com [benchchem.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
The Critical Impact of Pseudoproline Dipeptides on Final Peptide Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of complex peptides presents a significant hurdle. The inherent tendency of certain peptide sequences to aggregate during solid-phase peptide synthesis (SPPS) can drastically reduce yield and purity, often rendering the production of a bioactive peptide unfeasible. Pseudoproline dipeptides have emerged as a powerful tool to overcome these challenges. This guide provides an objective comparison of peptide synthesis with and without pseudoproline dipeptides, presenting experimental data that underscores their profound, albeit indirect, impact on the bioactivity of the final peptide product.
The primary role of pseudoproline dipeptides is not to alter the final biological activity of a peptide, but rather to make its synthesis possible. These temporary modifications are fully reversible, yet their incorporation during synthesis is often the deciding factor between obtaining a sufficient quantity of pure, active peptide for research and therapeutic use, or facing a failed synthesis.
Performance Comparison: Standard vs. Pseudoproline-Assisted SPPS
The incorporation of pseudoproline dipeptides into a peptide sequence during synthesis can lead to a dramatic improvement in the yield and purity of the final product. This is particularly true for "difficult sequences" that are prone to aggregation. The temporary introduction of a "kink" in the peptide backbone by the pseudoproline disrupts the formation of secondary structures like β-sheets, which are a primary cause of aggregation.[1][2][3]
A compelling example is the synthesis of human Amylin (hAmylin), a 37-residue peptide notorious for its amyloidogenic properties and extreme difficulty in synthesis.[4] Standard Fmoc-SPPS of the hAmylin(8-37) fragment produces only trace amounts of the desired peptide. However, the strategic incorporation of pseudoproline dipeptides allows for its successful synthesis in high yield.[4]
| Peptide Sequence | Synthesis Method | Crude Product Purity (%) | Isolated Yield (%) | Bioactivity Assessment | Reference |
| Human Amylin (8-37) | Standard Fmoc-SPPS | Very Low (traces) | Not reported (very low) | Not possible | [4] |
| Human Amylin (8-37) | Pseudoproline-Assisted Fmoc-SPPS | High | High | Possible | [4] |
| Difficult Test Peptide | Standard Ambient SPPS | Very Poor | Not reported (very low) | Not possible | |
| Difficult Test Peptide | Pseudoproline-Assisted Ambient SPPS | Excellent | High | Possible | |
| RANTES (chemokine) | Pseudoproline-Assisted Fmoc-SPPS | High | High | Functionally indistinguishable from recombinant RANTES | [2] |
Table 1: Comparison of synthesis outcomes for difficult peptide sequences with and without the use of pseudoproline dipeptides. The data highlights that for aggregation-prone sequences, pseudoproline-assisted synthesis is often the only viable method to obtain sufficient material for bioactivity studies.
The Indirect but Crucial Impact on Bioactivity
The data clearly indicates that the impact of pseudoproline dipeptides on bioactivity is fundamentally enabling. Since the pseudoproline modification is completely removed during the final cleavage from the resin, the resulting peptide has the native sequence.[3][4] Therefore, its intrinsic biological activity should be identical to the same peptide produced by other means, such as recombinant expression.
The key takeaway is that without pseudoprolines, the synthesis of many complex peptides would fail, precluding any assessment of their bioactivity. The "bioactivity" of a peptide that cannot be synthesized in sufficient purity and quantity is effectively zero.
Case Study: Human Amylin (IAPP)
Human Islet Amyloid Polypeptide (IAPP), or amylin, is a peptide hormone that plays a role in glycemic control but is also involved in the pathology of type 2 diabetes due to its propensity to form amyloid fibrils.[1] Its synthesis is notoriously difficult.
Synthesis Strategy: To overcome aggregation, pseudoproline dipeptides were used at key positions during the Fmoc-SPPS of human amylin.[1] This strategy enabled the production of the full-length 37-residue peptide.
Bioactivity: The successfully synthesized human pro-amylin(1-48) was subsequently tested for its biological activity. It was found to be active at amylin receptors, demonstrating that the peptide synthesized using pseudoproline dipeptides is biologically functional.[5]
| Peptide | Assay | Result | Reference |
| Human pro-amylin(1-48) | Amylin Receptor Activation | Active | [5] |
| Human pro-amylin(1-48) | Anorexia Induction (in vivo) | Active | [5] |
Table 2: Bioactivity data for human pro-amylin(1-48) synthesized with the aid of pseudoproline dipeptides.
Case Study: RANTES (CCL5)
RANTES is a chemokine involved in the inflammatory response. This 68-amino acid peptide is also challenging to synthesize due to its length and tendency to aggregate.
Synthesis Strategy: A modified solid-phase chemistry approach utilizing pseudoproline dipeptides was employed to assemble the fully protected RANTES peptide.[2]
Bioactivity: The chemically synthesized RANTES was extensively characterized and found to be immunochemically and functionally indistinguishable from recombinant human RANTES.[2] This provides strong evidence that the temporary use of pseudoproline dipeptides does not negatively impact the final bioactivity.
| Peptide | Assay | Result | Reference |
| Synthetic RANTES | Immunochemical Assays | Indistinguishable from recombinant RANTES | [2] |
| Synthetic RANTES | Functional Assays (e.g., chemotaxis) | Indistinguishable from recombinant RANTES | [2] |
Table 3: Comparative bioactivity of RANTES synthesized with pseudoproline assistance versus its recombinant counterpart.
Experimental Protocols
Pseudoproline-Assisted Solid-Phase Peptide Synthesis (SPPS) of Human Amylin
This protocol is a generalized representation based on methodologies described in the literature.[1][6]
-
Resin Selection: A suitable resin, such as Fmoc-PAL-PEG-PS, is used to obtain a C-terminal amide.
-
Amino Acid Coupling: Standard Fmoc-amino acids are coupled sequentially. For difficult couplings, such as those involving β-branched amino acids, a double coupling strategy is employed.
-
Pseudoproline Dipeptide Incorporation: At specific positions prone to aggregation (e.g., Ala10-Thr11, Ser19-Ser20, Leu27-Ser28 in human amylin), a pre-formed Fmoc-protected pseudoproline dipeptide is used instead of the two individual amino acids.[1] These are also typically double-coupled.
-
Fmoc Deprotection: The Fmoc protecting group is removed after each coupling step using a solution of piperidine in a suitable solvent like DMF.
-
Cleavage and Deprotection: After the full-length peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline's oxazolidine ring, are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.
Bioactivity Assay: Amylin Receptor Activation
This is a representative protocol for assessing the bioactivity of synthesized amylin analogues.
-
Cell Culture: A cell line expressing the amylin receptor (e.g., HEK293 cells co-transfected with the calcitonin receptor and RAMP1) is cultured under standard conditions.
-
Peptide Preparation: The lyophilized, purified synthetic amylin peptide is dissolved in an appropriate buffer to create a stock solution, from which serial dilutions are made.
-
cAMP Assay: The activation of the amylin receptor, a G-protein coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP).
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are then treated with different concentrations of the synthetic amylin peptide.
-
After a specified incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based).
-
-
Data Analysis: The cAMP levels are plotted against the peptide concentration, and a dose-response curve is generated. From this curve, key parameters such as the EC50 (the concentration of peptide that elicits a half-maximal response) can be calculated to quantify the peptide's potency.
References
- 1. Analysis of Amylin Consensus Sequences Suggests that Human Amylin is Not Optimized to Minimize Amyloid Formation and Provides Clues to Factors that Modulate Amyloidogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis and characterization of chemokine RANTES and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The processing intermediate of human amylin, pro-amylin(1-48), has in vivo and in vitro bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amylin Proprotein Processing Generates Progressively More Amyloidogenic Peptides that Initially Sample the Helical State - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Implementation of Pseudoproline Dipeptides: A Cost-Benefit Analysis for Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of complex peptides presents a significant challenge. Aggregation-prone sequences often lead to low yields, impure products, and laborious purification processes. Pseudoproline dipeptides have emerged as a powerful tool to overcome these hurdles. This guide provides a comprehensive cost-benefit analysis of incorporating pseudoproline dipeptides into solid-phase peptide synthesis (SPPS), supported by experimental data, detailed protocols, and workflow visualizations.
The core advantage of pseudoproline dipeptides lies in their ability to temporarily introduce a "kink" into the peptide backbone. This structural disruption effectively hinders the formation of secondary structures like β-sheets, which are the primary cause of peptide chain aggregation during synthesis.[1][2] By preventing aggregation, pseudoproline dipeptides enhance the solvation of the growing peptide chain, leading to more efficient coupling reactions and a cleaner crude product.[2][3] This translates to simplified purification and a higher overall yield of the desired peptide.[1][3]
Performance Comparison: Pseudoproline Dipeptides vs. Standard SPPS
The use of pseudoproline dipeptides demonstrates a marked improvement in the synthesis of "difficult" peptides that are prone to aggregation. Experimental data from the synthesis of challenging peptides such as Amyloid Beta (Aβ) 1-42 and human Amylin (IAPP) highlight these benefits.
| Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Crude Purity | Reference |
| Amyloid Beta (Aβ1-42) | Standard Fmoc SPPS | 33 | Not Reported | [4] |
| Amyloid Beta (Aβ1-42) | With Pseudoproline Dipeptides | 57 | Not Reported | [4] |
| Human Amylin (IAPP) (8-37) | Standard Fmoc SPPS | Traces | Not Reported | [4] |
| Human Amylin (IAPP) (8-37) | With Pseudoproline Dipeptides | Successful Synthesis | Not Reported | [4] |
While the initial investment in pseudoproline dipeptides is higher than for standard Fmoc-amino acids, the downstream benefits often justify the cost, particularly for complex sequences. The higher cost of these specialized reagents can be offset by:
-
Increased Yield: As demonstrated in the table above, the yield of the final product can be significantly increased, reducing the cost per milligram of the purified peptide.
-
Reduced Purification Costs: A purer crude product requires less time and fewer resources for purification, leading to savings in solvents, chromatography media, and labor.
-
Prevention of Synthesis Failure: For some "difficult sequences," the use of pseudoproline dipeptides can be the deciding factor between a successful synthesis and a complete failure, thus avoiding the total loss of invested resources.[5]
Experimental Protocols
Detailed methodologies for the synthesis and purification of aggregation-prone peptides using pseudoproline dipeptides are crucial for reproducible results. Below are example protocols for the synthesis of Aβ1-42.
Protocol 1: Solid-Phase Peptide Synthesis of Aβ1-42 using Pseudoproline Dipeptides
This protocol is based on an Fmoc/tBu strategy on a PEG-based resin.[1]
-
Resin and Linker: Start with a pre-loaded ChemMatrix resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) to remove the Fmoc protecting group.
-
Amino Acid Coupling:
-
For standard amino acid couplings, use O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and N-methylmorpholine (NMM) as coupling reagents.
-
Incorporate pseudoproline dipeptides at strategic locations within the sequence to disrupt aggregation. For Aβ1-42, pseudoprolines can be introduced at positions that are prone to β-sheet formation.
-
-
Washing: After each coupling and deprotection step, thoroughly wash the resin with DMF.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of trifluoroacetic acid (TFA), phenol, triisopropylsilane (TIS), and water (e.g., 88:5:2:5 v/v/v/v).[6]
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether and then lyophilize to obtain the crude product.[1]
Protocol 2: Purification of Aβ1-42
Purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, such as 0.1% ammonium hydroxide, to ensure it is in a monomeric state.[6]
-
HPLC System: Use a C4 or C8 reverse-phase column.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient: Apply a linear gradient of increasing acetonitrile concentration to elute the peptide.
-
Fraction Collection and Analysis: Collect fractions and analyze them by mass spectrometry to identify those containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizing the Impact of Pseudoproline Dipeptides
The following diagrams, generated using Graphviz, illustrate the mechanism of action of pseudoproline dipeptides and the comparative workflow of peptide synthesis.
References
- 1. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Navigating "Difficult" Peptide Synthesis: A Comparative Guide to Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH and Its Alternatives
For researchers, scientists, and drug development professionals, the chemical synthesis of long or aggregation-prone peptides is a significant hurdle. Interchain hydrogen bonding can lead to the formation of secondary structures, primarily β-sheets, which hinders reaction kinetics and results in low yields and purification challenges. Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, a pseudoproline dipeptide, is a powerful tool designed to mitigate these issues. This guide provides an objective comparison of its performance against leading alternatives, supported by experimental data and detailed methodologies.
This compound is a dipeptide where the threonine residue is reversibly protected as a TFA-labile oxazolidine ring. This modification introduces a "kink" into the peptide backbone, disrupting secondary structure formation and preventing aggregation.[1] It is incorporated as a dipeptide to overcome the steric hindrance that would otherwise make acylation of the oxazolidine nitrogen difficult.[1]
Core Limitations of this compound
While highly effective, the use of this pseudoproline dipeptide has inherent limitations:
-
Sequence Dependency: Its application is strictly limited to sequences containing a Threonine, Serine, or Cysteine residue at the C-terminal end of the dipeptide.
-
Steric Hindrance: Although used as a dipeptide to facilitate coupling, the bulky nature of the pseudoproline structure can still present steric challenges in particularly crowded sequences.
-
Potential Side Reactions: While pseudoprolines can reduce certain side reactions, they have also been reported to potentially catalyze others, such as aspartimide formation, under specific conditions. This effect is highly sequence-dependent.
Comparative Analysis of Aggregation-Inhibiting Strategies
To overcome the limitations of standard solid-phase peptide synthesis (SPPS) and those of pseudoproline dipeptides, several alternative strategies have been developed. The most prominent are backbone protection with 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups and the depsipeptide method.
| Strategy | Building Block | Primary Function | Applicability | Key Advantages | Key Disadvantages |
| Pseudoproline Dipeptide | Dipeptide of Ser, Thr, or Cys (e.g., this compound) | Induces a "kink" in the peptide backbone, disrupting β-sheet formation. | Limited to sequences containing Ser, Thr, or Cys.[2][3] | Generally superior in improving crude purity and yield; can increase yields up to 10-fold in highly aggregated sequences.[3] | Sequence-dependent; must be incorporated as a dipeptide. |
| Hmb/Dmb Backbone Protection | Individual amino acid derivative (e.g., Fmoc-(Hmb)Gln-OH) | Prevents inter- and intramolecular hydrogen bonding by backbone amide protection. | Can be incorporated at almost any position in the peptide chain. | Broad applicability to any residue in the sequence. | Can lead to slow and incomplete coupling of the subsequent amino acid.[4][5] |
| Depsipeptide Method | Ester bond formed at a Ser or Thr residue. | Replaces an amide bond with a more flexible ester bond, disrupting the hydrogen-bonding pattern. | Limited to sequences containing Ser or Thr.[6] | Improves solubility of the protected peptide during synthesis and purification; O-to-N acyl shift to the native amide occurs post-synthesis.[6][7] | Requires an additional post-purification step (O-to-N acyl shift); potential for side reactions during ester formation. |
Quantitative Performance Data
Direct quantitative, side-by-side comparisons for a single peptide using all three methods are scarce in the literature. However, data from the synthesis of notoriously "difficult" peptides provide valuable insights. A comparative study on the synthesis of a difficult peptide sequence concluded that while both Hmb and pseudoproline strategies resulted in substantial improvements in the purity of crude peptides, pseudoproline incorporation was found to be superior .[4][5] This was attributed to the slow and incomplete coupling of the amino acid immediately following the Hmb-protected residue.[4][5]
The synthesis of the highly amyloidogenic and aggregation-prone human Amylin (IAPP) serves as a compelling case study. Standard Fmoc SPPS of the hAmylin(8-37) fragment yielded only trace amounts of the desired product. In contrast, the incorporation of pseudoproline dipeptides enabled the successful synthesis of the full-length peptide with high yield and purity.[6]
| "Difficult" Peptide | Synthesis Strategy | Crude Purity / Yield | Reference |
| Generic "Difficult" Sequence | Standard Fmoc SPPS | Often < 5% (Complex mixture) | [2] |
| Generic "Difficult" Sequence | With Pseudoproline Dipeptide | ~60-70% | [2] |
| hGH-derived peptide | Standard Fmoc SPPS | Failed to yield a purifiable product | [8] |
| hGH-derived peptide | With Pseudoproline | 42% (purifiable crude product) | [9][10] |
| JR 26-mer | Standard Fmoc SPPS | Failed Synthesis | [2] |
| JR 26-mer | Depsipeptide Method | ~75% | [2] |
Experimental Protocols
Protocol 1: Incorporation of this compound in SPPS
This protocol outlines a standard manual coupling cycle for the incorporation of the pseudoproline dipeptide.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
2. Dipeptide Activation and Coupling:
-
In a separate vessel, dissolve this compound (1.5-2 equivalents) and a coupling reagent such as HATU (1.5-2 equivalents) in DMF.
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) (3-4 equivalents), to the solution to activate the dipeptide. Allow pre-activation for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
3. Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test on a small sample of beads). A negative result (yellow beads) indicates complete coupling.
-
Once the reaction is complete, wash the resin thoroughly with DMF (5x) to remove excess reagents.
4. Chain Elongation:
-
Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids.
5. Cleavage and Deprotection:
-
After final Fmoc deprotection, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 1-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the Trt and other side-chain protecting groups, while converting the oxazolidine ring back to a native threonine residue.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.
Protocol 2: HPLC Analysis of Crude Peptide Purity
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
2. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% or 95% Mobile Phase B over 30 minutes is typical.
-
Detection: UV absorbance at 214 nm and 280 nm.
3. Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity by expressing the area of the main product peak as a percentage of the total area of all peaks.
Protocol 3: Post-Synthesis O-to-N Acyl Shift for Depsipeptides
This protocol is performed after the depsipeptide has been cleaved from the resin and purified by HPLC.
1. Depsipeptide Solubilization:
-
Dissolve the purified depsipeptide (containing the O-acyl isopeptide bond) in an appropriate buffer, typically a phosphate or ammonium bicarbonate buffer.
2. pH Adjustment and Incubation:
-
Adjust the pH of the solution to a slightly basic range (typically pH 7.5-8.5).
-
Incubate the solution at room temperature. The O-to-N acyl shift is generally complete within a few hours.[2]
3. Monitoring:
-
Monitor the conversion of the depsipeptide to the native peptide by analytical HPLC and LC-MS. The native peptide will have a different retention time than the depsipeptide precursor.
4. Final Product Isolation:
-
Once the conversion is complete, lyophilize the solution to obtain the final native peptide product.
Visualizing the Workflow
Caption: Comparative workflows for synthesizing difficult peptides.
Caption: Mechanisms for preventing peptide aggregation.
References
- 1. Fmoc-Gln(Trt)-Thr(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis of ‘difficult’ peptides using 2‐hydroxy‐4‐methoxybenzyl or pseudoproline amino acid building blocks: a comparative study | Semantic Scholar [semanticscholar.org]
- 6. The depsipeptide method for solid-phase synthesis of difficult peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Aggregation-Prone Peptides
The chemical synthesis of peptides prone to aggregation, such as amyloid-beta (Aβ), presents a significant challenge in biochemical and pharmaceutical research. Interchain aggregation during synthesis can lead to incomplete reactions, low yields, and purification difficulties. This guide provides a comparative overview of modern methods designed to overcome these obstacles, with a focus on experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Strategies to Mitigate Peptide Aggregation
Several key strategies have been developed to disrupt the formation of secondary structures that lead to aggregation during solid-phase peptide synthesis (SPPS). These methods can be broadly categorized as modifications to the synthesis chemistry, the physical conditions of the reaction, and the peptide backbone itself.
Key Methods to Overcome Aggregation:
-
Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS): The application of controlled microwave energy can significantly accelerate both the coupling and deprotection steps in SPPS.[1][2] This reduction in reaction time minimizes the opportunity for peptide chains to aggregate on the solid support.[1]
-
Backbone Protection: The temporary protection of the peptide backbone amide with groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4,6-trimethoxybenzyl (Tmob) effectively disrupts the hydrogen bonding networks responsible for the formation of β-sheets, a common cause of aggregation.[3][4][5]
-
Pseudoproline Dipeptides: These are dipeptide analogues of serine or threonine that introduce a "kink" into the growing peptide chain. This conformational constraint disrupts the formation of regular secondary structures that lead to aggregation.[4][6][7]
-
Chaotropic Agents and Specialized Solvents: The addition of chaotropic salts (e.g., LiCl, KSCN) to the reaction mixture or the use of solvents with high polarity and hydrogen bond-disrupting capabilities, such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), can help to solvate the peptide chains and prevent aggregation.[4][8][9][10]
-
"In Situ" Neutralization: In Boc-chemistry SPPS, performing the neutralization step simultaneously with the coupling reaction can enhance the efficiency of chain assembly, particularly for "difficult" sequences prone to aggregation.[11][12]
-
Fragment Condensation and Chemical Ligation: For very long or highly aggregation-prone peptides, a convergent strategy involving the synthesis of smaller, more manageable fragments followed by their ligation in solution can be more effective than a linear stepwise synthesis.[13][14]
-
Solubilizing Tags and Linkers: The use of double linker systems or the temporary attachment of a highly soluble tag can improve the solubility of the peptide during and after synthesis, facilitating purification.[15][16]
Comparative Performance of Synthesis Methods
The choice of synthesis method can have a dramatic impact on the final yield and purity of the target peptide. The following table summarizes quantitative data from various studies on the synthesis of the challenging amyloid-beta (1-42) peptide, a hallmark of Alzheimer's disease research.
| Synthesis Method | Resin | Crude Yield (%) | Crude Purity (%) | Synthesis Time | Reference |
| Microwave-assisted Fmoc/tBu SPPS | ChemMatrix | 78 | >90 (initial) | 15 hours | [17] |
| High Efficiency SPPS (HE-SPPS) | PAL-PEG-PS | 78 | Not specified | Not specified | [18] |
| Microwave-assisted SPPS | Rink amide ChemMatrix | 87 | 67 | Not specified | [18] |
| Standard Fmoc/tBu SPPS | PAL-PEG-PS | Not specified | 14 | Not specified | [18] |
| Double Linker System with Pseudoprolines | ChemMatrix | 56 | 92 | Not specified | [16] |
Experimental Protocols
Detailed and reproducible protocols are crucial for the successful synthesis of aggregation-prone peptides. Below are representative methodologies for some of the key techniques discussed.
Microwave-Assisted Fmoc/tBu SPPS of Aβ(1-42)
This protocol is adapted from Bacsa et al. (2010).[17][19]
-
Resin and Scale: The synthesis is performed on a 0.075 mmol scale using Rink amide ChemMatrix resin.[18]
-
Fmoc Deprotection: The Fmoc protecting group is removed in two steps using 30% piperidine in DMF (v/v). The first treatment is for 30 seconds, followed by a second treatment for 2.5 minutes. All reactions, unless otherwise specified, are carried out at 86°C under controlled microwave irradiation.[18]
-
Amino Acid Coupling: Fmoc-amino acids are single-coupled using a cocktail of DIC and HOBt in N-methyl-2-pyrrolidone (NMP) for 10 minutes at 86°C.[18]
-
Special Handling of Histidine: To prevent racemization, the coupling of the three sensitive histidine residues is performed at room temperature.[17][19]
-
Cleavage: The final peptide is cleaved from the resin using a cocktail of TFA/DTT/water (95:2.5:2.5 v/v/v) for 5 hours at ambient temperature.[17]
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in ice-cold diethyl ether, collected by filtration, dissolved in deionized water, and lyophilized.[17]
Synthesis Using a Double Linker System and Pseudoprolines
This protocol is based on the work of Kasim et al. (2018).[16]
-
Resin and Strategy: The synthesis is carried out on ChemMatrix resin using an Fmoc/tBu SPPS strategy.
-
Pseudoproline Incorporation: Pseudoproline dipeptides are incorporated at specific positions in the peptide sequence to disrupt aggregation.
-
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail of TFA/TIS/EDT/H2O (94:2.5:2.5:1 v/v/v/v).
-
Purification: The crude peptide is purified by HPLC.
-
Tag Removal: The solubilizing tag is cleaved with sodium hydroxide and removed by aqueous extraction to yield the final Aβ(1-42) peptide.
Visualizing Synthesis Workflows
The following diagrams illustrate the general workflows for standard SPPS and a modified approach for synthesizing aggregation-prone peptides.
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Modified SPPS Workflow for Aggregation-Prone Peptides.
Logical Relationships of Mitigation Strategies
The selection of a particular strategy often depends on the specific properties of the peptide sequence. The following diagram illustrates the logical relationships between common problems encountered during the synthesis of aggregation-prone peptides and the corresponding mitigation strategies.
Caption: Mitigation Strategies for Peptide Aggregation in SPPS.
References
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 3. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chempep.com [chempep.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and purification of amyloidogenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Solid phase synthesis of beta amyloid (1-42)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 19. Direct solid-phase synthesis of the beta-amyloid (1-42) peptide using controlled microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Protocol for Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, a protected amino acid derivative used in peptide synthesis. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals should integrate these steps into their standard laboratory operating procedures.
While a specific Safety Data Sheet (SDS) may not classify this compound as hazardous, it is imperative to treat it as a potentially hazardous chemical due to its complex structure and the nature of reagents used in its application.[1]
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, ensure the following safety measures are in place to mitigate exposure risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical safety goggles.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory. Inspect gloves for any damage before use and dispose of them as contaminated waste after handling the chemical.[1][2]
-
Body Protection: A laboratory coat or a chemical-resistant apron must be worn to protect against skin contact.[1]
-
Respiratory Protection: In situations where dust generation is possible, a NIOSH-approved respirator should be utilized.[1]
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Ensure appropriate exhaust ventilation is available where dust may be formed.[1][2]
Quantitative Data Summary
The following table summarizes key information for this compound.
| Property | Value | Reference |
| Chemical Name | This compound | --INVALID-LINK-- |
| CAS Number | 1572725-72-4 | --INVALID-LINK-- |
| Molecular Formula | C46H45N3O7 | --INVALID-LINK-- |
| Molecular Weight | 751.87 g/mol | --INVALID-LINK-- |
| Primary Use | Laboratory chemicals, manufacture of substances | --INVALID-LINK-- |
| Recommended Storage | -20°C | BroadPharm |
Detailed Disposal Protocol
The fundamental principle for the disposal of this compound is to manage it as regulated chemical waste.[3] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1]
Step-by-Step Disposal Procedure:
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including residual amounts from original containers and contaminated consumables like weighing paper or pipette tips.[1][4]
-
Place the solid waste into a designated, compatible, and clearly labeled hazardous waste container, such as a high-density polyethylene (HDPE) container.[1][5]
-
Liquid Waste: If this compound is part of a solution, the entire solution must be treated as hazardous waste. This is particularly relevant in peptide synthesis, where waste streams can contain solvents like dimethylformamide (DMF) or reagents such as piperidine and trifluoroacetic acid (TFA).[1] These liquid waste streams should be collected in a separate, compatible, and clearly labeled hazardous waste container.[1][5] Do not mix incompatible wastes.[4]
-
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[4]
-
-
Final Disposal:
Disposal of Associated Materials:
-
Contaminated PPE: Used gloves, lab coats, and other PPE that have come into contact with this compound should be disposed of as contaminated solid waste in the designated hazardous waste container.[1][4]
-
Empty Containers: Triple rinse the original container with a suitable solvent (e.g., methanol or DMF). Collect the rinsate as hazardous waste.[1][6] Once triple-rinsed, the container can be disposed of as non-hazardous waste, though it is best practice to deface the label before disposal.
-
Spills: In the event of a spill, carefully sweep up the solid material, avoiding dust creation, and place it in a closed, labeled container for disposal as hazardous waste.[1][7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Essential Safety and Logistical Information for Handling Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized reagents like Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH are paramount for both personal safety and environmental protection. This dipeptide, used in solid-phase peptide synthesis (SPPS), requires specific precautions due to its chemical properties.
Hazard Identification and Precautions:
This compound is considered a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause serious eye irritation and skin irritation.[1] Therefore, it is crucial to avoid breathing in dust or fumes and to prevent contact with skin and eyes.[1] When handling this compound, always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side-Shields or Face Shield | Must be worn to prevent eye contact with dust particles and potential splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Gloves should be inspected before use and disposed of as contaminated waste immediately after handling.[2][4] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin from accidental contact.[2] |
| Respiratory Protection | NIOSH-Approved Respirator or Dust Mask | Recommended, especially when weighing or handling the solid powder, to prevent inhalation of fine particles.[2][5] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3]
-
Weighing and Reconstitution: When weighing the solid compound, do so carefully to avoid generating dust.[1] If preparing a solution, add the solvent slowly to the solid to prevent splashing.
-
During Synthesis: this compound is used in solid-phase peptide synthesis (SPPS), which involves various reagents and solvents.[3][6] Ensure that all equipment is properly set up and that waste streams are segregated.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry place, protected from environmental extremes.[1] The recommended storage temperature is -20°C.[7]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound, as well as rinsates from cleaning glassware, should be collected in a designated hazardous liquid waste container.[2][8] This is particularly important in SPPS, where waste may also contain solvents like DMF or reagents such as piperidine.[6]
-
Never dispose of this chemical or its solutions down the drain.[8]
-
-
Container Disposal:
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. Fmoc-gln(trt)-thr(psime,mepro)-OH, 1572725-72-4 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
